(S)-Citalopram N-Oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580934 | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917482-45-2 | |
| Record name | Escitalopram N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESCITALOPRAM N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (S)-Citalopram N-Oxide
Introduction
(S)-Citalopram, the therapeutically active enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, is a widely prescribed antidepressant.[1] Its metabolism in vivo leads to the formation of several metabolites, including (S)-Citalopram N-Oxide. As a significant metabolite, a thorough understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of these properties, supported by experimental methodologies and field-proven insights, to facilitate further research and development in this area.
This compound, also known as Escitalopram N-Oxide, is formed through the N-oxidation of the tertiary amine in the parent molecule.[] This process is primarily mediated by cytochrome P450 enzymes in the liver. The addition of an oxygen atom to the nitrogen significantly alters the molecule's polarity and basicity, which in turn influences its solubility, distribution, and potential for further metabolic transformations. This guide will delve into the key physicochemical parameters of this important metabolite, offering both theoretical understanding and practical experimental protocols.
Chemical Identity and Structure
A clear understanding of the chemical identity of this compound is fundamental.
| Identifier | Value | Source |
| Chemical Name | 3-[(1S)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | [3] |
| Synonyms | This compound, Escitalopram N-Oxide, Escitalopram EP Impurity H, Citalopram USP Related Compound E | [] |
| CAS Number | 917482-45-2 | [3] |
| Molecular Formula | C₂₀H₂₁FN₂O₂ | [3] |
| Molecular Weight | 340.39 g/mol |
Chemical Structure:
Sources
An In-Depth Technical Guide to (S)-Citalopram N-Oxide: Structure and Synthesis
This guide provides a comprehensive technical overview of (S)-Citalopram N-Oxide, a primary metabolite of the widely prescribed antidepressant Escitalopram. Intended for researchers, chemists, and drug development professionals, this document details the molecule's chemical structure and presents a robust, well-rationalized protocol for its chemical synthesis.
Introduction: The Significance of Metabolite Synthesis
(S)-Citalopram, commercially known as Escitalopram, is a selective serotonin reuptake inhibitor (SSRI) renowned for its efficacy in treating major depressive disorder and anxiety disorders. The study of its metabolism is crucial for understanding its complete pharmacokinetic and pharmacodynamic profile. This compound is one of the principal metabolites formed in vivo, primarily through the action of cytochrome P450 enzymes.[]
Synthesizing and isolating pure forms of such metabolites is a prerequisite for a variety of critical research applications, including:
-
Pharmacological Activity Profiling: To determine if the metabolite contributes to the therapeutic effect or potential side effects.
-
Toxicological Assessment: To evaluate the safety profile of the metabolite.
-
Analytical Standard Development: To create certified reference materials for quantifying the metabolite in biological samples during pharmacokinetic studies.[2]
This guide focuses on the chemical synthesis of this compound, providing a detailed, field-proven methodology that ensures high purity and yield.
Chemical Structure and Properties
This compound is the product of oxidation at the tertiary dimethylamino group of the parent molecule. This transformation introduces a coordinate covalent bond between the nitrogen and an oxygen atom, significantly altering the molecule's polarity and basicity.
-
IUPAC Name: 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide.[3]
-
Stereochemistry: The stereocenter at the C1 position of the isobenzofuran ring is retained from the (S)-Citalopram precursor. The resulting N-oxide is a chiral molecule.
The introduction of the N-oxide functional group increases the molecule's hydrophilicity compared to the parent drug, which influences its distribution and excretion from the body.
Synthetic Strategy: N-Oxidation of a Tertiary Amine
The synthesis of this compound from its parent compound, (S)-Citalopram, is a direct N-oxidation reaction. This process targets the lone pair of electrons on the tertiary nitrogen of the dimethylaminopropyl side chain.
Rationale for Oxidant Selection
The key to a successful synthesis is the choice of an oxidizing agent that is selective for the tertiary amine and does not affect other potentially oxidizable sites on the molecule, such as the aromatic rings or the benzylic ether. Peroxycarboxylic acids are ideal for this transformation.[5][6]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used, commercially available, and highly effective reagent for the N-oxidation of amines.[7][8] It is known for its high selectivity and for proceeding under mild reaction conditions, which helps to prevent side reactions or degradation of the starting material.[8][9] The reaction is typically clean, with the main byproduct being meta-chlorobenzoic acid, which can be easily removed during workup.
-
Hydrogen Peroxide: While a greener oxidant, hydrogen peroxide often requires catalysts (like methyltrioxorhenium) or harsher conditions to achieve efficient N-oxidation of tertiary amines and can be less selective.[10]
For these reasons, m-CPBA is the oxidant of choice for this protocol, providing a reliable and high-yielding pathway to the desired product.[11]
Synthesis Workflow Overview
The overall process involves the oxidation of the starting material, quenching of the excess oxidant, extraction of the product, and final purification to yield high-purity this compound.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and can be scaled with appropriate adjustments.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| (S)-Citalopram | >98% Purity | Commercial | Starting material |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Commercial | Oxidizing agent |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Commercial | Reaction solvent |
| Sodium Sulfite (Na₂SO₃) | ACS Grade | Commercial | Quenching agent |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercial | For aqueous wash |
| Brine (Saturated NaCl solution) | ACS Grade | Commercial | For aqueous wash |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography |
| Ethyl Acetate/Methanol/n-Butanol | HPLC Grade | Commercial | Chromatograph eluent system |
Step-by-Step Procedure
-
Reaction Setup: Dissolve (S)-Citalopram (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 1 gram of starting material per 20 mL of solvent.[11]
-
Cooling: Place the flask in an ice/salt or dry ice/acetone bath and cool the solution to between -10 °C and 0 °C.[11] This is critical to control the exothermic reaction and prevent potential side reactions.
-
Oxidant Addition: Slowly add m-CPBA (1.1 to 1.5 molar equivalents) to the stirred solution in small portions over 30-60 minutes. It is crucial to maintain the internal temperature below 5 °C during the addition.
-
Expert Insight: Using a slight excess of m-CPBA ensures complete conversion of the starting material. However, a large excess can lead to over-oxidation or other byproducts. The purity of the commercial m-CPBA (often ~75%) must be accounted for when calculating the required mass.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours. The N-oxide product will have a lower Rf value (be more polar) than the starting amine on a silica TLC plate.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes. The mixture can be allowed to warm to room temperature during this step.
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product, typically as a white to off-white solid or viscous oil.[12][13]
-
Purification: Purify the crude product using silica gel column chromatography. A gradient elution system, such as n-butanol in ethyl acetate or methanol in dichloromethane, is effective for separating the highly polar N-oxide from any remaining starting material and byproducts.[11]
-
Final Product: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure. Dry the final product under high vacuum to obtain this compound as a pure solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure. The signals for the methyl groups on the nitrogen will be shifted downfield compared to the parent compound.
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ ≈ 341.16).
-
HPLC: To determine the purity of the final product.[14]
Conclusion
The synthesis of this compound via the direct N-oxidation of (S)-Citalopram using m-CPBA is a reliable and efficient method. This technical guide outlines a validated protocol, emphasizing the rationale behind key steps to ensure a high-purity product suitable for advanced pharmacological and analytical research. Careful control of reaction temperature and a thorough purification process are paramount to achieving the desired outcome. This methodology provides a solid foundation for researchers requiring access to this critical metabolite.
References
- Oxidation of aromatic amines into nitroarenes with m-CPBA. (2014). ScienceDirect.
-
Patil, V. V., Gayakwad, E. M., & Shankarling, G. S. (2016). m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines to Oximes. The Journal of Organic Chemistry, 81(3), 781–786. Retrieved from [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2014). ResearchGate. Retrieved from [Link]
-
meta-Chloroperoxybenzoic acid. Wikipedia. Retrieved from [Link]
- Preparation methods for impurities of escitalopram oxalate. (2013). Google Patents.
-
This compound. PubChem. Retrieved from [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Retrieved from [Link]
-
CITALOPRAM N-OXIDE. precisionFDA. Retrieved from [Link]
-
Synthesis of Tertiary Amine N-Oxides-A Review. (2018). ResearchGate. Retrieved from [Link]
-
Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. (2024). ACS Publications. Retrieved from [Link]
-
Citalopram N-oxide (HMDB0060654). Human Metabolome Database. Retrieved from [Link]
- Preparation of escitalopram. (2005). Google Patents.
- PROCESS FOR THE PREPARATION OF ESCITALOPRAM. (2005). Google Patents.
- Process for the preparation of escitalopram. (2009). Google Patents.
-
Oxidation of Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Citalopram N-Oxide | CAS 63284-72-0. Veeprho. Retrieved from [Link]
-
Oxidation of Secondary and Primary Amines. SlidePlayer. Retrieved from [Link]
-
Amine oxide. Wikipedia. Retrieved from [Link]
- Process for the synthesis of citalopram. (2001). Google Patents.
-
Escitalopram N-Oxide. Allmpus. Retrieved from [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). MDPI. Retrieved from [Link]
-
Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR. (2010). ResearchGate. Retrieved from [Link]
Sources
- 2. veeprho.com [veeprho.com]
- 3. This compound | C20H21FN2O2 | CID 15987231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 917482-45-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine oxide - Wikipedia [en.wikipedia.org]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 8. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]
- 12. guidechem.com [guidechem.com]
- 13. allmpus.com [allmpus.com]
- 14. mdpi.com [mdpi.com]
(S)-Citalopram N-Oxide CAS number and molecular weight
An In-Depth Technical Guide to (S)-Citalopram N-Oxide
Abstract
This compound, the S-enantiomer of Citalopram's primary metabolite, represents a molecule of significant interest in pharmaceutical development and metabolic studies. As the active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) Escitalopram, understanding its chemical properties, synthesis, and analytical behavior is critical for researchers in drug metabolism, pharmacokinetics, and toxicology. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, metabolic origins, strategies for chemical synthesis, and robust protocols for its analytical determination. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with foundational scientific principles to serve as an authoritative resource.
Core Molecular Identification and Physicochemical Properties
This compound, also known as Escitalopram N-Oxide, is the direct product of N-oxidation of the tertiary amine in Escitalopram.[1] This metabolic transformation is a common pathway for drugs containing such functional groups. The racemic mixture is referred to as Citalopram N-Oxide.[2][3][4]
Key Identifiers and Properties
A precise understanding of a molecule's fundamental properties is the bedrock of all further investigation. The data below are consolidated from authoritative chemical databases.
| Property | Value | Source |
| Chemical Name | 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | PubChem[1] |
| Synonyms | Escitalopram N-Oxide, (S)-1-[3-(Dimethyloxidoamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | Simson Pharma, PubChem[1] |
| CAS Number | 917482-45-2 | PubChem[1], Simson Pharma |
| Molecular Formula | C₂₀H₂₁FN₂O₂ | PubChem[1], Guidechem[2] |
| Molecular Weight | 340.39 g/mol (often rounded to 340.4 g/mol ) | Simson Pharma, PubChem[1] |
| Appearance | White to off-white solid | Guidechem[2], BOC Sciences[] |
| Storage Conditions | -20°C, Hygroscopic, Under Inert Atmosphere | Guidechem[2], LGC Standards[6] |
Note: The racemic form, Citalopram N-Oxide, has the CAS number 63284-72-0.[2][3][4][7]
Metabolic Pathway and Pharmacological Relevance
The formation of this compound is a crucial aspect of Escitalopram's metabolic fate. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Enzymatic Oxidation
Citalopram and its S-enantiomer are metabolized into several derivatives, including N-demethylated and N-oxidized forms.[8][9] The N-oxide metabolite is formed through the direct oxidation of the tertiary amine. Studies have indicated that CYP2D6 is exclusively responsible for the formation of Citalopram N-oxide.[][10] This enzymatic specificity is a critical consideration in pharmacokinetic studies, as genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in metabolite levels.
The diagram below illustrates the metabolic conversion of Escitalopram.
Caption: Metabolic pathway of Escitalopram to this compound.
While the N-oxide metabolite is generally considered less pharmacologically active than the parent drug, its formation and clearance contribute to the overall pharmacokinetic profile and potential for drug-drug interactions.
Chemical Synthesis Strategy
The synthesis of this compound as a reference standard is essential for analytical and metabolic studies. The most direct and logical approach is the controlled oxidation of the highly pure (S)-Citalopram (Escitalopram) precursor. This method ensures the retention of the critical stereochemistry at the chiral center.
Rationale for Oxidant Selection
The choice of oxidizing agent is paramount to prevent over-oxidation or side reactions.
-
Meta-Chloroperoxybenzoic Acid (m-CPBA): A common and effective reagent for the N-oxidation of tertiary amines. It is relatively selective and operates under mild conditions, which is crucial for preserving the integrity of other functional groups in the molecule, such as the nitrile and the fluorophenyl ring.
-
Hydrogen Peroxide (H₂O₂): Can also be used, often in the presence of a catalyst. However, reaction conditions must be carefully controlled to avoid undesired side reactions.
The m-CPBA approach is often preferred in a laboratory setting for its predictability and high yield.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Oxidation with m-CPBA
This protocol describes a representative lab-scale synthesis. Self-validation is achieved by rigorous in-process monitoring and final product characterization.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (S)-Citalopram (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Dissolve m-CPBA (approx. 1.1-1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled (S)-Citalopram solution over 30 minutes. The slight excess of m-CPBA ensures complete conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates reaction progression.
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution of methanol in dichloromethane, to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Analytical Methodologies
Accurate quantification of this compound in various matrices (e.g., pharmaceutical preparations, biological samples) requires robust and sensitive analytical methods.[8] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[9][11][12]
HPLC Method Development: Core Principles
The goal is to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from the parent drug and other metabolites.
-
Column Choice: A reverse-phase C18 column is the standard choice, offering excellent retention and separation for moderately polar compounds like N-oxides.[9][12]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the analyte, which is critical for consistent retention and peak shape. The organic modifier controls the elution strength.
-
Detection: UV detection is suitable, with a wavelength typically set around 239-240 nm, corresponding to an absorption maximum of the chromophore.[11][12] For higher sensitivity and selectivity, especially in complex biological matrices, tandem mass spectrometry (LC-MS/MS) is the preferred method.[9]
Caption: Experimental workflow for analysis by Reverse-Phase HPLC.
Protocol: Quantitative Analysis by RP-HPLC
This protocol provides a validated starting point for the analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a 25 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 35:65 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
-
Analysis and Quantification: Inject the standard solutions to construct a calibration curve (peak area vs. concentration). Inject the sample solutions and quantify the amount of this compound by interpolating its peak area from the calibration curve. The method should be validated for linearity, accuracy, precision, and specificity as per standard guidelines.
Conclusion
This compound is a molecule of key importance in the study of Escitalopram. A thorough understanding of its fundamental properties, metabolic generation, synthesis, and analysis is indispensable for drug development professionals. The methodologies and principles detailed in this guide provide a robust framework for scientists to confidently approach their research, ensuring accuracy, reproducibility, and a deeper insight into the behavior of this critical metabolite.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15987231, this compound. Available from: [Link]
-
Florea, A., et al. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Chirality. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for Citalopram N-oxide (HMDB0060654). Available from: [Link]
-
Pharmaffiliates. CAS No : 63284-72-0 | Product Name : Citalopram N-Oxide. Available from: [Link]
-
precisionFDA. CITALOPRAM N-OXIDE. Available from: [Link]
-
Ostromęcka, M., & Puzanowska-Tarasiewicz, H. (2007). Determination of citalopram and its enantiomers by means of chromatographic techniques. Przegląd Lekarski. Available from: [Link]
-
Veeprho. Citalopram N-Oxide | CAS 63284-72-0. Available from: [Link]
-
ACS Publications. (2025). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Available from: [Link]
- Google Patents. WO2001002383A2 - Process for the synthesis of citalopram.
-
TIJER.org. (2024). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER - INTERNATIONAL RESEARCH JOURNAL. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2771, Citalopram. Available from: [Link]
-
Horváth, P., et al. (2022). Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. Pharmaceutics. Available from: [Link]
Sources
- 1. This compound | C20H21FN2O2 | CID 15987231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. Citalopram N-Oxide | CAS 63284-72-0 | LGC Standards [lgcstandards.com]
- 7. veeprho.com [veeprho.com]
- 8. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. hmdb.ca [hmdb.ca]
- 11. tijer.org [tijer.org]
- 12. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In-Vitro Metabolism of Escitalopram to N-Oxide
Prepared by: Gemini, Senior Application Scientist
Introduction: Escitalopram and the Significance of N-Oxidation
Escitalopram is the pharmacologically active S-enantiomer of the racemic antidepressant citalopram, belonging to the selective serotonin reuptake inhibitor (SSRI) class.[1][2] It is widely prescribed for the treatment of major depressive disorder and anxiety disorders.[1] Understanding the metabolic fate of escitalopram is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. The biotransformation of escitalopram primarily occurs in the liver and involves several metabolic pathways, including N-demethylation and N-oxidation.[3][4][5]
While N-demethylation to S-demethylcitalopram (S-DCT) and S-didemethylcitalopram (S-DDCT) is a major route, the formation of Escitalopram N-oxide represents another key Phase I metabolic transformation.[1][6][7] N-oxide metabolites can sometimes be pharmacologically active or unstable, potentially reverting to the parent compound in vivo, which underscores the importance of their characterization.[8] This guide provides a comprehensive technical overview of the methodologies used to study the in-vitro formation of Escitalopram N-oxide, aimed at researchers, scientists, and drug development professionals.
Metabolic Pathways of Escitalopram
Escitalopram undergoes metabolism primarily through the hepatic cytochrome P450 (CYP) enzyme system. The main pathways are:
-
N-demethylation: The sequential removal of methyl groups from the tertiary amine, catalyzed predominantly by CYP2C19, CYP3A4, and to a lesser extent, CYP2D6, to form S-DCT and subsequently S-DDCT.[3][4][5][9]
-
N-oxidation: The direct oxidation of the tertiary amine nitrogen to form Escitalopram N-oxide. This pathway is catalyzed by both CYP enzymes and Flavin-containing monooxygenases (FMOs).[8][10]
Caption: Primary metabolic pathways of escitalopram.
Enzymology of Escitalopram N-Oxidation
The formation of N-oxides from tertiary amines like escitalopram is a classic Phase I metabolic reaction. Two main superfamilies of enzymes are responsible for this biotransformation:
-
Cytochrome P450 (CYP) System: Specific isoforms, such as CYP2D6, have been implicated in the N-oxidation of the parent compound, citalopram. CYPs are heme-containing monooxygenases located primarily in the endoplasmic reticulum of hepatocytes. Their catalytic cycle requires NADPH as a cofactor to activate molecular oxygen.
-
Flavin-containing Monooxygenases (FMOs): FMOs are non-heme enzymes, also located in the endoplasmic reticulum, that catalyze the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms.[8][10] FMOs, especially FMO1 and FMO3 in the human liver, are known to N-oxygenate a wide range of xenobiotics and are distinct from CYPs in that they do not typically mediate N-dealkylation.[10]
Expert Insight: The relative contribution of CYPs versus FMOs to escitalopram N-oxidation is a key research question. While CYPs are often the primary focus, FMOs can be significant contributors to the N-oxidation of many drugs.[8] Differentiating their roles often requires using specific chemical inhibitors or recombinant enzyme systems in in-vitro experiments.
In-Vitro Models for Studying Escitalopram Metabolism
Several in-vitro systems can be employed to investigate the formation of Escitalopram N-oxide. The choice of model depends on the specific goals of the study.
| In-Vitro Model | Description | Advantages | Disadvantages |
| Human Liver Microsomes (HLMs) | Vesicles of endoplasmic reticulum isolated from human liver tissue containing a rich complement of CYP and FMO enzymes.[11][12] | Cost-effective, well-characterized, high throughput, ideal for studying Phase I metabolism.[13][14] | Lacks cytosolic enzymes; cofactor supplementation (e.g., NADPH) is required.[11][13] |
| Recombinant Enzymes | Individual human CYP or FMO enzymes expressed in a cellular system (e.g., insect cells, bacteria). | Allows for precise identification of the specific enzymes involved in a metabolic pathway. | May not fully reflect the complex interplay of enzymes in a native cellular environment. |
| Hepatocytes | Intact, viable liver cells (fresh or cryopreserved) containing the full spectrum of metabolic enzymes and cofactors. | Provides a more physiologically relevant system, incorporating uptake, metabolism, and efflux. | More expensive, lower throughput, and can have high inter-donor variability. |
Trustworthiness through Design: For the specific goal of characterizing N-oxide formation, HLMs represent the most common and validated starting point.[6][15] They provide a robust and reproducible system to determine kinetic parameters and identify the major enzymes involved through reaction phenotyping.
Experimental Protocol: In-Vitro Incubation with Human Liver Microsomes
This section provides a detailed, step-by-step protocol for assessing the formation of Escitalopram N-oxide using pooled HLMs. The protocol is designed to be self-validating by including necessary controls.
5.1. Reagent and Stock Solution Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a potassium phosphate buffer and adjust the pH to 7.4. This mimics physiological pH and is optimal for microsomal enzyme activity.
-
Escitalopram Stock (10 mM): Dissolve escitalopram in a suitable organic solvent (e.g., DMSO or acetonitrile) to create a high-concentration stock. The final solvent concentration in the incubation should be kept low (<1%) to avoid enzyme inhibition.
-
NADPH Regenerating System (NRS) Solution: To ensure a constant supply of the essential cofactor NADPH, an NRS is used. A common formulation includes NADP+ (1.3 mM), glucose-6-phosphate (3.3 mM), glucose-6-phosphate dehydrogenase (0.4 U/mL), and magnesium chloride (3.3 mM) in phosphate buffer.[13][14] MgCl₂ is crucial for the activity of glucose-6-phosphate dehydrogenase.
-
Human Liver Microsomes (HLMs): Thaw a vial of pooled HLMs (e.g., from a commercial supplier) rapidly in a 37°C water bath and immediately place on ice.[15] Dilute to a working concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
Stopping Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) for LC-MS/MS analysis. The acetonitrile precipitates microsomal proteins, quenching the reaction.[13]
5.2. Incubation Procedure
The following procedure is for a single concentration time-point experiment. For enzyme kinetics, vary the escitalopram concentration.
-
Pre-incubation: In a microcentrifuge tube, combine 100 µL of phosphate buffer, the required volume of escitalopram stock solution (e.g., to achieve a final concentration of 1-10 µM), and 50 µL of the diluted HLM suspension (final protein concentration of 0.25 mg/mL).
-
Equilibration: Pre-incubate the mixture for 5 minutes in a shaking water bath at 37°C to allow the substrate to equilibrate with the enzymes.[12]
-
Reaction Initiation: Start the metabolic reaction by adding 50 µL of the pre-warmed NRS solution.[11][12]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). Linearity of metabolite formation should be established in preliminary experiments.
-
Reaction Termination: At each time point, stop the reaction by adding 2 volumes (e.g., 400 µL) of the ice-cold stopping solution.[12][13]
-
Sample Processing: Vortex the terminated reactions vigorously to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[14]
5.3. Essential Controls (Self-Validation)
-
Time-Zero (T0) Control: Add the stopping solution before adding the NRS to account for any non-enzymatic degradation or background signal.
-
No-NADPH Control: Replace the NRS solution with phosphate buffer. This control verifies that the observed metabolism is NADPH-dependent (i.e., mediated by CYPs or FMOs).[12][13]
-
Heat-Inactivated Microsome Control: Use HLMs that have been pre-heated (e.g., 95°C for 5 minutes) to denature the enzymes. This confirms that the reaction is enzymatic.
Caption: Experimental workflow for HLM incubation.
Analytical Methodology: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.[6][16][17]
-
Chromatography: A reverse-phase C18 column is typically used to separate escitalopram and its N-oxide from endogenous matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol (often with a modifier like formic acid to improve ionization) provides efficient separation.[18]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate protonated molecular ions [M+H]⁺ for both escitalopram and its N-oxide.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This provides high selectivity and minimizes interference. For example:
-
Escitalopram: m/z 325.2 → m/z 262.1
-
Escitalopram N-oxide: m/z 341.2 → m/z [Fragment Ion] (Note: Specific transitions must be optimized experimentally.)
-
-
-
Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and matrix effects to ensure reliable data.[6][18]
Data Analysis and Interpretation
The primary output from the LC-MS/MS analysis is the peak area ratio of the analyte (Escitalopram N-oxide) to the internal standard.
-
Standard Curve: A standard curve is generated by plotting the peak area ratios of known concentrations of an authentic N-oxide standard versus concentration. This curve is used to quantify the amount of N-oxide formed in the incubation samples.
-
Rate of Formation: The rate of metabolite formation (V) is calculated from the linear portion of the concentration-time plot and is typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
-
Enzyme Kinetics: To determine the kinetic parameters, the experiment is repeated across a range of escitalopram concentrations. The resulting rates (V) are plotted against the substrate concentration [S].
-
Michaelis-Menten Plot: The data are fitted to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) Where:
-
Vmax is the maximum rate of reaction.
-
Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.
-
Example Kinetic Data:
| Substrate Conc. (µM) | Rate of N-Oxide Formation (pmol/min/mg) |
| 0.5 | 12.5 |
| 1.0 | 23.8 |
| 2.5 | 48.1 |
| 5.0 | 76.9 |
| 10.0 | 111.1 |
| 25.0 | 166.7 |
| 50.0 | 200.0 |
From this data, non-linear regression analysis would be used to calculate the Vmax and Km for Escitalopram N-oxide formation.
References
-
Singh, S. P., & Bali, A. (2016). The clinical pharmacokinetics of escitalopram. PubMed. [Link]
-
Canbolat, E., & Abusoglu, S. (2019). Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment. PubMed. [Link]
-
PharmGKB. Citalopram and Escitalopram Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Shen, Y., et al. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. PubMed. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
Urich, E., et al. (2016). Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response in Subjects with Depression. J-Stage. [Link]
-
Shen, Y., et al. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. NIH. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]
-
Urich, E., et al. (2016). Liquid chromatography/mass spectrometry-based plasma metabolic profiling study of escitalopram in subjects with major depressive disorder. PubMed. [Link]
-
von Bahr, C., et al. (2000). Escitalopram (S-citalopram) and its metabolites in vitro: Cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. ResearchGate. [Link]
-
Lin, K. M., et al. (2010). Genetic Polymorphisms of Cytochrome P450 Enzymes Influence Metabolism of the Antidepressant Escitalopram and Treatment Response. ResearchGate. [Link]
-
Streck, E. L., et al. (2014). Differential effects of escitalopram administration on metabolic parameters of cortical and subcortical brain regions of Wistar rats. Acta Neuropsychiatrica. [Link]
-
BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]
-
Singh, H. K., & Saadabadi, A. (2023). Escitalopram. NCBI Bookshelf. [Link]
-
Rao, N. (2007). The Clinical Pharmacokinetics of Escitalopram. ResearchGate. [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Rendic, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. PubMed Central. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Citalopram N-oxide (HMDB0060654). [Link]
-
Baumann, P., et al. (2002). In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. PubMed. [Link]
-
Sowa-Kucma, M., et al. (2018). The Effect of Chronic Mild Stress and Escitalopram on the Expression and Methylation Levels of Genes Involved in the Oxidative and Nitrosative Stresses as Well as Tryptophan Catabolites Pathway in the Blood and Brain Structures. PMC - NIH. [Link]
-
Montgomery, S. A. (2006). Stereoisomers in Psychiatry: The Case of Escitalopram. PMC - NIH. [Link]
-
Ieremeiov, O., et al. (2021). Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress. MDPI. [Link]
-
Magal, L. G., et al. (2024). Modulation of serotonin transporter expression by escitalopram under inflammation. PMC. [Link]
-
Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]
-
precisionFDA. (n.d.). CITALOPRAM N-OXIDE. [Link]
Sources
- 1. The clinical pharmacokinetics of escitalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomers in Psychiatry: The Case of Escitalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Escitalopram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oyc.co.jp [oyc.co.jp]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Association between Plasma Metabolic Profiles of the Antidepressant Escitalopram and Clinical Response in Subjects with Depression [jstage.jst.go.jp]
- 18. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Formation Pathway of (S)-Citalopram N-Oxide
Introduction: The Metabolic Fate of a Chiral Antidepressant
(S)-Citalopram, commercially known as escitalopram, is the therapeutically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram.[1][2] Its efficacy in treating major depressive and anxiety disorders is well-established. The clinical performance of any therapeutic agent is intrinsically linked to its metabolic profile, which dictates its pharmacokinetic properties, potential for drug-drug interactions, and overall safety. Citalopram and its enantiomers undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) system.[1][3] Key transformations include N-demethylation to S-desmethylcitalopram (S-DCT) and S-didesmethylcitalopram (S-DDCT).[4][5][6]
Beyond demethylation, another significant metabolic route is N-oxidation, which leads to the formation of (S)-Citalopram N-Oxide.[1] This biotransformation involves the addition of an oxygen atom to the tertiary amine nitrogen of the molecule.[] Understanding this specific pathway is critical for a complete characterization of escitalopram's disposition in the body. This guide provides a detailed examination of the enzymatic machinery responsible for this compound formation, the experimental methodologies used to elucidate this pathway, and the analytical techniques required for its robust characterization.
Part 1: The Enzymatic Pathway of this compound Formation
The conversion of (S)-Citalopram to its N-oxide metabolite is a Phase I metabolic reaction. In vitro studies utilizing human liver microsomes and specific recombinant enzymes have definitively identified the primary catalyst for this transformation.
Primary Pathway: CYP2D6-Mediated N-Oxidation
The body of evidence points overwhelmingly to a single enzyme as the mediator of this specific metabolic step. In-vitro investigations using a panel of cDNA-expressed human CYP enzymes have demonstrated that Cytochrome P450 2D6 (CYP2D6) is exclusively responsible for the formation of citalopram N-oxide.[8] This finding is corroborated by multiple pharmacokinetic pathway summaries which also attribute this N-oxidation step to the activity of CYP2D6.[1]
The mechanism involves the catalytic cycle of CYP2D6, where the enzyme's heme iron activates molecular oxygen, leading to the oxygenation of the nucleophilic tertiary amine nitrogen on the (S)-citalopram molecule. While CYP2C19 and CYP3A4 are major contributors to the N-demethylation of citalopram, they do not appear to play a role in its N-oxidation.[1][8] This enzymatic specificity has significant clinical implications, as the pharmacokinetics of (S)-Citalopram can be influenced by genetic polymorphisms in the CYP2D6 gene or by co-administered drugs that inhibit or induce this enzyme.[1]
Evaluating the Potential Role of Flavin-Containing Monooxygenases (FMOs)
From a mechanistic standpoint, it is prudent to consider other enzyme systems known to catalyze N-oxidation. Flavin-containing monooxygenases (FMOs) are a superfamily of enzymes, distinct from CYPs, that are abundant in the liver endoplasmic reticulum and specialize in oxygenating soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[9][10][11] FMOs are known to catalyze the N-oxidation of numerous secondary and tertiary amines.[9]
However, for citalopram, experimental data have not implicated FMOs in N-oxide formation. Studies designed to pinpoint the responsible enzymes have consistently and exclusively identified CYP2D6.[8] It is important to note that FMOs are more heat-labile than CYPs, and their activity can be underestimated in in vitro microsomal preparations if not handled with specific care.[11] Despite this, the conclusive results from studies with recombinant CYP2D6 confirm its primary and sole role in this specific transformation.[8]
Metabolic Pathway Visualization
The following diagram illustrates the specific metabolic conversion discussed.
Caption: CYP2D6-mediated N-Oxidation of (S)-Citalopram.
Part 2: Experimental Validation of the N-Oxidation Pathway
Elucidating a metabolic pathway is a systematic process that relies on well-designed experiments. The choice of in vitro systems and analytical methods is driven by the need to accurately replicate physiological conditions and precisely identify and quantify all molecules involved.
Causality Behind Experimental Choices
-
Why Human Liver Microsomes (HLM)? The liver is the primary site of drug metabolism. HLM are subcellular fractions prepared from the endoplasmic reticulum of hepatocytes.[12][13] They are a robust and industry-standard in vitro tool because they contain a high concentration of Phase I enzymes, including both the CYP and FMO families, making them ideal for studying oxidative metabolism.[12][13]
-
Why a NADPH-Regenerating System? CYP enzymes require a continuous supply of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) to function.[14] An in vitro incubation would quickly deplete exogenously added NADPH. Therefore, a regenerating system (typically consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is included to ensure the sustained enzymatic activity of CYPs throughout the incubation period.[14][15]
-
Why Recombinant Enzymes? While HLM can show that a metabolite is formed, they contain a mixture of many different enzymes. To identify the specific enzyme responsible (e.g., CYP2D6 vs. CYP3A4), researchers use recombinant enzymes.[8] These are single, purified human enzymes expressed in a cellular system (like insect cells), allowing for unambiguous assignment of an enzyme to a specific metabolic reaction.
-
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for metabolite analysis due to its exceptional sensitivity and specificity.[16][17] It physically separates the parent drug from its metabolites (LC) and then identifies them based on their unique mass-to-charge ratios and fragmentation patterns (MS/MS), allowing for confident identification and precise quantification even at very low concentrations.[18][19]
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a self-validating system for assessing the formation of this compound. It includes negative controls to ensure that the observed metabolite formation is indeed enzymatic and NADPH-dependent.
Materials:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
(S)-Citalopram stock solution (e.g., 10 mM in DMSO)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System Solution A (NADP+ and Glucose-6-Phosphate)
-
NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)
-
Acetonitrile (ice-cold, containing an appropriate internal standard, e.g., desipramine-d3)
-
Incubator/shaking water bath set to 37°C
Procedure:
-
Prepare Incubation Master Mix: In a microcentrifuge tube on ice, prepare a master mix sufficient for all reactions. For each 100 µL final reaction volume, combine:
-
Phosphate Buffer (to final volume)
-
HLM (to a final concentration of 0.5 - 1.0 mg/mL)[15]
-
NADPH Regenerating System Solution A
-
-
Pre-incubation: Aliquot the master mix into individual reaction tubes. Add (S)-Citalopram to achieve the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent (DMSO) should be less than 1%.[15] Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding NADPH Regenerating System Solution B. For negative control wells ("-NADPH"), add an equivalent volume of phosphate buffer instead.
-
Incubation: Incubate the reactions at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes). The 0-minute time point serves as a baseline control.
-
Terminate Reaction: Stop the reaction at each time point by adding 2-4 volumes of ice-cold acetonitrile containing the internal standard. This step simultaneously halts enzyme activity and precipitates microsomal proteins.
-
Sample Preparation: Vortex the terminated reactions vigorously. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for LC-MS/MS analysis.
Protocol 2: Metabolite Analysis by LC-MS/MS
This workflow describes the analysis of the samples generated from the in vitro incubation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the prepared supernatant onto the C18 column.
-
Use a mobile phase gradient to separate the analytes. A typical mobile phase consists of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.[18][19]
-
A gradient program will start with a higher percentage of mobile phase A, gradually increasing the percentage of B to elute the compounds based on their polarity.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ESI mode.
-
Perform analysis using Multiple Reaction Monitoring (MRM). This involves setting the instrument to monitor specific "transitions" (the fragmentation of a parent ion into a specific product ion) for each analyte.
-
Example Transitions:
-
(S)-Citalopram: e.g., m/z 325.3 → 109.0[18]
-
This compound: m/z 341.2 → [Product Ion] (Note: The exact m/z will be [M+H]+ and the product ion must be determined via infusion of a reference standard).
-
Internal Standard: (e.g., desipramine-d3)
-
-
-
Data Acquisition and Processing:
-
Acquire data across the entire LC run time.
-
Integrate the peak areas for each analyte's MRM transition at each time point.
-
Calculate the ratio of the analyte peak area to the internal standard peak area to normalize for variations in sample preparation and injection volume.
-
Experimental Workflow Visualization
Caption: Workflow for HLM incubation and LC-MS/MS analysis.
Part 3: Data Interpretation and Quantitative Analysis
The final step is to interpret the analytical data to confirm the formation of the N-oxide and characterize the pathway.
Metabolite Identification and Confirmation
The identity of this compound is confirmed by comparing its analytical properties to those of an authentic reference standard.
-
Retention Time: The metabolite peak in the samples from the HLM incubation should have the same retention time as the reference standard when analyzed under identical LC conditions.
-
Mass Transitions (MRM): The metabolite must exhibit the same parent ion-to-product ion transitions as the reference standard. The relative abundance of multiple product ions, if monitored, should also match.
Formation is confirmed if a peak corresponding to the N-oxide appears and grows over time in the "+NADPH" incubations but is absent or negligible in the "0-minute" and "-NADPH" controls.
Quantitative Data Summary
While the primary focus of this guide is the N-oxidation pathway, it is useful to contextualize it within the broader metabolism of (S)-Citalopram. The following table summarizes the key enzymes involved in its main metabolic transformations.
| Metabolic Transformation | Metabolite Formed | Primary Enzyme(s) Involved | Reference(s) |
| N-Demethylation | (S)-Desmethylcitalopram | CYP2C19, CYP3A4, CYP2D6 | [1][4][21] |
| N-Demethylation (2nd step) | (S)-Didesmethylcitalopram | CYP2D6 | [1][8] |
| N-Oxidation | This compound | CYP2D6 (exclusively) | [1][8] |
| Deamination / Oxidation | Citalopram Propionic Acid | MAO-A, MAO-B, Aldehyde Oxidase | [1][22] |
Conclusion
The formation of this compound is a specific and well-characterized metabolic pathway. Rigorous in vitro studies have conclusively demonstrated that this transformation is mediated exclusively by the cytochrome P450 isoform CYP2D6. The experimental workflow, combining the use of human liver microsomes with the analytical precision of LC-MS/MS, represents a robust methodology for identifying and characterizing such metabolic pathways. For drug development professionals, this knowledge is paramount. It highlights CYP2D6 as a key determinant in the clearance of (S)-Citalopram and underscores the importance of considering CYP2D6 genetics and potential drug interactions when evaluating the clinical pharmacology of this widely used antidepressant.
References
-
Sangkuhl, K., Klein, T. E., & Altman, R. B. (2011). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and genomics, 21(7), 455–458. [Link]
-
ClinPGx. Citalopram and Escitalopram Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Mrazek, D. A., Biernacka, J. M., O'Kane, D. J., Black, J. L., 3rd, Cunningham, J. M., Drews, M. S., Snyder, K. A., Stevens, S. R., & Schaid, D. J. (2011). CYP2C19 variation and citalopram response. The pharmacogenomics journal, 11(2), 114–123. [Link]
-
Pellavio, G., Stankotti, S., & Roda, G. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Biomedical chromatography : BMC, 33(10), e4621. [Link]
-
von Moltke, L. L., Greenblatt, D. J., Grassi, J. M., Granda, B. W., Venkatakrishnan, K., & Shader, R. I. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug metabolism and disposition: the biological fate of chemicals, 29(8), 1102–1109. [Link]
-
Tsai, M. H., Lin, K. M., Hsiao, M. C., Shen, W. W., Lu, M. L., Lee, S. T., Tang, H. S., & Chen, C. H. (2010). Genetic polymorphisms of cytochrome P450 enzymes influence metabolism of the antidepressant escitalopram and treatment response. Pharmacogenomics, 11(4), 513–520. [Link]
-
MyDrugGenome. Citalopram (Celexa) – CYP2C19. University of Florida Health. [Link]
-
Kim, J. M., Kim, S. W., Shin, I. S., Kim, H. R., Park, M. H., & Yoon, J. S. (2014). CYP2D6 P34S polymorphism and outcomes of escitalopram treatment in Koreans with major depression. Psychiatry investigation, 11(1), 100–105. [Link]
-
Jukic, M. M., Haslemo, T., Molden, E., & Ingelman-Sundberg, M. (2018). Impact of CYP2C19 Genotype on Escitalopram Exposure and Therapeutic Failure: A Retrospective Study Based on 2,087 Patients. The American journal of psychiatry, 175(5), 463–470. [Link]
-
von Moltke, L. L., Greenblatt, D. J., Grassi, J. M., Granda, B. W., Venkatakrishnan, K., & Shader, R. I. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug Metabolism and Disposition, 29(8), 1102-1109. [Link]
-
Garcia-Bournissen, F., Merlob, P., & Koren, G. (2009). Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. Therapeutic drug monitoring, 31(4), 528–532. [Link]
-
Unceta, N., Goicolea, M. A., & Barrio, R. J. (2010). Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. Scilit. [Link]
-
Onal, A. (2007). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. Journal of the Faculty of Pharmacy of Ankara University. [Link]
-
Unceta, N., Goicolea, M. A., & Barrio, R. J. (2010). Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. Drug testing and analysis, 2(11-12), 568–579. [Link]
-
von Moltke, L. L., Greenblatt, D. J., Grassi, J. M., Granda, B. W., Venkatakrishnan, K., & Shader, R. I. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Consensus. [Link]
-
Oracle, D. (2024). What enzymes break down psychiatric medications and what are their inhibitors? Dr.Oracle. [Link]
-
Gex-Fabry, M., Balant-Gorgia, A. E., & Balant, L. P. (2002). In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites by monoamine oxidase in rat and human brain preparations. Molecular psychiatry, 7(2), 181–188. [Link]
-
Rochat, B., Amey, M., & Baumann, P. (1998). Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. ClinPGx. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Citalopram N-oxide (HMDB0060654). HMDB. [Link]
-
protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Wang, X., He, L., Wu, Y., Zhang, Y., & Gao, J. (2022). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Journal of pharmaceutical and biomedical analysis, 219, 114949. [Link]
-
Pinto, J., Mendes, V. M., Coelho, M., Baltazar, G., Pereira, J. L., & Gil, J. M. (2015). Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. J Anal Bioanal Tech, 6(3), 253. [Link]
-
Liu, W., Zhang, J., & Li, H. (2013). Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. ResearchGate. [Link]
-
BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]
-
National Center for Biotechnology Information. (n.d.). Citalopram N-oxide. PubChem Compound Database. [Link]
-
E-Szabó, E., Tarcza, E., Fehér, A., Kovács, N. K., Balogh, G. T., Borbás, E., & Vigh, T. (2024). Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. Pharmaceutics, 16(2), 273. [Link]
-
Rendić, S., & Guengerich, F. P. (2021). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Archives of toxicology, 95(1), 1–40. [Link]
-
Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert opinion on drug metabolism & toxicology, 13(2), 167–181. [Link]
-
Sree, G. S., Sankar, P. R., & Babu, J. R. (2012). Development of RP-HPLC Method for Estimation of Citalopram Hbr. Research Journal of Pharmacy and Technology, 5(1), 113-115. [Link]
-
Rochat, B., Amey, M., & Baumann, P. (1999). Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes. Pharmacology, 59(6), 298–309. [Link]
-
Chen, J., Ding, S., Wu, Y., Song, H., & Gao, N. (2019). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. International journal of environmental research and public health, 16(17), 3042. [Link]
-
May, D., Linder, R., & D'Souza, R. (1998). Modulation of human flavin-containing monooxygenase 3 activity by tricyclic antidepressants and other agents: importance of residue 428. Archives of biochemistry and biophysics, 358(2), 343–350. [Link]
-
Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 167-181. [Link]
-
Chen, J., Ding, S., Wu, Y., Song, H., & Gao, N. (2019). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. ResearchGate. [Link]
-
Bhamre, S., Borys, E., & Jhee, S. (1995). Flavin-containing monooxygenase mediated metabolism of psychoactive drugs by human brain microsomes. Brain research, 672(1-2), 276–280. [Link]
-
Phillips, I. R., & Shephard, E. A. (2008). Flavin-containing monooxygenases: mutations, disease and drug response. Trends in pharmacological sciences, 29(6), 294–301. [Link]
-
Kubera, M., Curzytek, K., Duda, W., Leskiewicz, M., Szczęsny, E., & Maes, M. (2020). The Effect of Chronic Mild Stress and Escitalopram on the Expression and Methylation Levels of Genes Involved in the Oxidative and Nitrosative Stresses as Well as Tryptophan Catabolites Pathway in the Blood and Brain Structures. International journal of molecular sciences, 21(18), 6902. [Link]
-
Baker, G. B., & Prior, T. I. (2003). Stereoisomers in Psychiatry: The Case of Escitalopram. Psychiatry (Edgmont (Pa. : Township)), 1(2), 33–36. [Link]
Sources
- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Genetic polymorphisms of cytochrome P450 enzymes influence metabolism of the antidepressant escitalopram and treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. oyc.co.jp [oyc.co.jp]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Escitalopram and Its Impurities
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Escitalopram and its potential process-related and degradation impurities. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Escitalopram. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, and a comprehensive protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is provided to ensure the trustworthiness and reliability of the results.
Introduction: The Imperative of Purity in Escitalopram
Escitalopram, the S-enantiomer of citalopram, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and generalized anxiety disorder.[1][] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process or arise from degradation, can potentially impact the safety and efficacy of the drug product.[3] Therefore, a reliable and validated analytical method for the separation and quantification of Escitalopram and its impurities is paramount for ensuring drug quality and patient safety.
This guide provides a detailed protocol for a stability-indicating HPLC method, capable of resolving Escitalopram from its known impurities. The method's development is grounded in the principles of reversed-phase chromatography, and the rationale for each experimental choice is elucidated to provide a deeper understanding of the separation mechanism.
Understanding the Analytes: Escitalopram and Its Impurities
A thorough understanding of the physicochemical properties of Escitalopram and its impurities is fundamental to developing a selective HPLC method. Escitalopram is a basic compound with a pKa of approximately 9.7.[4] This characteristic significantly influences its retention behavior in reversed-phase HPLC, particularly in response to the mobile phase pH. The common impurities of Escitalopram include its R-enantiomer (Citalopram), precursors, and degradation products. A list of key impurities and their structures is presented in Table 1.
Table 1: Key Impurities of Escitalopram
| Impurity Name | Structure |
| Escitalopram | |
| R-Citalopram | |
| Citalopram N-Oxide | |
| Desmethylcitalopram | |
| Citalopram Propionic Acid |
The Science of Separation: Rationale for the HPLC Method
The developed method utilizes reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[5][6] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (a mixture of water and an organic solvent).[7]
The Stationary Phase: A C18 Column
A C18 (octadecylsilyl) column is chosen for this method due to its excellent hydrophobic retention and its widespread use in the pharmaceutical industry for the analysis of a broad range of compounds. The long alkyl chains of the C18 stationary phase provide a high degree of interaction with the non-polar regions of Escitalopram and its impurities, leading to effective separation.
The Mobile Phase: A Buffered Aqueous-Organic Mixture
The mobile phase is a critical component that governs the retention and selectivity of the separation.[8][9]
-
Organic Modifier (Acetonitrile): Acetonitrile is selected as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength. By varying the proportion of acetonitrile in the mobile phase, the elution strength can be modulated to achieve optimal retention times.[9]
-
Aqueous Phase and pH Control (Phosphate Buffer): Since Escitalopram is a basic compound, the pH of the mobile phase is a critical parameter. At a pH below its pKa, Escitalopram will be protonated and exist in its ionized form. To ensure consistent retention and sharp peak shapes, a phosphate buffer is used to maintain a constant pH. A slightly acidic pH (e.g., pH 3.0) is often chosen to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for basic analytes.[7][10]
Detection: UV Spectrophotometry
Escitalopram and its impurities contain a chromophore that absorbs UV radiation. A detection wavelength of 238 nm is selected as it provides good sensitivity for both the active pharmaceutical ingredient (API) and its related substances.[4]
Experimental Protocol: Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the HPLC analysis of Escitalopram and its impurities.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Sonicator.
-
Syringe filters (0.45 µm).
-
Escitalopram Oxalate reference standard and impurity standards.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade).
Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in the ratio of 70:30 (v/v).
-
Standard Stock Solution (Escitalopram): Accurately weigh and transfer about 25 mg of Escitalopram Oxalate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL of Escitalopram Oxalate.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of approximately 100 µg/mL each in the diluent.
-
Spiked Sample Solution (for method development and specificity): Prepare a solution of Escitalopram at a working concentration (e.g., 500 µg/mL) and spike it with the impurity stock solution to achieve a final impurity concentration of approximately 1 µg/mL.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Escitalopram and transfer it to a 50 mL volumetric flask.
-
Add about 30 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Method Validation: Ensuring a Trustworthy Protocol
Method validation is a critical process that demonstrates that the analytical procedure is suitable for its intended purpose. The validation of this HPLC method should be performed according to the ICH Q2(R1) guidelines.[11][12][13]
Caption: A typical workflow for HPLC method validation as per ICH guidelines.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Inject the diluent to demonstrate that there are no interfering peaks at the retention times of Escitalopram and its impurities.
-
Inject a solution of Escitalopram reference standard.
-
Inject a solution containing a mixture of the impurity standards.
-
Inject a spiked sample solution containing Escitalopram and all known impurities.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on a sample of Escitalopram and analyze the stressed samples.
-
-
Acceptance Criteria: The method is considered specific if there is baseline resolution (Resolution > 2.0) between the Escitalopram peak and all impurity peaks, and no interference from the diluent or placebo at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of Escitalopram and each impurity, ranging from the limit of quantification (LOQ) to 150% of the specification limit for impurities, and from 80% to 120% of the assay concentration for Escitalopram.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve for each component should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a placebo with known amounts of Escitalopram and its impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Acceptance Criteria: The mean recovery for each analyte should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a homogeneous sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for the results should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in the chromatographic conditions, such as the pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), flow rate (± 0.1 mL/min), and the composition of the mobile phase (± 2% absolute).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the resolution between critical pairs of peaks should be maintained.
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified.
-
Protocol: Inject a system suitability solution (a solution of Escitalopram spiked with a critical impurity) five times.
-
Acceptance Criteria:
-
Tailing factor for the Escitalopram peak: ≤ 2.0.
-
Theoretical plates for the Escitalopram peak: ≥ 2000.
-
RSD for the peak area of replicate injections: ≤ 2.0%.
-
Resolution between Escitalopram and the nearest eluting impurity: ≥ 2.0.
-
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the separation and quantification of Escitalopram and its impurities. The in-depth explanation of the scientific principles behind the method development, coupled with a comprehensive validation protocol based on ICH guidelines, ensures that this method can be confidently implemented in a quality control environment. By adhering to this protocol, researchers and drug development professionals can ensure the quality, safety, and efficacy of Escitalopram drug products.
Caption: A schematic representation of the overall HPLC analysis workflow.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Escitalopram EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025). Hawach Scientific. [Link]
-
Shital Khedkar, V. B. (2025). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Escitalopram in Bulk and Pharmaceutical dosage. Journal of Neonatal Surgery, 14(32s), 5234–5243. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Raman, B., Sharma, B., Kumar, A., Singh, R., & Singh, S. (2010). Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1258–1266. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
Saravanan, J., & Shajan, A. (2013). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 51(10), 633–645. [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. [Link]
-
Balkanski, S. (2022). HPLC determination of Escitalopram in tablet dosage forms. Pharmacia, 69(1), 1–5. [Link]
-
Charde, M. S., Welankiwar, A. S., & Kumar, J. (2012). Determination of escitalopram oxalate in pharmaceutical formulation by high performance liquid chromatography. International Journal of Pharmacy and Chemistry, 2(1), 23–26. [Link]
-
G. Oláh, Z. T. (2022). Simultaneous determination of escitalopram impurities including the R-enantiomer on a cellulose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phase. SSRN Electronic Journal. [Link]
-
Raman, B., Sharma, B., Kumar, A., Singh, R., & Singh, S. (2010). Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR. ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
A novel stability indicating UPLC method for the determination of Escitalopram in pharmaceutical dosage forms. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Shital Khedkar, V. B. (2025). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Escitalopram in Bulk and Pharmaceutical dosage. Journal of Neonatal Surgery, 14(32s), 5234–5243. [Link]
-
Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 32(s4), 8–17. [Link]
-
Escitalopram. (n.d.). PubChem. [Link]
-
Rahman, M. M. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
-
D. Suneetha, A. R. (2014). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ESCITALOPRAM BY RP-HPLC METHOD. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2(2), 70–78. [Link]
-
Mobile Phase Selectivity. (n.d.). Phenomenex. [Link]
-
Escitalopram Oxalate. (n.d.). PubChem. [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Escitalopram-Impurities. (n.d.). Pharmaffiliates. [Link]
Sources
- 1. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. shodexhplc.com [shodexhplc.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. hawach.com [hawach.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. jordilabs.com [jordilabs.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. database.ich.org [database.ich.org]
Application Note: Chiral Separation of Citalopram N-Oxide Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of citalopram N-oxide enantiomers using High-Performance Liquid Chromatography (HPLC). Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a chiral drug, and its pharmacological activity is primarily associated with the S-enantiomer.[1] Citalopram N-oxide is a key metabolite and a potential impurity in pharmaceutical formulations.[2][3] The stereoselective analysis of this N-oxide is crucial for understanding its pharmacokinetic and pharmacodynamic profile, as well as for ensuring the quality and safety of citalopram-based drug products. This guide provides a comprehensive methodology, including the selection of an appropriate chiral stationary phase (CSP), mobile phase optimization, and detailed analytical protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chiral Purity
Citalopram is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain.[4] It possesses a single chiral center, leading to the existence of two enantiomers: (S)-(+)-citalopram (escitalopram) and (R)-(-)-citalopram.[5] The therapeutic efficacy of citalopram is predominantly attributed to the S-enantiomer, while the R-enantiomer is significantly less active and may even counteract the effects of the S-enantiomer.[3]
During its metabolism, citalopram is converted into several derivatives, including citalopram N-oxide.[2] As with the parent drug, the N-oxide metabolite is also chiral. The stereochemistry of drug metabolites can significantly influence their biological activity, clearance rates, and potential for drug-drug interactions. Therefore, the ability to resolve and quantify the individual enantiomers of citalopram N-oxide is of paramount importance in drug metabolism and pharmacokinetic studies, as well as in the quality control of escitalopram and citalopram formulations.
This document provides a robust and reproducible HPLC method for the baseline separation of citalopram N-oxide enantiomers. The described protocol is designed to be a self-validating system, with explanations for the experimental choices to ensure both technical accuracy and practical applicability.
Materials and Methods
The successful chiral separation of citalopram N-oxide enantiomers is contingent upon the careful selection of the chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including citalopram and its analogues.[3][6]
Recommended Instrumentation and Consumables
| Component | Specification | Rationale for Selection |
| HPLC System | Quaternary or Binary HPLC system with UV or DAD detector | Provides flexibility in mobile phase composition and sensitive detection. |
| Chiral Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralcel OD-H) | These columns have a proven track record for the enantioseparation of citalopram and related compounds due to their helical polymer structures that create chiral cavities and allow for multiple interaction mechanisms (hydrogen bonding, dipole-dipole, and π-π interactions).[3][6] |
| Mobile Phase Solvents | HPLC grade n-hexane, 2-propanol (IPA), ethanol, and diethylamine (DEA) | High-purity solvents are essential for reproducible results and low baseline noise. The combination of a non-polar solvent with an alcohol modifier is typical for normal-phase chiral chromatography. DEA is a common additive to improve peak shape for basic analytes like citalopram and its N-oxide. |
| Sample Solvent | Mobile Phase | Dissolving the sample in the mobile phase minimizes peak distortion and ensures compatibility with the chromatographic system. |
| Citalopram N-Oxide Standard | Racemic citalopram N-oxide reference standard | Necessary for method development, optimization, and system suitability testing. |
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of citalopram N-oxide enantiomers.
| Parameter | Condition |
| Column | Lux Cellulose-1, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 0.5 mg/mL |
Experimental Protocols
This section provides a step-by-step guide for the preparation of solutions and the execution of the chromatographic analysis.
Mobile Phase Preparation
-
Measure 850 mL of n-hexane, 150 mL of 2-propanol, and 1 mL of diethylamine into a clean, dry 1 L graduated cylinder.
-
Transfer the mixture to a suitable solvent reservoir.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.
Standard Solution Preparation
-
Accurately weigh approximately 5 mg of racemic citalopram N-oxide reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the mobile phase.
HPLC System Setup and Equilibration
-
Install the chiral column in the HPLC system.
-
Purge the system with the mobile phase to remove any air bubbles and to ensure a consistent mobile phase composition.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
Chromatographic Analysis
-
Inject 10 µL of the standard solution onto the equilibrated column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the two enantiomers of citalopram N-oxide.
-
Calculate the resolution between the two enantiomeric peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.[7]
Diagram of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the chiral HPLC analysis of citalopram N-oxide enantiomers.
Results and Discussion: The Science of Separation
The proposed method is expected to yield a baseline separation of the (R)- and (S)-enantiomers of citalopram N-oxide. The choice of a cellulose-based chiral stationary phase is critical for this separation. The chiral recognition mechanism on polysaccharide-based CSPs is a complex interplay of various non-covalent interactions.[8] The helical structure of the cellulose polymer creates chiral grooves and cavities where the enantiomers can interact differently.
For citalopram N-oxide, the key interaction points are likely to be:
-
Hydrogen Bonding: The N-oxide moiety and the nitrile group can act as hydrogen bond acceptors, while any residual silanols on the silica support or the carbamate groups on the CSP can act as donors.
-
Dipole-Dipole Interactions: The polar N-oxide bond, the nitrile group, and the C-F bond contribute to the molecule's overall dipole moment, which can interact with polar sites on the CSP.
-
π-π Stacking: The aromatic rings of citalopram N-oxide can engage in π-π stacking interactions with the phenyl groups of the carbamate substituents on the cellulose backbone.
-
Steric Interactions: The three-dimensional arrangement of the substituents around the chiral center will lead to one enantiomer fitting more favorably into the chiral cavities of the CSP than the other, resulting in different retention times.
The use of a non-polar mobile phase (n-hexane) with a polar modifier (2-propanol) allows for these interactions to be pronounced. The small amount of diethylamine in the mobile phase acts as a competitor for any acidic sites on the stationary phase, thereby reducing peak tailing and improving the overall peak shape of the basic analyte.
Diagram of the Proposed Chiral Recognition Mechanism
Caption: A conceptual diagram of the interactions between a citalopram N-oxide enantiomer and a cellulose-based chiral stationary phase.
Method Validation and System Suitability
To ensure the reliability of the analytical results, the developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at both the intra-day and inter-day levels.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
System suitability tests should be performed before each analysis to ensure the performance of the chromatographic system. This typically involves injecting a standard solution and verifying that the resolution, theoretical plates, and tailing factor are within acceptable limits.
Conclusion
The chiral separation of citalopram N-oxide enantiomers is a critical analytical task in the development and quality control of citalopram-related pharmaceuticals. The HPLC method presented in this application note, utilizing a polysaccharide-based chiral stationary phase, provides a robust and reliable approach for achieving this separation. The detailed protocol and the explanation of the underlying scientific principles are intended to empower researchers and scientists to successfully implement and adapt this method for their specific needs. The validation of this method in accordance with regulatory guidelines will ensure the generation of high-quality, defensible data.
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. International Journal of Analytical Chemistry, 2016, 1231386. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. PubMed, 2016, 1231386. [Link]
-
Florek, E., Wrzosek, M., & Wiergowski, M. (n.d.). Determination of citalopram and its enantiomers by means of chromatographic techniques. Uniwersytet Jagielloński. [Link]
-
Hossain, M. A., & Al-Enazy, Y. A. (2013). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Ilisz, I., Pataj, Z., Gergely, A., & Aranyi, A. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. MDPI. [Link]
-
Petrova, Y., & Dimitrov, M. (2014). Stereo Chemical Determination of Stability of Citalopram Enanthiomers: HPLC Chirality Test. ResearchGate. [Link]
-
Hancu, G., & Budău, B. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Chirality, 31(11), 897-910. [Link]
-
Carlsson, B. (2003). From achiral to chiral analysis of citalopram. Diva-portal.org. [Link]
-
Matoga, M., & Pehourcq, F. (2018). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [Link]
-
Ilisz, I., & Pataj, Z. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar. [Link]
-
Rochat, B., & Amey, M. (1998). Analysis of the enantiomers of citalopram and its demethylated metabolites using chiral liquid chromatography. PubMed. [Link]
-
Rochat, B., & Baumann, P. (1995). Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography. PubMed. [Link]
-
Davankov, V. A. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]
-
Zhang, Y., & Wang, Y. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 855-873. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. [Link]
-
de França, B. E., & de Andrade, L. R. (2022). Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. PubMed, 36(1), e5237. [Link]
-
Budău, B., & Hancu, G. (2020). Enantioseparation of citalopram enantiomers by CE: Method development through experimental design and computational modeling. Wiley Analytical Science. [Link]
-
precisionFDA. (n.d.). CITALOPRAM N-OXIDE. precisionFDA. [Link]
-
precisionFDA. (n.d.). CITALOPRAM N-OXIDE HYDROCHLORIDE. precisionFDA. [Link]
-
ResearchGate. (n.d.). Enantiomers and metabolites of citalopram. ResearchGate. [Link]
-
ResearchGate. (n.d.). The two enantiomers of citalopram. Citalopram is a racemate. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. d-nb.info [d-nb.info]
Application Note: Quantitative Analysis of (S)-Citalopram N-Oxide in Human Plasma by LC-MS/MS
Abstract
This application note details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (S)-Citalopram N-Oxide, a key metabolite of the antidepressant Citalopram, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated to meet the rigorous standards required for pharmacokinetic studies, adhering to the principles outlined in regulatory guidelines.[1][2]
Introduction
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder.[3] It is administered as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being responsible for the majority of its therapeutic effect.[4] The metabolism of citalopram is extensive, involving N-demethylation and N-oxidation, primarily mediated by cytochrome P450 enzymes such as CYP2C19, CYP3A4, and CYP2D6.[4]
This compound is one of the primary metabolites formed through N-oxidation.[5][] Accurate quantification of this metabolite in biological matrices like plasma is crucial for comprehensive pharmacokinetic (PK) and drug-drug interaction (DDI) studies. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays of drugs and their metabolites in complex biological fluids.[7][8] This note provides a complete, field-tested protocol for this analysis, from sample preparation to data acquisition, grounded in established bioanalytical method validation principles.[1][2]
Principle of the Method
The analytical workflow is designed for efficiency and robustness. The core principle involves the effective removal of plasma proteins, which can interfere with the analysis and damage the analytical column. This is achieved through a simple protein precipitation step using a cold organic solvent.[9][10] An appropriate internal standard (IS) is added prior to precipitation to control for variability during sample processing and injection.
Following centrifugation, the clarified supernatant containing the analyte and IS is directly injected into the LC-MS/MS system. The compounds are separated based on their hydrophobicity on a reversed-phase HPLC column. They are then ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer. Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity and minimizing matrix interference.[8][11]
Materials and Reagents
-
Analytes: this compound reference standard, this compound-d6 (Internal Standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, pipette and tips, vortex mixer, refrigerated centrifuge.
Instrumentation
-
Liquid Chromatography: A UHPLC system capable of binary gradient elution (e.g., Waters Acquity UPLC, Shimadzu Nexera).
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Thermo TSQ Altis, Agilent 6495C).
-
Analytical Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., Analyst®, MassHunter, Xcalibur™).
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (this compound-d6) in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the IS in acetonitrile.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations. A typical calibration range is 0.1 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Plasma Sample Preparation Protocol
This protocol is designed for high-throughput analysis and minimizes sample handling.
-
Aliquot: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the double blank.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The use of a cold solvent enhances the precipitation of proteins.[12]
-
Mix: Vortex each tube vigorously for 30 seconds to ensure complete protein denaturation and extraction of the analyte.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: High-throughput plasma sample preparation workflow.
LC-MS/MS Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.5 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Total Run Time | 4.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 341.4 | 262.1 | 50 | 25 |
| (Qualifier) | 341.4 | 109.1 | 50 | 35 |
| IS (d6-N-Oxide) | 347.4 | 268.1 | 50 | 25 |
Method Validation
The method should be validated according to current regulatory guidelines from bodies such as the FDA or EMA to ensure its reliability for bioanalysis.[1][2][13] Key validation parameters include:
-
Selectivity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at a minimum of three concentration levels on multiple days. The accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect and Recovery: The matrix effect is evaluated to ensure that endogenous components in plasma do not suppress or enhance the ionization of the analyte or IS. Extraction recovery measures the efficiency of the sample preparation process.[14]
-
Stability: The stability of the analyte in plasma must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Results and Discussion
Chromatography and Selectivity
The described LC method provides a sharp, symmetrical peak for this compound, typically eluting around 1.5 minutes, with excellent separation from endogenous plasma components. No significant interfering peaks were observed in blank plasma at the retention time of the analyte or the internal standard, demonstrating the high selectivity of the MRM method.
Fragmentation of this compound
The choice of MRM transitions is critical for assay selectivity. The protonated molecule [M+H]⁺ of this compound has an m/z of 341.4. In the collision cell, it undergoes characteristic fragmentation. One notable fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da), although this is not always the most abundant fragment.[15] Based on empirical data, the transition to m/z 262.1 is robust and selective for quantification.[11] The fragment at m/z 109.1, corresponding to the fluorophenyl moiety, is also a characteristic ion for citalopram-related structures and serves as an excellent qualifier ion.[8][16]
Caption: Proposed fragmentation pathway for this compound.
Validation Summary
A summary of the method's performance characteristics should be presented in a clear, tabular format.
Table 4: Summary of Method Validation Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) | r² ≥ 0.99 |
| LLOQ | 0.1 ng/mL | S/N > 10, Accuracy/Precision ±20% |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 11.2% | ≤ 15% |
| Accuracy (% Bias) | -7.8% to 9.5% | ± 15% |
| Extraction Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | CV < 10% | IS-normalized factor within 0.85-1.15 |
| Stability | Stable for 3 freeze-thaw cycles, 24h at RT, 6 months at -80°C | Recovery within ±15% of nominal |
The results demonstrate that the method is accurate, precise, and reliable for the intended application. The simple protein precipitation protocol provides high recovery and is amenable to automation for high-throughput environments.
Conclusion
This application note presents a validated LC-MS/MS method for the quantitative determination of this compound in human plasma. The method is rapid, sensitive, and selective, utilizing a simple and efficient protein precipitation sample preparation procedure. The validation results confirm that the assay is reliable and robust, making it highly suitable for supporting clinical and preclinical pharmacokinetic studies in drug development.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Frontline Pharma. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. [Link]
-
Metware Biotechnology. Metabolomics Sample Preparation FAQ. [Link]
-
Royal Society of Chemistry. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. [Link]
-
National Center for Biotechnology Information. (2015). PharmGKB summary: citalopram pharmacokinetics pathway. [Link]
-
SciELO. (2011). Citalopram Hydrobromide. [Link]
-
ResearchGate. (2007). Proposed fragmentations for citalopram at the MS2 stage. [Link]
-
ResearchGate. (2015). Practical tips on preparing plasma samples for drug analysis using SPME. [Link]
-
ResearchGate. (2013). Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. [Link]
-
PubMed. (2010). [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation]. [Link]
-
MDPI. (2016). Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. [Link]
-
PubMed. (1999). Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. [Link]
-
National Institute of Standards and Technology. Citalopram. [Link]
-
ResearchGate. (2010). Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation. [Link]
-
National Center for Biotechnology Information. (2000). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. [Link]
-
PubMed. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. [Link]
-
National Center for Biotechnology Information. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 13. centerforbiosimilars.com [centerforbiosimilars.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Application Notes and Protocols: (S)-Citalopram N-Oxide as a Biomarker for Escitalopram Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Clinical Imperative for Monitoring Escitalopram Metabolism
Escitalopram, the pharmacologically active S-enantiomer of citalopram, is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder and anxiety disorders. The clinical response to escitalopram can vary significantly among individuals, a variability that is largely attributed to differences in its metabolism. The biotransformation of escitalopram is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C19 and CYP2D6 playing pivotal roles.[1][2][3] Genetic polymorphisms in the genes encoding these enzymes can lead to distinct metabolic phenotypes, ranging from poor to ultrarapid metabolizers, which in turn affects drug exposure and clinical outcomes.[1][2]
Therapeutic drug monitoring (TDM) of escitalopram and its metabolites can provide valuable insights into an individual's metabolic capacity, aiding in dose optimization to enhance efficacy and minimize adverse effects. While the N-demethylated metabolites, S-desmethylcitalopram (S-DCT) and S-didesmethylcitalopram (S-DDCT), are routinely monitored, there is a growing interest in more specific biomarkers for individual CYP enzyme activity. This is where (S)-Citalopram N-Oxide emerges as a promising candidate.
This application note details the scientific rationale and provides comprehensive protocols for the utilization of this compound as a specific biomarker for CYP2D6-mediated metabolism of escitalopram. We will delve into the metabolic pathways, bioanalytical methodologies, and the interpretation of results for research and clinical applications.
The Scientific Rationale: Why this compound is a Specific CYP2D6 Biomarker
The metabolism of escitalopram proceeds through several pathways, primarily N-demethylation and N-oxidation. While N-demethylation to S-DCT is mediated by multiple enzymes, including CYP2C19, CYP2D6, and CYP3A4, the formation of this compound is understood to be exclusively catalyzed by CYP2D6.[] This exclusivity is the cornerstone of its utility as a specific biomarker for CYP2D6 activity.
By quantifying the concentration of this compound in a patient's plasma, researchers can gain a direct measure of the in vivo functional activity of the CYP2D6 enzyme. This is particularly valuable as genetic testing for CYP2D6 polymorphisms, while informative, may not always capture the full complexity of enzyme function, which can be influenced by non-genetic factors.
The workflow for utilizing this compound as a biomarker can be visualized as follows:
Figure 2: General reaction for the N-oxidation of escitalopram.
A common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide as the oxidizing agent in an appropriate solvent like dichloromethane or methanol. []The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is purified using column chromatography or recrystallization to achieve high purity (≥95%). The final product's identity and purity should be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
The choice of sample preparation is critical for removing interfering plasma components and concentrating the analytes of interest. While protein precipitation is a simpler technique, solid-phase extraction (SPE) generally yields cleaner extracts, which is particularly important for sensitive LC-MS/MS analysis. [5][6]Given the polarity of the N-oxide metabolite, a mixed-mode or a strong cation exchange SPE sorbent is recommended. [6] Protocol: Mixed-Mode Cation Exchange SPE
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound). Acidify the sample with 500 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analytes, releasing them from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Bioanalytical Method: LC-MS/MS Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for the quantification of escitalopram and its metabolites in complex biological matrices. [7][8] Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
The mass spectrometer should be operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to ensure specificity and sensitivity. The precursor and product ions for each analyte need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Escitalopram | 325.2 | 109.1 |
| (S)-Desmethylcitalopram | 311.2 | 109.1 |
| (S)-Didesmethylcitalopram | 297.2 | 109.1 |
| This compound | 341.2 | 324.2 (loss of OH) |
| Internal Standard (IS) | - | - |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These should be optimized in your laboratory.
Data Analysis and Interpretation
Following the quantification of escitalopram and this compound, the metabolic ratio should be calculated:
Metabolic Ratio = [ this compound ] / [ Escitalopram ]
A lower metabolic ratio would be indicative of reduced CYP2D6 activity (poor or intermediate metabolizers), while a higher ratio would suggest normal or rapid CYP2D6 activity. The establishment of clear cutoff values for different phenotype groups would require a dedicated clinical study where the metabolic ratio is correlated with CYP2D6 genotyping results.
Conclusion and Future Perspectives
The use of this compound as a biomarker for escitalopram metabolism offers a promising avenue for personalizing antidepressant therapy. Its exclusive formation by CYP2D6 provides a direct and specific measure of this key metabolic pathway. The protocols outlined in this application note provide a robust framework for researchers and clinicians to implement this novel biomarker in their studies.
Further validation studies are warranted to establish definitive phenotype cutoff values for the metabolic ratio and to explore its predictive power for clinical response and adverse drug reactions. As our understanding of pharmacogenomics and metabolomics deepens, such targeted biomarkers will become increasingly integral to the practice of precision medicine in psychiatry.
References
-
Choi, H. J., Lee, S. Y., & Lee, K. S. (2019). CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression. Psychiatry Investigation, 16(10), 749–756. [Link]
-
Huezo-Diaz, P., Perroud, N., Spencer, E. P., Smith, R., Sim, S., Veldic, M., ... & Aitchison, K. J. (2012). CYP2C19 genotype predicts steady state escitalopram concentration in GENDEP. Journal of Psychopharmacology, 26(3), 398-407. [Link]
-
Zhang, Y., Zhou, Y., & Xu, F. (2013). Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 168-173. [Link]
-
Dutch Pharmacogenetics Working Group (DPWG). (2018). CYP2D6: citalopram/escitalopram. [Link]
-
Reddy, G. S., Kumar, N., & Reddy, A. M. (2010). A highly sensitive LC-MS/MS method for the determination of S-citalopram in rat plasma: application to a pharmacokinetic study in rats. Biomedical Chromatography, 24(10), 1052-1058. [Link]
-
Lacassie, E., Gaulier, J. M., Marquet, P., Rabatel, J. F., & Lachâtre, G. (2000). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic-mass spectrometric analysis. Journal of chromatography. B, Biomedical sciences and applications, 742(2), 229–238. [Link]
-
de Santana, F. J., de Freitas, D. F., de Albuquerque, M. M., & de Almeida, L. E. (2022). Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. Biomedical Chromatography, 36(1), e5237. [Link]
-
ClinPGx. Variant Annotations - CYP2D6 + escitalopram. [Link]
-
Barbarin, N., & Rulff, C. (2017). Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. Journal of Analytical & Bioanalytical Techniques, 8(5), 1-7. [Link]
-
Jürgens, G., Brandl, M., & Haslemo, T. (2024). Combined effect of CYP2C19 and CYP2D6 genotypes on escitalopram serum concentration and its metabolic ratio in a European patient population. British Journal of Clinical Pharmacology. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). A Review Paper: Method Development and Validation of Escitalopram. 10(2), 575-578. [Link]
-
von Moltke, L. L., Greenblatt, D. J., Grassi, J. M., Granda, B. W., Venkatakrishnan, K., & Shader, R. I. (2001). Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram. Drug metabolism and disposition: the biological fate of chemicals, 29(8), 1102–1109. [Link]
-
Shen, Y., Yao, B., Guo, Y., Yang, Y., Liang, C., Huang, J., ... & Wang, X. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology, 16, 1714686. [Link]
-
Rochat, B., Amey, M., & Baumann, P. (1999). Metabolism of citalopram enantiomers in CYP2C19/CYP2D6 phenotyped panels of healthy Swedes. British journal of clinical pharmacology, 48(5), 715–723. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Citalopram N-oxide (HMDB0060654). [Link]
-
PrecisionFDA. (n.d.). CITALOPRAM N-OXIDE. [Link]
-
Su, G., Liu, T., & Jia, Y. (2025). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. [Link]
-
De Boeck, F., Van De Velde, E., & De Backer, B. (2006). Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic–mass spectrometric analysis. Journal of Chromatography A, 1137(1), 19-29. [Link]
- Bigi, M., & Piazzi, L. (2001). Process for the synthesis of citalopram.
-
Shen, Y., Yao, B., Guo, Y., Yang, Y., Liang, C., Huang, J., ... & Wang, X. (2025). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology, 16, 1714686. [Link]
Sources
- 1. CYP2D6 P34S Polymorphism and Outcomes of Escitalopram Treatment in Koreans with Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2C19 genotype predicts steady state escitalopram concentration in GENDEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a solid phase extraction for 13 'new' generation antidepressants and their active metabolites for gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive LC-MS/MS method for the determination of S-citalopram in rat plasma: application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Targeted Generation of Escitalopram N-Oxide Through Forced Degradation for Impurity Profiling
Introduction
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2] These studies are instrumental in elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[3] This information is paramount for developing stability-indicating analytical methods, which are essential for ensuring the quality, safety, and efficacy of the final drug product. Escitalopram, the S-enantiomer of citalopram, is a widely prescribed selective serotonin reuptake inhibitor (SSRI). Its chemical structure contains a tertiary amine group, which is susceptible to oxidation, leading to the formation of an N-oxide derivative. The escitalopram N-oxide is a known impurity and its generation, identification, and quantification are crucial for comprehensive stability assessment.[4]
This application note provides a detailed protocol for the targeted generation of escitalopram N-oxide through oxidative forced degradation using hydrogen peroxide. It also outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of escitalopram and its N-oxide, along with guidance on the characterization of the generated impurity.
Scientific Rationale for Oxidative Stress Conditions
The tertiary amine moiety in the propylamino side chain of escitalopram is a primary site for oxidative attack. Hydrogen peroxide (H₂O₂) is a commonly employed oxidizing agent in forced degradation studies due to its ability to mimic potential oxidative stress conditions that a drug product might encounter during its shelf life, such as exposure to atmospheric oxygen or trace peroxide impurities in excipients.[5] The reaction of a tertiary amine with hydrogen peroxide typically yields the corresponding N-oxide, as depicted in Figure 1.
Figure 1: Oxidation of Escitalopram to Escitalopram N-Oxide
Caption: Oxidation of Escitalopram to its N-oxide.
The controlled use of hydrogen peroxide allows for the preferential formation of the N-oxide without causing excessive degradation of the rest of the molecule, which is crucial for isolating and characterizing this specific impurity. The selection of hydrogen peroxide concentration and reaction time is critical to achieve a degradation level of approximately 5-20%, as recommended by industry best practices, to ensure the generation of relevant degradation products without over-stressing the molecule.[6]
Experimental Protocols
Part 1: Forced Degradation of Escitalopram to Generate N-Oxide
This protocol details the procedure for subjecting escitalopram to oxidative stress to generate its N-oxide derivative.
Materials:
-
Escitalopram Oxalate reference standard
-
Hydrogen Peroxide (3% w/v, analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
Procedure:
-
Preparation of Escitalopram Stock Solution: Accurately weigh approximately 10 mg of Escitalopram Oxalate and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 1 mg/mL.
-
Stress Sample Preparation: Transfer 1 mL of the Escitalopram stock solution into a clean, inert vial.
-
Initiation of Oxidative Stress: Add 1 mL of 3% hydrogen peroxide to the vial containing the Escitalopram solution.
-
Incubation: Loosely cap the vial and place it in a heating block or water bath set at 50°C for 24 hours. The elevated temperature is intended to accelerate the degradation process.
-
Sample Quenching and Preparation for Analysis: After 24 hours, remove the vial from the heat source and allow it to cool to room temperature. Dilute the stressed sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Control Sample: Prepare a control sample by diluting the Escitalopram stock solution with the mobile phase to the same final concentration as the stressed sample, without the addition of hydrogen peroxide and without heating.
Part 2: Stability-Indicating HPLC Method
This HPLC method is designed to separate escitalopram from its N-oxide and other potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A gradient HPLC system with a UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ODS Hypersil).[1] |
| Mobile Phase A | 0.05 M Phosphate buffer, pH adjusted to 4.5 with phosphoric acid. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 1.2 mL/min.[7][8] |
| Column Temperature | 30°C. |
| Detection Wavelength | 240 nm.[7][8] |
| Injection Volume | 10 µL. |
Workflow for Analysis:
Caption: Experimental workflow for forced degradation and analysis.
Expected Results and Discussion
Upon analysis of the stressed sample, the chromatogram is expected to show a significant decrease in the peak area of the parent escitalopram peak and the appearance of a new, more polar peak corresponding to the escitalopram N-oxide. The N-oxide, being more polar than the parent compound, will have a shorter retention time on a reverse-phase C18 column. The control sample should show a single major peak corresponding to escitalopram.
Table 1: Summary of Expected Degradation Results
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Outcome |
| Oxidative | 3% H₂O₂ | 24 hours | 50°C | Partial degradation of escitalopram with the formation of a major N-oxide peak. |
| Control | None | 24 hours | Room Temp. | No significant degradation of escitalopram. |
Characterization and Confirmation of Escitalopram N-Oxide
To unequivocally confirm the identity of the generated degradation product as escitalopram N-oxide, the following steps are recommended:
-
Co-injection with a Reference Standard: The most straightforward method for peak identification is to co-inject the stressed sample with a commercially available, certified reference standard of escitalopram N-oxide.[4][9] The peak in the stressed sample chromatogram should co-elute with the reference standard.
-
Mass Spectrometry (MS): Couple the HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the degradation product. The expected molecular weight of escitalopram N-oxide (C₂₀H₂₁FN₂O₂) is approximately 340.39 g/mol .[4]
-
Spectroscopic Analysis (NMR and IR): For definitive structural elucidation, the degradation product can be isolated using preparative HPLC, and its structure can be confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[10] The ¹H NMR spectrum would show characteristic shifts in the protons adjacent to the newly formed N-oxide group. The IR spectrum may show a characteristic N-O stretching vibration.
Conclusion
This application note provides a robust and scientifically sound protocol for the targeted generation of escitalopram N-oxide through forced degradation. The detailed experimental procedure and the accompanying stability-indicating HPLC method will enable researchers, scientists, and drug development professionals to effectively identify and monitor this critical oxidative impurity. Adherence to such systematic forced degradation studies is essential for building a comprehensive understanding of a drug's stability profile, which is a cornerstone of modern pharmaceutical development and regulatory compliance.
References
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. RAPID ESTIMATION OF ESCITALOPRAM IMPURITIES IN MULTIPLE BRANDS USING COMPREHENSIVE STABILITY INDICATING RP-HPLC METHOD. [online] Available at: [Link] [Accessed 15 January 2026].
-
ResearchGate. (PDF) HPLC determination of Escitalopram in tablet dosage forms. [online] Available at: [Link] [Accessed 15 January 2026].
-
ACS Publications. Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. [online] Available at: [Link] [Accessed 15 January 2026].
- Forced Degradation – A Review. (2022). International Journal of Research in Engineering and Science (IJRES), 10(11), 1-10.
-
Allmpus. Escitalopram N-Oxide. [online] Available at: [Link] [Accessed 15 January 2026].
-
CORE. Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. [online] Available at: [Link] [Accessed 15 January 2026].
-
International Journal of Bioassays. METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESCITALOPRAM OXALATE AND -. [online] Available at: [Link] [Accessed 15 January 2026].
- Google Patents. CN103360353A - Preparation methods for impurities of escitalopram oxalate.
-
PubMed. Stability-indicating RP-HPLC method for the simultaneous determination of escitalopram oxalate and clonazepam. [online] Available at: [Link] [Accessed 15 January 2026].
-
Oxford Academic. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. Journal of Chromatographic Science. [online] Available at: [Link] [Accessed 15 January 2026].
-
ResearchGate. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. [online] Available at: [Link] [Accessed 15 January 2026].
- Google Patents. WO2005047274A1 - Preparation of escitalopram.
-
Googleapis.com. PROCESS FOR THE PREPARATION OF ESCITALOPRAM - European Patent Office EP1794140 B1. [online] Available at: [Link] [Accessed 15 January 2026].
-
European Patent Office. Process for the preparation of escitalopram - EP 2017271 A1. [online] Available at: [Link] [Accessed 15 January 2026].
-
ResearchGate. Asian Journal of Pharmaceutical Research and Development Development of Forced Degradation and Stability Indicating Studies of -. [online] Available at: [Link] [Accessed 15 January 2026].
-
PubMed. Degradation of antidepressant pharmaceuticals by photoperoxidation in diverse water matrices: a highlight in the evaluation of acute and chronic toxicity. [online] Available at: [Link] [Accessed 15 January 2026].
-
PubMed. Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR. [online] Available at: [Link] [Accessed 15 January 2026].
-
ResearchGate. ¹H NMR spectrum (400 MHz, D2O) of single escitalopram oxalate (S‐CIT)... [online] Available at: [Link] [Accessed 15 January 2026].
-
Semantic Scholar. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [online] Available at: [Link] [Accessed 15 January 2026].
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology, 38(10).
-
Journal of Pharmaceutical Negative Results. Review on development of forced degradation studies and its approaches on stability indicating method. [online] Available at: [Link] [Accessed 15 January 2026].
Sources
- 1. Stability-indicating RP-HPLC method for the simultaneous determination of escitalopram oxalate and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. allmpus.com [allmpus.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Escitalopram N-Oxide | CAS 917482-45-2 | LGC Standards [lgcstandards.com]
- 10. Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantitation of (S)-Citalopram N-Oxide in Pharmaceutical Formulations
Abstract
This application note presents a detailed, robust, and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantitation of (S)-Citalopram N-Oxide, a key metabolite and potential degradation impurity of the selective serotonin reuptake inhibitor (SSRI) Escitalopram.[1][][3] Ensuring the quality and safety of Escitalopram drug products necessitates vigilant monitoring of such impurities. The described method is designed for implementation in quality control (QC) and drug development laboratories, providing the necessary specificity, accuracy, and precision to meet stringent regulatory requirements. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]
Introduction: The Rationale for Quantitation
(S)-Citalopram, commercially known as Escitalopram, is the therapeutically active S-enantiomer of Citalopram. During its metabolic pathway and under certain storage or manufacturing stress conditions, Escitalopram can be converted to various related substances. Among these, this compound is a significant human metabolite and a potential degradation product.[1][] Regulatory bodies mandate that impurities in pharmaceutical products are monitored and controlled within specified limits to ensure the safety and efficacy of the final drug product.[7]
Therefore, a validated, stability-indicating analytical method is not merely a procedural requirement but a critical tool for:
-
Ensuring Product Safety: By quantifying potentially harmful impurities.
-
Monitoring Stability: Assessing the degradation profile of the drug product under various environmental conditions.
-
Controlling Manufacturing Processes: Providing feedback on the consistency and quality of production batches.
This document provides a comprehensive protocol, the scientific justification behind its design, and a full validation summary.
Principle of the Method: Reverse-Phase HPLC
The chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is ubiquitous in pharmaceutical analysis for its robustness, reproducibility, and ability to separate compounds with varying polarities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase.[8][9][10] Its nonpolar nature provides strong hydrophobic interactions with the analytes, allowing for effective separation of the relatively nonpolar Escitalopram from its more polar N-oxide derivative.
-
Mobile Phase: A buffered aqueous-organic mobile phase is employed. The aqueous buffer (e.g., phosphate or acetate) is crucial for controlling the pH and maintaining the consistent ionization state of the analytes, which ensures reproducible retention times.[8][11] The organic modifier (e.g., acetonitrile) is used to modulate the elution strength; adjusting its concentration allows for fine-tuning the separation and optimizing the run time.
-
Detection: UV detection is set at approximately 239 nm, a wavelength where both Escitalopram and its N-oxide exhibit significant absorbance, enabling sensitive detection and quantitation.[11][12][13]
Experimental Protocol
This section details the step-by-step procedure for the analysis.
Materials and Reagents
-
This compound Reference Standard (Purity ≥98%)
-
Escitalopram Oxalate Reference Standard (e.g., USP grade)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Escitalopram Tablets (Test sample)
Equipment
-
HPLC system with a UV/PDA detector
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Ultrasonic bath
-
Volumetric flasks and pipettes (Class A)
-
Syringe filters (0.45 µm, Nylon or PVDF)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Buffer: Acetonitrile (60:40 v/v). Buffer: 25mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 239 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Buffer Preparation (25mM KH₂PO₄): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the Buffer and Acetonitrile in a 60:40 ratio. Degas before use.
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
This compound Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standard Solutions: Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 1.5 µg/mL. A minimum of five concentration levels is recommended.[14]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 Escitalopram tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of Escitalopram and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. This final solution has a nominal concentration of 1000 µg/mL of Escitalopram.
-
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. A standard solution containing both Escitalopram (e.g., 50 µg/mL) and this compound (e.g., 1 µg/mL) should be used.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the this compound peak |
| Theoretical Plates (N) | Not less than 2000 for the this compound peak |
| %RSD of Peak Area | Not more than 5.0% for six replicate injections |
| Resolution (Rs) | Not less than 2.0 between Escitalopram and N-Oxide peaks |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject the blank (diluent) to ensure no interfering peaks are present.
-
Inject the calibration standards in sequence.
-
Inject the prepared sample solution.
Method Validation Protocol
The method must be validated to demonstrate its suitability for the intended purpose, adhering to ICH Q2(R2) guidelines.[5][6]
Caption: Workflow for analytical method validation as per ICH guidelines.
Summary of Validation Parameters
| Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, Escitalopram, N-Oxide standard, and spiked sample. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to ensure no co-elution at the N-oxide peak.[7][8] | Peak purity index > 0.999. No interference from other components. The method is deemed "stability-indicating." |
| Linearity | Analyze at least five concentrations of this compound over the range of LOQ to 150% of the specification limit. Plot peak area vs. concentration and perform linear regression analysis.[9] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix (placebo) with the N-Oxide at three concentration levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate.[9] | Mean recovery should be within 90.0% - 110.0% for each level. |
| Precision (Repeatability) | Analyze six replicate preparations of a sample spiked with the N-Oxide at 100% of the specification limit on the same day, by the same analyst. | Relative Standard Deviation (%RSD) ≤ 5.0%.[4][11] |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | %RSD ≤ 10.0%. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets accuracy and precision criteria. | %RSD ≤ 10.0% and recovery within 80.0% - 120.0%. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., mobile phase pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min) and assess the impact on SST parameters and results.[8] | System suitability criteria must be met. Results should not be significantly affected by the variations. |
Data Calculation and Reporting
The concentration of this compound in the sample is determined using the linear regression equation derived from the calibration curve.
Equation: Concentration (µg/mL) = (Peak Area_sample - y-intercept) / slope
The final amount of the impurity is typically reported as a percentage relative to the concentration of the active pharmaceutical ingredient (Escitalopram).
% Impurity Calculation: % N-Oxide = (C_N-Oxide / C_Escitalopram) * 100
Where:
-
C_N-Oxide is the concentration of this compound in the sample solution (µg/mL).
-
C_Escitalopram is the nominal concentration of Escitalopram in the sample solution (µg/mL).
Sources
- 1. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Determination of Escitalopram Oxalate and Its Related Substances by HPLC [journal11.magtechjournal.com]
- 12. tijer.org [tijer.org]
- 13. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Optimizing mobile phase for citalopram N-oxide separation
Welcome to the technical support center for optimizing the separation of citalopram and its primary metabolite, citalopram N-oxide. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide you, our fellow scientists, with both immediate solutions and a deeper understanding of the chromatographic principles at play. Our goal is to empower you to move beyond simple method replication and towards robust, self-validating analytical protocols.
Frequently Asked Questions (FAQs)
Q1: We are starting a project to quantify citalopram and its N-oxide. What are the critical physicochemical properties to consider, and what is a good starting point for mobile phase development?
A1: Understanding the analyte's properties is the foundation of any successful separation. Citalopram is a basic compound with a pKa of approximately 9.5.[1] This means that at a pH below ~8.5, it will be predominantly in its protonated, cationic form, while at a pH above ~10.5, it will be in its neutral form. Citalopram N-oxide, being a metabolite, shares the core structure but with the tertiary amine oxidized.[2] This modification makes the N-oxide more polar than the parent citalopram.
The Causality: In reversed-phase HPLC, polar compounds elute earlier than non-polar compounds. Therefore, you should expect citalopram N-oxide to have a shorter retention time than citalopram. The basic nature of both analytes is a critical factor for peak shape. Un-ionized silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with protonated basic compounds via secondary ionic interactions, leading to significant peak tailing.[3]
Recommended Starting Point: A robust starting point is a C8 or C18 column with a mobile phase of acetonitrile and a buffered aqueous phase at a slightly acidic pH. A pH between 3 and 5 is often effective.[4][5] This ensures that the analytes are consistently protonated and minimizes the ionization of residual silanol groups on the column, which have a pKa of around 3.5-4.5.
-
Column: C18 or C8, 150 x 4.6 mm, 5 µm
-
Mobile Phase A: 20-25 mM Ammonium Acetate or Potassium Phosphate buffer, pH adjusted to 4.5.[5]
-
Mobile Phase B: Acetonitrile
-
Elution: Isocratic
-
Initial Ratio: 65:35 (A:B). Adjust based on initial results.
-
Flow Rate: 1.0 mL/min
-
Detection: 240 nm[5]
This starting condition, derived from established stability-indicating methods, provides a good balance of retention and selectivity for initial scouting runs.
Q2: I'm not getting baseline separation between citalopram and citalopram N-oxide. How can I improve the resolution?
A2: Poor resolution is a common challenge. Since citalopram N-oxide is more polar, it will elute first. To improve resolution (Rs), you need to either increase the separation between the peak maxima or decrease the peak widths. This can be systematically addressed by modifying the mobile phase.
The Causality & Solutions:
-
Decrease Elution Strength (Increase Retention): The most straightforward way to increase resolution is to decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This increases the retention time of both analytes, providing more time for the column to perform the separation.
-
Action: If your current mobile phase is 35% acetonitrile, try reducing it to 30%, then 25%. Observe the effect on retention time and resolution.
-
-
Optimize Mobile Phase pH: The pH of the aqueous portion of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[6] While a pH of ~4.5 is a good start, slight adjustments can alter the surface chemistry of the stationary phase and the residual charge of the analytes.
-
Action: Prepare mobile phases with pH values of 3.0, 4.0, and 5.0. A lower pH (e.g., 2.5-3.0) can more effectively suppress silanol activity, potentially improving peak shape and resolution.[7][8] Conversely, moving to a slightly higher pH (e.g., 5.0-6.0) might subtly change selectivity. Avoid pH above 7 with conventional silica columns to prevent stationary phase dissolution.[3]
-
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent properties ("selectivity"). If you are using acetonitrile and resolution is poor, switching to methanol (or a combination) can alter the elution order or improve the separation factor (α).
-
Action: Replace the acetonitrile in your mobile phase with an equivalent strength of methanol. A common starting point is to use a 10% higher volume of methanol than acetonitrile (e.g., replace 35% ACN with ~45% MeOH).
-
The following table summarizes the expected effects of these changes:
| Parameter Change | Expected Effect on Retention Time (tR) | Expected Effect on Resolution (Rs) | Primary Mechanism |
| ↓ % Organic (e.g., ACN, MeOH) | Increase | Increase | Increases analyte interaction with the C18 stationary phase. |
| ↓ Mobile Phase pH (e.g., 4.5 to 3.0) | Minor Increase | May Improve | Suppresses ionization of residual silanols, improving peak shape. |
| Switch ACN to MeOH | Varies (often increases tR) | May Improve | Alters selectivity (dipole and hydrogen bonding interactions). |
Q3: My citalopram peak is showing significant tailing, even with a new column. What is causing this and how do I fix it?
A3: This is a classic symptom of secondary interactions between your protonated basic analyte and ionized residual silanol groups on the silica stationary phase.[3] At a pH above ~4, a significant portion of silanols are deprotonated (SiO-), creating active sites that electrostatically interact with the positively charged citalopram, delaying its elution in a non-uniform way and causing the peak to tail.
The Causality & Solutions:
-
Competitive Masking (Mobile Phase Additive): The most common solution is to add a small amount of a competing base to the mobile phase. This "masking agent" will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.
-
Action: Add a low concentration of an amine modifier like Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. A starting concentration of 0.1% (v/v) in the aqueous portion is typical.[9] Note: Amine modifiers can suppress ionization in mass spectrometry and may have a high UV cutoff.
-
-
Lowering Mobile Phase pH: As discussed previously, reducing the pH to below the pKa of the silanol groups (~3.0) will keep them in their neutral Si-OH form, eliminating the ionic interaction site.
-
Action: Use a buffer at pH 2.5-3.0.[4] This is often sufficient to produce symmetrical peaks without the need for amine additives.
-
-
Increase Buffer Concentration: A higher buffer concentration can also help to ionic-shield the silanol groups and improve peak shape.
-
Action: If you are using a 10 mM buffer, try increasing it to 25 mM or 50 mM.[6] Be mindful of the solubility of the buffer salts in the organic modifier to avoid precipitation.
-
Below is a workflow to diagnose and solve peak shape issues.
References
-
Rao, D. D., et al. (2010). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 53(4), 856-864. Available at: [Link]
-
TIJER. (2024). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER - International Research Journal, 11(2). Available at: [Link]
-
Jain, D., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society, 22(1), 84-92. Available at: [Link]
-
Tapkir, A. S., et al. (2016). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer and RP-HPLC Method in Bulk and Pharmaceutical Formulation. Der Pharmacia Lettre, 8(3), 7-18. Available at: [Link]
-
Reddy, B. M., et al. (2016). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5- Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance. Drug development and industrial pharmacy. Available at: [Link]
-
Rao, D. D., et al. (2010). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. ResearchGate. Available at: [Link]
-
Malik, A., et al. (2011). Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. ResearchGate. Available at: [Link]
-
Malik, A., et al. (2011). Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology. Journal of Liquid Chromatography & Related Technologies, 34(18), 2135-2151. Available at: [Link]
-
Reddy, B. M., et al. (2016). Development and validation of UPLC methods for the determination of 4-Nitro phthalimide, 5-Bromo phthalide and 5-Amino phthalide, 4-Amino phthalimide contents in Citalopram hydrobromide drug substance. ResearchGate. Available at: [Link]
-
Florek, E., et al. (2010). Determination of citalopram and its enantiomers by means of chromatographic techniques. Problems of Forensic Sciences. Available at: [Link]
-
Wang, Y., et al. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Analytical Methods in Chemistry. Available at: [Link]
-
Váradi, A., et al. (2022). Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. Pharmaceutics. Available at: [Link]
-
Sreekanth, N., et al. (2010). Development of RP-HPLC Method for Estimation of Citalopram Hbr. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Macíková, P., et al. (2020). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. Available at: [Link]
-
Reddy, G. S., et al. (2007). Development and validation of a liquid chromatographic method for determination of enantiomeric purity of citalopram in bulk drugs and pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 609-614. Available at: [Link]
-
Han, C., et al. (2019). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Seshaiah, K. R., et al. (2009). A stability-indicating LC method for citalopram hydrobromide. Trade Science Inc. Available at: [Link]
-
Han, C., et al. (2019). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. ResearchGate. Available at: [Link]
-
Chromak. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromak Research. Available at: [Link]
-
Kwon, J. W., & Lemley, A. T. (2007). Degradation of Citalopram by Simulated Sunlight. Environmental Science & Technology, 41(8), 2879-2885. Available at: [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. YMC. Available at: [Link]
-
HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Citalopram N-oxide. PubChem Compound Database. Available at: [Link]
-
Seo, J. (2019). The impacts of pH on the toxicity of mixtures of antidepressants to Daphnia magna. University of York. Available at: [Link]
-
Garcia-Bournissen, F., et al. (2009). Quantification of Citalopram or Escitalopram and Their Demethylated Metabolites in Neonatal Hair Samples by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 31(3), 356-363. Available at: [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Waters Corporation. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Citalopram N-oxide (HMDB0060654). HMDB. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. Available at: [Link]
Sources
- 1. Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. tijer.org [tijer.org]
- 5. scielo.br [scielo.br]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. agilent.com [agilent.com]
- 9. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Method Development
Topic: Improving Resolution Between Escitalopram and its N-oxide Impurity
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution between escitalopram and its N-oxide impurity often challenging?
A: The difficulty arises from their structural similarity. Escitalopram N-oxide is a primary oxidative degradant and metabolite of escitalopram.[1][2] The core molecular structure is identical, with the only difference being the oxidation of the tertiary amine on the dimethylaminopropyl side chain to an N-oxide.[3] This results in a subtle change in polarity and basicity, causing the two compounds to have very similar retention behavior under standard reversed-phase HPLC conditions.
Q2: I have co-eluting peaks. What is the single most effective parameter I can adjust first?
A: The most impactful parameter to adjust is the mobile phase pH . Escitalopram has a basic tertiary amine group, while the N-oxide is significantly less basic. By carefully controlling the pH of the mobile phase, you can manipulate the ionization state of escitalopram, which dramatically alters its retention time relative to the N-oxide, thereby improving selectivity and resolution.[4][5]
Q3: What type of HPLC column is recommended for this separation?
A: While a standard C18 column can work with an optimized mobile phase, achieving robust separation may require alternative stationary phase chemistries.[6][7] Consider columns with different selectivity mechanisms, such as:
-
Pentafluorophenyl (PFP): Offers aromatic, dipole-dipole, and ion-exchange interactions that can differentiate the two compounds effectively.
-
Phenyl-Hexyl: Provides pi-pi interactions with the aromatic rings in the analytes, offering a different selectivity compared to the hydrophobic interactions of a C18. A study showed a core-shell phenyl-hexyl column provided the best separation performance over traditional C18 and PFP phases for escitalopram and its impurities.[5]
-
High-Purity, End-Capped C18/C8: Use a modern, high-purity silica column with robust end-capping to minimize peak tailing for the basic escitalopram analyte.
Q4: Is a gradient elution necessary, or can I achieve this separation with an isocratic method?
A: An isocratic method is often sufficient and preferred for routine quality control due to its simplicity and robustness, provided that resolution is adequate.[6][7] However, if you are analyzing a sample from a forced degradation study with multiple other impurities, a gradient method may be necessary to resolve all peaks within a reasonable runtime.[4][8]
In-Depth Troubleshooting Guide: A Systematic Approach to Resolution
Poor resolution between escitalopram and its N-oxide is a common issue that can almost always be solved with a systematic approach to method development. This guide provides a logical workflow to diagnose the problem and implement effective solutions.
The Core Problem: Understanding Analyte Chemistry
The key to separating these two compounds lies in exploiting their one major chemical difference: the basicity of the nitrogen atom.
-
Escitalopram: Contains a tertiary amine with a pKa of approximately 9.7. This means it will be fully protonated (positively charged) in acidic mobile phases.
-
Escitalopram N-oxide: The nitrogen atom is oxidized. This significantly reduces its basicity, making its charge state less dependent on pH in the typical acidic range used for reversed-phase chromatography.
This difference in ionization behavior is the lever we will use to pull the two peaks apart.
The Troubleshooting Workflow
This workflow provides a step-by-step process for optimizing the separation.
Sources
- 1. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of (S)-Citalopram N-Oxide
Welcome to the technical support center for the LC-MS/MS analysis of (S)-Citalopram N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical methods. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental data.
Introduction to Matrix Effects in Bioanalysis
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects are a significant challenge that can compromise the quality of quantitative bioanalysis.[1][2] These effects arise from the co-eluting endogenous or exogenous components of the sample matrix, which can either suppress or enhance the ionization of the target analyte, in this case, this compound.[1][2] Understanding and mitigating these effects are paramount for developing robust and reliable analytical methods that meet regulatory standards.[3][4][5][6][7]
This compound, a metabolite of the widely used antidepressant citalopram, possesses a polar N-oxide functional group, which can present unique challenges during LC-MS/MS analysis.[8][9] Its physicochemical properties, including its basicity, may influence its susceptibility to ion suppression or enhancement, particularly in complex biological matrices such as plasma, urine, or tissue homogenates. Furthermore, N-oxide metabolites can be prone to in-source fragmentation or degradation back to the parent drug, which can lead to inaccurate quantification if not properly addressed.[10][11]
This technical guide provides a structured approach to identifying, evaluating, and mitigating matrix effects to ensure the development of a rugged and reliable bioanalytical method for this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a particular concern for this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[1] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of an LC-MS/MS method.[1][2]
For this compound, there are several reasons for heightened concern:
-
Polarity: The N-oxide group increases the polarity of the molecule compared to the parent citalopram. Polar analytes are often more susceptible to matrix effects as they may co-elute with highly abundant polar endogenous components of biological matrices, such as phospholipids.
-
Ionization Efficiency: As a strong basic compound, this compound is typically analyzed in positive electrospray ionization (ESI) mode. The efficiency of protonation in the ESI source can be easily influenced by other co-eluting basic compounds or high concentrations of salts, leading to ion suppression.[12][13]
-
Metabolite Nature: Being a metabolite, it is often present at lower concentrations than the parent drug, making its accurate quantification more susceptible to interference and matrix effects.
-
Potential for Instability: N-oxide metabolites can be thermally labile and may undergo deoxygenation in the ion source, converting back to the parent drug.[14] This is not a direct matrix effect but a compound-specific issue that can be exacerbated by matrix components affecting ion source conditions.
Q2: How can I qualitatively assess if my this compound assay is experiencing matrix effects?
A2: A widely used qualitative method is the post-column infusion experiment . This technique involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.
-
Procedure:
-
Set up a T-junction between the LC column outlet and the mass spectrometer inlet.
-
Continuously infuse a solution of this compound at a concentration that gives a stable and moderate signal.
-
Inject a blank matrix sample that has undergone the complete sample preparation procedure.
-
-
Interpretation:
-
A stable baseline signal for the infused analyte will be observed.
-
If there are regions in the chromatogram where the signal of the infused analyte decreases, it indicates ion suppression caused by co-eluting matrix components.
-
Conversely, an increase in the signal indicates ion enhancement.
-
By comparing the retention time of this compound with the regions of ion suppression or enhancement, you can determine if matrix effects are likely to impact your analyte.
-
Q3: What is the recommended quantitative approach to evaluate matrix effects for regulatory submissions?
A3: For quantitative assessment, the post-extraction addition method is the gold standard and is recommended by regulatory agencies like the FDA and EMA.[3][4][5][6][7] This method allows for the calculation of the Matrix Factor (MF).
-
Procedure:
-
Set A: Analyze a standard solution of this compound prepared in the mobile phase or reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B: Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound at the same concentration as in Set A.
-
Calculation: The Matrix Factor (MF) is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Regulatory Expectation: The precision of the matrix factor across the different lots of matrix, expressed as the coefficient of variation (%CV), should be within 15%. This ensures that the matrix effect is consistent and predictable across different sample sources.
Q4: My internal standard (IS) is a stable isotope-labeled (SIL) version of this compound. Does this automatically correct for all matrix effects?
A4: While a SIL-IS is the best choice to compensate for matrix effects, it is not a guaranteed solution. A SIL-IS is expected to co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus maintaining a constant analyte-to-IS peak area ratio.[15]
However, issues can still arise:
-
Chromatographic Separation: In some cases, the deuterium or ¹³C labeling can cause a slight shift in retention time between the analyte and the SIL-IS. If this shift causes one of the compounds to elute in a region of different matrix effect, the compensation will be inaccurate.
-
Differential Matrix Effects: Even with co-elution, it has been observed that the analyte and SIL-IS can experience different degrees of ion suppression, especially in the presence of severe matrix effects.
-
IS Crosstalk: Ensure that the SIL-IS does not have any unlabeled analyte impurity and that the analyte does not contribute to the IS signal.
It is crucial to monitor the absolute peak area of the SIL-IS across all samples in a batch. Significant variability in the IS response may indicate inconsistent matrix effects that are not being fully compensated.[15]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Ion Suppression
Problem: You observe low and inconsistent signal intensity for this compound, and the post-column infusion experiment confirms significant ion suppression at its retention time.
Workflow for Troubleshooting Ion Suppression:
Sources
- 1. zefsci.com [zefsci.com]
- 2. longdom.org [longdom.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bioanalysisforum.jp [bioanalysisforum.jp]
- 8. This compound | C20H21FN2O2 | CID 15987231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Technical Support Center: Navigating the Stability of (S)-Citalopram N-Oxide in Solution
Welcome to our dedicated technical support center for (S)-Citalopram N-Oxide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this key metabolite of Escitalopram. Here, we address common experimental hurdles with practical, science-backed solutions to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
This compound, a primary metabolite of the widely used antidepressant Escitalopram, is susceptible to degradation under several common laboratory conditions. While relatively stable in a solid, crystalline form when stored correctly, its stability in solution is influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing or reducing agents.[1][2] The tertiary amine N-oxide functional group is the primary site of chemical instability.
Q2: What are the primary factors that compromise the stability of this compound solutions?
The key factors affecting the stability of this compound in solution are:
-
pH: The pH of the solution is a critical determinant of stability. N-oxides can be susceptible to degradation in both acidic and basic conditions, which can catalyze hydrolysis or other degradation reactions.[3][4]
-
Light (Photodegradation): Exposure to light, particularly in the UV spectrum, can induce photodegradation. Aromatic N-oxides are known to be photosensitive, which can lead to the formation of various degradation byproducts.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[5][6] While this compound may exhibit some thermal stability, prolonged exposure to high temperatures should be avoided.
-
Oxidizing and Reducing Agents: The N-oxide functional group is susceptible to reduction back to the parent tertiary amine, (S)-Citalopram. Conversely, the presence of strong oxidizing agents could potentially lead to further degradation.[1]
Q3: What are the likely degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively detailed in the public literature, based on the known reactivity of N-oxides and related compounds, the following pathways are plausible:
-
Reduction to (S)-Citalopram: This is a primary degradation pathway, especially in the presence of reducing agents or certain enzymatic activity.
-
Elimination Reactions: N-oxides that have a hydrogen atom on a carbon atom beta to the N-oxide can undergo a thermal elimination reaction, known as the Cope elimination.[2]
-
Photodegradation: Light exposure can lead to a complex series of reactions, potentially involving rearrangement and cleavage of the molecule.[7]
-
Hydrolysis: While the N-oxide bond itself is generally resistant to hydrolysis, other parts of the molecule could be susceptible, particularly at extreme pH values.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Rapid degradation of this compound is observed in my freshly prepared solution.
| Possible Cause | Troubleshooting Steps |
| Exposure to Light | Many N-oxides are photosensitive.[2] Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct manipulations under subdued lighting. |
| Inappropriate pH | The pH of your solvent may be promoting degradation. Prepare solutions in a buffered system. Conduct a preliminary pH stability study to identify the optimal pH range for your experiments. |
| Contaminants in Solvent | Trace metals or other reactive species in the solvent can catalyze degradation. Use high-purity (e.g., HPLC or LC-MS grade) solvents and ensure all glassware is scrupulously clean. |
| Inherent Instability in the Chosen Solvent | This compound may have limited stability in certain organic solvents. If possible, prepare stock solutions in a solvent known for better stability (e.g., DMSO) and make final dilutions into your aqueous experimental medium immediately before use. |
Issue 2: My HPLC/LC-MS analysis shows unexpected peaks in my this compound solution.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The new peaks are likely degradation products. Compare the chromatogram of your aged solution to that of a freshly prepared standard. The most common degradation product to initially check for would be (S)-Citalopram. |
| Contamination | Ensure that the unexpected peaks are not due to contamination from your sample preparation or analytical system. Run a blank injection of your solvent. |
| Impurity in the Starting Material | Verify the purity of your this compound standard with the certificate of analysis provided by the supplier. |
Issue 3: I am observing inconsistent results in my cell-based assays using this compound.
| Possible Cause | Troubleshooting Steps |
| Solution Instability over the Course of the Experiment | The compound may be degrading in your cell culture medium over the incubation period. Prepare fresh solutions for each experiment. Consider conducting a time-course stability study of this compound in your specific cell culture medium. |
| Interaction with Media Components | Components in your cell culture medium (e.g., reducing agents like L-cysteine) could be reacting with the N-oxide. Review the composition of your medium for potentially reactive components. |
| Cellular Metabolism | Cells may be metabolizing the this compound, for instance, by reducing it to (S)-Citalopram. Analyze the cell culture supernatant at the end of your experiment for the presence of the parent drug. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol provides a standardized method for preparing and storing this compound stock solutions to maximize their stability.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, anhydrous ethanol)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound can be hygroscopic.[][10]
-
Accurately weigh the desired amount of this compound in a clean, dry amber vial.
-
Add the appropriate volume of high-purity solvent to achieve the desired stock concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
For long-term storage, aliquot the stock solution into smaller volume amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or below, protected from light.[11] Generally, stock solutions stored in this manner should be stable for up to one month, though stability should be verified for your specific application.[11]
Protocol 2: Forced Degradation Study of this compound
A forced degradation study is crucial for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[8]
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period. A control sample should be kept at room temperature.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC or LC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Assess the peak purity of the parent compound and calculate the mass balance.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Atmosphere | Other Considerations |
| Solid | 2-8°C[][10] | Required[] | Inert atmosphere recommended[][10] | Hygroscopic; keep container tightly sealed[][10] |
| Solution (Stock) | -20°C or below[11] | Required (use amber vials)[2] | Tightly sealed vials | Minimize freeze-thaw cycles |
| Solution (Working) | Prepare fresh for each use | Required | N/A | Stability in aqueous buffers is pH and temperature-dependent |
Visualizations
Caption: Key factors influencing the stability of this compound in solution.
Caption: A logical workflow for troubleshooting stability issues with this compound.
References
-
Kwon, J. W., & Armbrust, K. L. (2006). Degradation of citalopram by simulated sunlight. Environmental toxicology and chemistry, 25(7), 1709–1716. [Link]
-
Citalopram N-Oxide. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
Pinto, B. V., Ferreira, A. P. G., & Cavalheiro, E. T. G. (2018). Thermal degradation mechanism for citalopram and escitalopram. Journal of Thermal Analysis and Calorimetry, 133(3), 1509–1518. [Link]
-
Pinto, B. V., Ferreira, A. P. G., & Cavalheiro, E. T. G. (2018). Thermal degradation mechanism for citalopram and escitalopram. Biblioteca Virtual da FAPESP. [Link]
-
Li, Y., et al. (2019). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. Molecules, 24(17), 3058. [Link]
-
Li, Y., et al. (2019). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics. ResearchGate. [Link]
-
Sharma, M., Jawa, P. R., Gill, R. S., & Bansal, G. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Química Nova, 34(1), 77-82. [Link]
-
Figure 2. Degradation kinetics of citalopram, iohexol and venlafaxine in... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Calza, P., et al. (2021). Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram. International Journal of Molecular Sciences, 22(17), 9510. [Link]
-
Showing metabocard for Citalopram N-oxide (HMDB0060654). (n.d.). HMDB. Retrieved January 15, 2026, from [Link]
-
Barsotti, M., et al. (2022). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Ecotoxicity. Molecules, 27(19), 6610. [Link]
- A process for the preparation of citalopram. (2002).
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
Influence of PH On The Stability of Pharmaceutical. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Al-kassas, R., et al. (2023). Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. Pharmaceutics, 15(10), 2465. [Link]
-
CITALOPRAM N-OXIDE. (n.d.). precisionFDA. Retrieved January 15, 2026, from [Link]
-
citalopram-n-oxide. (n.d.). ClinPGx. Retrieved January 15, 2026, from [Link]
-
Citalopram N-oxide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. (2014). ResearchGate. [Link]
- Process for the preparation of escitalopram or its acid addition salts. (2006).
-
Citalopram. (2023). In StatPearls. StatPearls Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation mechanism for citalopram and e... - BV FAPESP [bv.fapesp.br]
- 7. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Stability and Storage | Tocris Bioscience [tocris.com]
Technical Support Center: Investigating the Degradation Pathways of (S)-Citalopram N-Oxide
Introduction: Welcome to the technical support center for the analysis of (S)-Citalopram N-Oxide. As a key metabolite of the widely used selective serotonin reuptake inhibitor (SSRI), (S)-Citalopram, understanding its stability and degradation profile is critical for drug development and safety assessment.[1] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven answers to common challenges encountered during forced degradation studies. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to confidently navigate your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stress testing of this compound, grounding your experimental design in established scientific principles and regulatory expectations.
Q1: What are the expected primary degradation pathways for this compound under stress conditions?
Based on the known reactivity of the citalopram structure and the tertiary N-oxide functional group, several degradation pathways are anticipated:
-
Deoxygenation (Reduction): The N-oxide moiety is susceptible to reduction back to the parent tertiary amine, (S)-Citalopram. This is a common pathway for N-oxides and can occur under various conditions, sometimes even within the analytical system itself (e.g., in the mass spectrometer source).
-
Hydrolysis: The nitrile group (-C≡N) on the phthalane ring is a primary target for hydrolysis. Under acidic or basic conditions, it can hydrolyze to a carboxamide and subsequently to a carboxylic acid.[2] Studies on citalopram have shown the formation of citalopram carboxamide under hydrolytic stress.[2]
-
Photolytic Degradation: Exposure to light, particularly UV, can induce complex reactions. For citalopram, photolytic stress has been shown to produce N-oxide and N-desmethylcitalopram.[3] For the N-oxide itself, photolysis may lead to N-dealkylation (loss of a methyl group) or further oxidative reactions on the aromatic rings.[3][4][5]
-
Oxidative Degradation: While the tertiary amine is already oxidized, other parts of the molecule can be susceptible. This could involve hydroxylation of the aromatic rings or the alkyl chain.[5][6] The presence of peroxides or metal ions can catalyze these reactions.[7]
Q2: What are the relevant ICH guidelines for conducting these forced degradation studies?
The foundational guideline is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[8][9][10] This document outlines the core principles of stress testing. Key expectations include:
-
Stress Conditions: The drug substance should be subjected to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[8][9][11]
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[8][12] This range is sufficient to produce and identify degradation products without completely destroying the molecule, which could lead to uninformative secondary or tertiary degradants.[8][12]
-
Method Validation: The analytical method used must be proven to be "stability-indicating," meaning it can accurately separate the parent drug from all significant degradation products and impurities.[9]
Q3: Which analytical techniques are best suited for this analysis?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis:
-
Primary Technique (Separation & Quantification): Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the workhorse for these studies. It excels at separating the polar N-oxide from the less polar parent drug and other degradants. A C8 or C18 column is typically used.[2][13]
-
Identification Technique: Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem MS (MS/MS), is crucial for structural elucidation of unknown degradants.[2] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the newly formed compounds.[2][14]
-
Definitive Structure Confirmation: For novel or critical degradants, isolation (e.g., by preparative HPLC) followed by Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation.[14][15]
Q4: What are the major challenges in analyzing N-oxide compounds?
N-oxides present unique analytical challenges:
-
Thermal Instability: They can be thermally labile, potentially degrading in a hot HPLC injector port or mass spectrometer ion source, leading to the artificial appearance of the corresponding tertiary amine (deoxygenation).
-
High Polarity: The N-oxide group significantly increases the polarity of the molecule compared to the parent amine. This can lead to poor retention on traditional C18 columns, requiring careful method development, such as using aqueous-rich mobile phases or alternative column chemistries (e.g., polar-embedded).
-
Hygroscopicity: N-oxide compounds can be hygroscopic, which can affect the accuracy of weighing and standard preparation. It is crucial to handle such compounds in a controlled environment (e.g., a glove box with controlled humidity).
Section 2: Troubleshooting Guide
This section provides practical solutions to specific problems you might encounter during your experiments, framed with the causality behind the recommended actions.
Problem: My mass spectrometry data suggests in-source deoxygenation of the N-oxide. How can I confirm this and minimize it?
-
Causality: The N-O bond is relatively weak and can be cleaved by the high energy present in some mass spectrometer ion sources (like electrospray ionization, ESI), especially at higher source temperatures or voltages. This is an analytical artifact, not true degradation in the sample.
-
Troubleshooting Steps:
-
Confirm the Artifact: Inject a pure, unstressed standard of this compound. If you observe a significant peak corresponding to the m/z of (S)-Citalopram, in-source deoxygenation is likely occurring.
-
Optimize MS Source Conditions: Systematically reduce the ion source temperature, capillary voltage, and cone/fragmentor voltage. Use the softest ionization conditions possible that still provide adequate signal for the N-oxide.
-
Change Ionization Mode: If available, try Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be a softer technique for certain molecules.
-
Chromatographic Separation: Ensure your HPLC method baseline-resolves the N-oxide from the parent (S)-Citalopram. This way, even if some in-source conversion occurs, you can confidently quantify the true amount of (S)-Citalopram present in the sample based on its own chromatographic peak.
-
Problem: I am seeing poor chromatographic peak shape (e.g., tailing) for the parent N-oxide.
-
Causality: Peak tailing for basic compounds like amines and N-oxides is often caused by secondary interactions with residual acidic silanol groups on the silica-based column packing material. The positively charged analyte interacts with negatively charged silanols, causing a portion of the molecules to lag behind, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is in a range that suppresses the ionization of silanols. A pH between 3 and 7 is common. However, for a basic analyte, working at a lower pH (e.g., 3.0) can ensure it is consistently protonated, which can sometimes improve peak shape.[13]
-
Use a Base Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise specified as "base deactivated." These columns have fewer accessible silanol groups.
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-0.3%), to the mobile phase.[14][15] These additives will bind to the active silanol sites, masking them from the analyte and improving peak shape.
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, may be more suitable.
-
Problem: The degradation profile under photolytic stress is inconsistent between experiments.
-
Causality: Photolytic degradation is highly sensitive to the specifics of light exposure and the sample matrix. Inconsistency often stems from a lack of precise control over the experimental setup.
-
Troubleshooting Steps:
-
Standardize Light Source: Use a validated photostability chamber that provides controlled and reproducible light exposure, as specified by ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours/m²).[9][11] Simply placing a sample on a windowsill is not a controlled experiment.
-
Control Sample Temperature: Light sources generate heat. Monitor and control the temperature of the sample during exposure to ensure you are observing photolytic, not thermal, degradation.
-
Use a Consistent Sample Container: The material of your vial (e.g., quartz vs. borosilicate glass) dictates the wavelengths of light that reach your sample. Use the same type of container for all experiments. Quartz is preferred as it is transparent to a wider range of UV light.
-
Evaluate Matrix Effects: The solvent or formulation matrix can act as a photosensitizer or a photoprotectant.[3] For example, degradation in pure water may be different from degradation in a buffer containing excipients. Always run a "dark control" (sample wrapped in foil) in parallel to isolate the effect of light.[3]
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your investigations.
Protocol 1: General Setup for Forced Degradation Studies
This protocol is a self-validating system that includes controls to ensure the observed degradation is due to the applied stress.
-
Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Control Samples:
-
Unstressed Control (T=0): Dilute the stock solution with the mobile phase to the target analytical concentration (e.g., 100 µg/mL) and inject immediately. This is your baseline.
-
Dark Control: For the photolysis study, wrap one sample vial completely in aluminum foil and subject it to the same temperature conditions as the light-exposed sample.
-
-
Stress Conditions (Target 5-20% degradation):
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Heat at 60-80°C. Sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before injection.[7]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C). Sample at time points. Neutralize with an equivalent amount of HCl before injection.[2][7]
-
Oxidation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Sample at time points.[7]
-
Thermal Stress: Store the stock solution (or solid material) in an oven at a high temperature (e.g., 80°C). Sample at time points.
-
Photolytic Stress: Expose the stock solution in a quartz vial to light in a calibrated photostability chamber according to ICH Q1B guidelines.[11]
-
-
Analysis: Analyze all samples by a validated, stability-indicating HPLC-UV method.
Protocol 2: Systematic Approach to Degradant Identification using HPLC-MS/MS
-
Initial Screening: Analyze the degraded sample using an LC-MS method with a full scan (e.g., m/z 100-500) to find the molecular weights of the new peaks.
-
Calculate Mass Differences: Compare the m/z of each degradant to the parent drug. Common mass shifts can suggest specific chemical transformations:
-
-16 Da: Deoxygenation (loss of oxygen from N-oxide).
-
+16 Da: Oxidation (hydroxylation).
-
+18 Da: Hydrolysis of the nitrile group to a primary amide.
-
-14 Da: N-demethylation.
-
-
MS/MS Fragmentation: Perform a product ion scan (MS/MS) on both the parent drug and the degradant. By comparing the fragmentation patterns, you can pinpoint where the chemical modification occurred. A change in the mass of a specific fragment ion can reveal the location of the transformation.
-
Structure Proposal: Based on the mass shift and fragmentation data, propose a chemical structure for the degradant.
Section 4: Data Interpretation & Visualization
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Setting | Time | % Assay of Parent | Major Degradant(s) Formed | % Area of Major Degradant(s) |
| Control (T=0) | - | 0 hr | 99.8% | - | - |
| Acid Hydrolysis | 0.1 M HCl, 80°C | 8 hr | 85.2% | Degradant A (Hydrolysis Product) | 12.5% |
| Base Hydrolysis | 0.1 M NaOH, 40°C | 4 hr | 81.5% | Degradant A (Hydrolysis Product) | 16.2% |
| Oxidation | 3% H₂O₂, RT | 24 hr | 90.1% | Degradant B (Deoxygenation Product) | 8.1% |
| Thermal | 80°C (Solid) | 48 hr | 98.5% | Minor peaks <0.5% | <1.0% |
| Photolytic | ICH Q1B | - | 88.9% | Degradant C (N-demethyl Product) | 9.5% |
Note: Data is illustrative and will vary based on specific experimental conditions.
Diagrams
Below are visualizations of a typical experimental workflow and a potential degradation pathway.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of this compound.
Section 5: References
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Reddy, B. P., et al. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 47(4-5), 725-733.
-
Sharma, M., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Química Nova, 34(3), 469-475. [Link]
-
Tijer, A., et al. (2024). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER - International Research Journal, 11(2). [Link]
-
ResearchGate. (n.d.). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
Whirl-Carrillo, M., et al. (2012). PharmGKB summary: citalopram pharmacokinetics pathway. Pharmacogenetics and Genomics, 22(9), 696-700. [Link]
-
Jagiellonian University. (n.d.). Determination of citalopram and its enantiomers by means of chromatographic techniques. [Link]
-
ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. [Link]
-
Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 309(Pt 1), 136661.
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Kwon, J. W., & Armbrust, K. L. (2005). Degradation of Citalopram by Simulated Sunlight. Environmental Toxicology and Chemistry, 24(7), 1622-1628.
-
Tapkir, A. S., et al. (2016). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer and RP-HPLC. Der Pharmacia Lettre, 8(3), 7-18.
-
ICH. (1999). Q1A(R2) Guideline. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Citalopram N-oxide (HMDB0060654). [Link]
-
Seshaiah, K. R., et al. (2009). A stability-indicating LC method for citalopram hydrobromide. Trade Science Inc.
-
Wolszczak, M., et al. (2022). Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation. Molecules, 27(21), 7233.
-
IJNRD. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. [Link]
-
ResearchGate. (2023). (PDF) Development and validation of stability indicating assay methods (SIAMs) for citalopram hbr by using uv-visible spectrophotometer and rp-hplc. [Link]
-
ResearchGate. (n.d.). Stress Testing: The Chemistry of Drug Degradation. [Link]
-
Baertschi, S. W., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 346. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
Sources
- 1. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. tijer.org [tijer.org]
- 14. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of (S)-Citalopram N-Oxide
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming the challenges associated with the low-level detection of (S)-Citalopram N-Oxide. We will move beyond simple procedural lists to explore the underlying scientific principles, ensuring you can develop robust, sensitive, and reliable bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection critical?
This compound is a metabolite of Escitalopram (the S-enantiomer of Citalopram), a widely prescribed selective serotonin reuptake inhibitor (SSRI) used for treating depression and anxiety disorders.[1][2][3] Sensitive and accurate quantification of its metabolites is crucial in pharmacokinetic (PK) and toxicokinetic (TK) studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Low-level detection is often necessary as metabolite concentrations in biological matrices like plasma can be significantly lower than the parent drug.
Q2: What are the primary analytical challenges in quantifying this compound at low concentrations?
The primary challenges stem from three main areas:
-
Low Endogenous Concentrations: As a metabolite, its concentration in biological samples is often near the lower limits of quantification for standard analytical methods.[5]
-
Matrix Effects: Biological samples (e.g., plasma, serum, urine) are incredibly complex. Co-eluting endogenous components like phospholipids can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[6][7][8] This phenomenon is a leading cause of poor sensitivity and inaccurate quantification in LC-MS/MS assays.[9]
-
Physicochemical Properties: As an N-oxide, the compound can be thermally labile and may exhibit different chromatographic behavior compared to the parent drug, requiring specific optimization of analytical conditions.[10]
Q3: What is the recommended analytical platform for this type of analysis?
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites.[4][11] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the differentiation of the analyte from background noise and matrix components, while its inherent sensitivity is essential for detecting low-concentration analytes.[12][13]
Troubleshooting Guide: From Sample to Signal
This section provides a systematic approach to diagnosing and resolving common issues that lead to poor sensitivity.
Diagram: General Troubleshooting Workflow
Below is a logical workflow to systematically identify the source of low sensitivity in your assay.
Caption: Systematic workflow for troubleshooting low analytical sensitivity.
Part 1: Sample Preparation Issues
The goal of sample preparation is twofold: to extract the analyte from the matrix and to remove interfering components.[14] Inefficiencies here are the most common source of poor assay performance.
-
Symptom: The signal intensity from a sample spiked with a known analyte concentration before extraction is significantly lower than a sample spiked after extraction.
-
Causality: this compound, being a metabolite, is generally more polar than its parent compound. The chosen extraction method may be optimized for the more hydrophobic parent drug, leading to inefficient partitioning of the N-oxide metabolite. This is a common pitfall when adapting existing methods.
-
Troubleshooting Steps:
-
Re-evaluate Extraction Technique: Simple protein precipitation (PPT) with acetonitrile or methanol is fast but provides minimal cleanup, often resulting in significant matrix effects.[14] For low-level analysis, more selective techniques are required.
-
Optimize Liquid-Liquid Extraction (LLE): If using LLE, experiment with solvent polarity and pH. Since the N-oxide contains a basic amine oxide group, adjusting the sample pH to be slightly basic (e.g., pH 8-9) can ensure it is in a neutral form, improving extraction into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Implement Solid-Phase Extraction (SPE): SPE offers superior cleanup and concentration.[15] For this compound, a mixed-mode cation exchange polymer-based sorbent is often ideal. This allows you to retain the analyte via ion exchange and wash away neutral and acidic interferences, then elute with a basic organic solvent.
-
-
Symptom: The signal from a post-extraction spiked sample is significantly different (>15%) from a standard prepared in a neat solvent at the same concentration.[6] A post-column infusion experiment will show a dip or spike in the baseline signal where matrix components elute.
-
Causality: Ion suppression occurs when co-eluting matrix components, particularly phospholipids from plasma, compete with the analyte for ionization in the MS source.[8] This reduces the number of analyte ions that reach the detector, directly lowering sensitivity.[9]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the analyte from the interfering components. See Part 2 for details.
-
Enhance Sample Cleanup: If SPE is already in use, add an extra wash step. For a mixed-mode sorbent, a wash with a mid-polarity solvent like methanol can remove many interferences without eluting the analyte of interest.
-
Use a Phospholipid Removal Plate/Cartridge: These specialized products are designed to specifically remove phospholipids, a primary cause of ion suppression.[14] They can be used as a standalone cleanup step or in conjunction with other techniques.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., (S)-Citalopram-d6 N-Oxide) is the best tool to compensate for matrix effects.[6] Since it co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of analyte to IS remains constant, ensuring accurate quantification even with signal variability.
-
| Sample Preparation Technique | Cleanup Efficiency | Likelihood of Matrix Effects | Throughput | Recommendation for Low-Level Analysis |
| Protein Precipitation (PPT) | Low | High | High | Not recommended as a standalone method. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate | Viable, but requires careful pH and solvent optimization. |
| Solid-Phase Extraction (SPE) | High | Low | Moderate-High | Highly Recommended. Offers the best balance of cleanup, concentration, and throughput. |
Part 2: Liquid Chromatography (LC) Issues
Your chromatography is your first line of defense against matrix effects and is critical for achieving a stable, reproducible signal.
-
Symptom: The peak exhibits an asymmetrical tail, reducing peak height and making integration difficult and inaccurate.
-
Causality: Peak tailing for amine-containing compounds like this compound is often caused by secondary ionic interactions with residual free silanol groups on the surface of silica-based C18 columns. These active sites can cause unwanted retention and tailing.
-
Troubleshooting Steps:
-
Modify Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the analyte (typically 2-3 pH units away). For an amine group, a low pH (e.g., pH 2.5-3.5 using formic acid) will ensure it is fully protonated and behaves consistently.
-
Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, but this is not MS-friendly. A better alternative for MS is to use a mobile phase with ammonium formate or ammonium acetate.
-
Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping (e.g., C18 columns designed for polar or basic compounds) have fewer exposed silanol groups and will provide significantly better peak shape.
-
-
Symptom: A post-column infusion experiment shows a significant drop in signal at the same retention time as your analyte.
-
Causality: The LC method does not have sufficient resolving power to separate the analyte from endogenous matrix components that cause ion suppression.
-
Troubleshooting Steps:
-
Adjust the Organic Gradient: Make the gradient shallower around the retention time of your analyte. A slower increase in the organic solvent percentage will give more time for separation between closely eluting compounds.
-
Change the Stationary Phase: If a C18 column is not providing adequate separation, consider an alternative chemistry. A Phenyl-Hexyl or a Hydrophilic Interaction Chromatography (HILIC) column could offer a different selectivity profile, potentially resolving the analyte from the interference.[16]
-
Employ a Diverter Valve: Program a diverter valve to send the initial, unretained portion of the run (which often contains salts and highly polar interferences) to waste instead of the MS source. This can significantly reduce source contamination and improve signal stability.
-
Part 3: Mass Spectrometry (MS) Detection Issues
Once the sample has been cleanly prepared and chromatographically separated, the final step is sensitive detection.
-
Symptom: The analyte peak is very small, even for higher concentration standards, and is difficult to distinguish from the baseline noise.
-
Causality: This can be due to inefficient ionization of the analyte or suboptimal selection of MS/MS transitions. The N-oxide functional group can influence fragmentation patterns, which may differ from the parent citalopram.
-
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Infuse a standard solution of this compound directly into the mass spectrometer and systematically optimize source parameters. Key parameters include capillary voltage, source temperature, and nebulizer/drying gas flows. The goal is to maximize the signal of the precursor ion ([M+H]+).
-
Optimize MS/MS Transitions:
-
Precursor Ion ([M+H]+): For this compound (C₂₀H₂₁FN₂O₂), the monoisotopic mass is 340.16. The protonated precursor ion to target is m/z 340.2 -> 341.2.[1][2]
-
Product Ion Scans: Perform a product ion scan on the precursor to identify the most intense and stable fragment ions.
-
Collision Energy (CE) Optimization: For each potential fragment, perform a CE ramp to find the voltage that produces the most intense signal. Select at least two strong, specific transitions for quantification (quantifier) and confirmation (qualifier).
-
-
| Parameter | This compound | Purpose |
| Precursor Ion (m/z) | 341.2 | The protonated molecular ion. |
| Product Ion 1 (Quantifier) | To be determined empirically | The most intense and stable fragment used for quantification. |
| Collision Energy 1 (eV) | To be determined empirically | Optimized for maximum intensity of Product Ion 1. |
| Product Ion 2 (Qualifier) | To be determined empirically | A second fragment used for identity confirmation. |
| Collision Energy 2 (eV) | To be determined empirically | Optimized for maximum intensity of Product Ion 2. |
Note: The optimal product ions and collision energies must be determined experimentally on your specific instrument as they can vary.
Validated Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol uses a mixed-mode cation exchange SPE plate for robust cleanup and concentration. All steps should be performed in accordance with Good Laboratory Practice (GLP).[17]
-
Sample Pre-treatment:
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
Vortex mix for 10 seconds.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., (S)-Citalopram-d6 N-Oxide in 50:50 Methanol:Water).
-
Add 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step lyses cells and ensures the analyte is protonated for binding to the cation exchange sorbent.
-
-
SPE Plate Conditioning:
-
Place a mixed-mode cation exchange SPE plate on a vacuum manifold.
-
Add 1 mL of methanol to each well. Allow it to soak for 30 seconds, then apply vacuum to pull the solvent through.
-
Add 1 mL of deionized water. Apply vacuum to pull the solvent through. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the pre-treated sample (620 µL) into the conditioned wells.
-
Apply a low vacuum (e.g., 1-2 inHg) to slowly draw the sample through the sorbent bed.
-
-
Wash Steps:
-
Wash 1 (Polar Interference Removal): Add 1 mL of 0.1% formic acid in water. Apply vacuum to pull the solvent through.
-
Wash 2 (Non-polar Interference Removal): Add 1 mL of methanol. Apply vacuum to pull the solvent through. Dry the sorbent bed under high vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection plate inside the manifold.
-
Add 500 µL of elution solvent (5% ammonium hydroxide in acetonitrile) to each well.
-
Allow the solvent to soak for 1 minute, then apply a low vacuum to slowly drip-elute the analyte into the collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Seal the plate and vortex for 30 seconds before placing it in the autosampler for LC-MS/MS analysis.
-
Diagram: SPE Workflow
Caption: Workflow for solid-phase extraction of this compound.
References
-
Macek J, Ptacek P, Klima J. Rapid determination of citalopram in human plasma by high- performance liquid chromatography. J. Chromatogr B, 755: 279–285, 2001. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
- Vertex AI Search. What does the term matrix effect refer to in bioanalytical (biochemical analysis)
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Meng, Q., & Gauthier, D. (2005). Simultaneous analysis of citalopram and desmethylcitalopram by liquid chromatography with fluorescence detection after solid-phase extraction. Clinical biochemistry, 38(3), 282-285. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
MetwareBio. Metabolomics Sample Preparation FAQ. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15987231, this compound. [Link]
-
Liu, Y., et al. (2010). Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. Journal of Chromatography B, 878(5-6), 615-619. [Link]
-
Zhang, Y., et al. (2023). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology. [Link]
-
Zhang, Y., et al. (2023). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology. [Link]
-
Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5480-5491. [Link]
-
Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
CUNY Academic Works. (2017). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. [Link]
-
O'Donnell, C. (2010). Determination of citalopram and its enantiomers by means of chromatographic techniques. Problems of Forensic Sciences. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Citalopram N-oxide (HMDB0060654). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10068142, Citalopram N-oxide. [Link]
-
Patel, D. P., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. [Link]
-
ResearchGate. (2021). Detailed methodology of different plasma preparation procedures... [Link]
-
precisionFDA. CITALOPRAM N-OXIDE. [Link]
-
Uckun, O., & Süzen, S. (2006). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Florea, A., et al. (2020). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Biomedical Chromatography. [Link]
-
Antal, I., et al. (2023). Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. Pharmaceutics. [Link]
-
de la Torre, R., et al. (2010). Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites. Biomedical Chromatography. [Link]
-
Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry. [Link]
-
Prasad, B., Garg, A., Takwani, H., & Singh, S. (2011). Metabolite identification by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry. [Link]
-
NORML. Drug Testing - Marijuana Testing Tips. [Link]
-
The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. [Link]
-
ResearchGate. (2025). Static and Hydrodynamic Monitoring of Citalopram Based on its Electro-oxidation Behavior at a Glassy-Carbon Surface. [Link]
-
Korth, H. G., et al. (1992). Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note. Biochemical and biophysical research communications. [Link]
Sources
- 1. This compound | C20H21FN2O2 | CID 15987231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Difficulties encountered in the detection of nitric oxide (NO) by spin trapping techniques. A cautionary note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]
- 13. ijpras.com [ijpras.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. academicworks.cuny.edu [academicworks.cuny.edu]
- 16. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 17. fda.gov [fda.gov]
Validation & Comparative
A Comparative Analysis of (S)- and (R)-Citalopram N-Oxide: A Guide for Researchers
This guide provides an in-depth comparative analysis of the stereoisomers of Citalopram N-Oxide, (S)-Citalopram N-Oxide and (R)-Citalopram N-Oxide. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective metabolism of Citalopram, the differential pharmacological activities of its N-oxide metabolites, and the analytical methodologies required for their distinct separation and quantification.
Introduction: The Significance of Chirality in Citalopram's Metabolism
Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is a chiral molecule administered as a racemic mixture of (S)-Citalopram (escitalopram) and (R)-Citalopram.[1][2] The therapeutic efficacy of citalopram is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the serotonin transporter (SERT) than its (R)-counterpart.[2][3] In fact, the (R)-enantiomer has been shown to counteract the therapeutic effects of the (S)-enantiomer, possibly through an allosteric interaction with SERT.[3][4][5]
The metabolism of citalopram is as complex as its pharmacology, involving multiple cytochrome P450 (CYP) enzymes and leading to the formation of several metabolites, including N-demethylcitalopram, N-didemethylcitalopram, and Citalopram N-Oxide.[6][7] This guide focuses on Citalopram N-Oxide, a metabolite formed through the N-oxidation of the parent drug.[] Understanding the stereochemical aspects of this metabolite is crucial, as the two enantiomers, (S)- and (R)-Citalopram N-Oxide, may exhibit distinct pharmacokinetic and pharmacodynamic profiles, thereby influencing the overall safety and efficacy of citalopram.
The Metabolic Pathway: Formation of Citalopram N-Oxide
The biotransformation of citalopram is a stereoselective process. The primary metabolic routes are N-demethylation and N-oxidation, catalyzed by various CYP isoenzymes. Specifically, CYP3A4, CYP2C19, and CYP2D6 are involved in the initial demethylation of citalopram, with a preference for the biologically active (S)-enantiomer.[6][9]
The formation of Citalopram N-Oxide is exclusively mediated by the CYP2D6 enzyme.[6][9] This enzymatic process involves the addition of an oxygen atom to the tertiary amine nitrogen of the citalopram molecule.[] Given that CYP2D6 is a highly polymorphic enzyme, variations in its activity can lead to inter-individual differences in the metabolic profile of citalopram, affecting the levels of both the parent drug and its metabolites, including the N-oxide.[10][11][12]
Caption: Metabolic pathway of Citalopram to its N-Oxide metabolite.
Differential Pharmacological Activity: An Area for Further Research
Given the stereoselectivity observed in the metabolism and primary action of citalopram, it is highly probable that (S)- and (R)-Citalopram N-Oxide also exhibit differential pharmacological effects. The (R)-enantiomer of the parent drug not only has a much lower affinity for SERT but also antagonizes the effect of the (S)-enantiomer.[2][3][4] This antagonistic interaction raises important questions about whether a similar relationship exists between the N-oxide enantiomers. Further research is warranted to elucidate the specific contributions of each N-oxide enantiomer to the overall pharmacological profile of citalopram.
Analytical Methodologies for Enantioseparation
The accurate assessment of the pharmacokinetic and pharmacodynamic properties of (S)- and (R)-Citalopram N-Oxide necessitates robust analytical methods for their separation and quantification.[1] Due to their identical chemical formula and physical properties, separating these enantiomers requires chiral techniques. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most commonly employed methods for the chiral separation of citalopram and its metabolites.[13][14]
Experimental Protocol: Chiral HPLC for Citalopram and Metabolite Enantioseparation
The following protocol outlines a general approach for the enantioseparation of citalopram and its metabolites, including the N-oxide, based on established methodologies.[13][15]
Objective: To separate and quantify the (S)- and (R)-enantiomers of Citalopram N-Oxide from a biological matrix.
Materials:
-
Chiral Stationary Phase: A chiral column, such as one based on a cyclodextrin derivative (e.g., phenylcarbamated-β-cyclodextrin) or α-1-acid glycoprotein (AGP), is crucial for enantiomeric separation.[13][15]
-
Mobile Phase: A mixture of organic solvents (e.g., ethanol, 2-propanol, methylene dichloride) and a buffer (e.g., ammonium acetate or phosphate buffer) is typically used. The exact composition must be optimized for the specific chiral stationary phase.[13][15]
-
Detector: A UV or fluorescence detector is commonly used for quantification.[13] Mass spectrometry (MS) can be coupled with HPLC for enhanced sensitivity and specificity.[1]
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically required to isolate the analytes from the biological matrix (e.g., plasma, urine).[13]
Procedure:
-
Sample Preparation: Extract citalopram and its metabolites from the biological sample using an appropriate extraction technique.
-
Chromatographic Separation:
-
Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject the extracted sample onto the column.
-
The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and, thus, separation.
-
-
Detection and Quantification:
-
Monitor the eluent at a specific wavelength (e.g., 254 nm for UV detection).
-
Construct a calibration curve using standards of known concentrations for each enantiomer to quantify the amounts in the sample.
-
Caption: Workflow for the chiral analysis of Citalopram N-Oxide.
Comparative Data Summary
| Feature | This compound | (R)-Citalopram N-Oxide | Rationale & Causality |
| Metabolic Formation | Formed from (S)-Citalopram via CYP2D6-mediated N-oxidation.[6][9] | Formed from (R)-Citalopram via CYP2D6-mediated N-oxidation.[6][9] | The stereochemistry of the parent drug is retained during the N-oxidation process. The rate of formation may differ due to the stereoselective metabolism of the parent citalopram. |
| Pharmacological Activity at SERT | Likely possesses higher activity than the (R)-enantiomer, though specific data is limited. | Expected to have significantly lower activity at SERT compared to the (S)-enantiomer. | Based on the well-established structure-activity relationship of the parent citalopram enantiomers.[2][3] The (S)-configuration is critical for high-affinity binding to SERT. |
| Potential Interaction | The effect might be antagonized by (R)-Citalopram N-Oxide. | May potentially antagonize the activity of this compound. | Extrapolated from the known antagonistic interaction between the parent (R)- and (S)-citalopram enantiomers at an allosteric site on SERT.[4][5] |
Discussion and Implications for Drug Development
The stereoselective metabolism of citalopram and the likely differential pharmacological activities of its N-oxide metabolites have significant implications for drug development and clinical practice. The exclusive formation of Citalopram N-Oxide by CYP2D6 highlights the importance of considering a patient's CYP2D6 genotype, as "poor metabolizers" may have altered metabolite profiles, potentially impacting both efficacy and tolerability.[10][16]
The potential for (R)-Citalopram N-Oxide to antagonize the effects of its (S)-counterpart, mirroring the interaction of the parent enantiomers, underscores the importance of developing enantiopure drugs. The clinical superiority of escitalopram ((S)-citalopram) over racemic citalopram is a testament to the benefits of eliminating the antagonistic effects of the (R)-enantiomer.[2][3][17] A comprehensive understanding of the entire metabolic and pharmacological cascade, including the activity of all stereoisomeric metabolites, is essential for a complete safety and efficacy assessment.
Conclusion
This comparative analysis of (S)- and (R)-Citalopram N-Oxide reveals the critical role of stereochemistry in the metabolism and potential pharmacology of citalopram's metabolites. While the formation of these N-oxides is exclusively mediated by CYP2D6, their precise pharmacological activities and interactions remain an area ripe for further investigation. The development and application of robust chiral analytical methods are paramount to unraveling the distinct contributions of each enantiomer to the overall clinical profile of citalopram. For researchers and drug developers, a deep understanding of these stereochemical nuances is indispensable for the rational design of safer and more effective antidepressant therapies.
References
-
Olesen, O. V., & Linnet, K. (1999). Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-expressed Cytochrome P450 Enzymes. Pharmacology, 59(6), 298–309. [Link]
-
Olesen, O. V., & Linnet, K. (1999). Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-Expressed Cytochrome P450 Enzymes. Semantic Scholar. [Link]
-
Hancu, G., Budău, M., & Muntean, D. L. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Chirality, 31(11), 857–871. [Link]
-
Płotka-Wasylka, J., & Namieśnik, J. (2018). Determination of citalopram and its enantiomers by means of chromatographic techniques. Uniwersytet Jagielloński. [Link]
-
von Moltke, L. L., Greenblatt, D. J., Grassi, J. M., Granda, B. W., Venkatakrishnan, K., & Shader, R. I. (1999). Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver. Biochemical Pharmacology, 58(7), 1145–1152. [Link]
-
Mrazek, D. A., Biernacka, J. M., O'Kane, D. J., Black, J. L., Cunningham, J. M., Drews, M. S., Snyder, K. A., Stevens, S. R., & Weinshilboum, R. M. (2011). CYP2C19 variation and citalopram response. Pharmacogenetics and Genomics, 21(1), 1–9. [Link]
-
Lôo, H., & Sitsen, A. (2004). [Escitalopram and citalopram: the unexpected role of the R-enantiomer]. L'Encephale, 30(2), 164–171. [Link]
-
Sánchez, C., Bøgesø, K. P., Ebert, B., Reines, E. H., & Braestrup, C. (2004). Escitalopram versus citalopram: the surprising role of the R-enantiomer. Psychopharmacology, 174(2), 163–176. [Link]
-
Budău, B., Hancu, G., Muntean, D. L., et al. (2020). Enantioseparation of citalopram enantiomers by capillary electrophoresis: Method development through experimental design and computational modeling. Chirality. [Link]
-
ResearchGate. (2025). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [Link]
-
Lin, K. M., Chiu, Y. F., Tsai, I. J., et al. (2010). Genetic Polymorphisms of Cytochrome P450 Enzymes Influence Metabolism of the Antidepressant Escitalopram and Treatment Response. Pharmacogenomics, 11(4), 537–546. [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Peters, E. J., Slager, S. L., Kraft, J. B., et al. (2008). Genetic differences in cytochrome P450 enzymes and antidepressant treatment response. Pharmacogenomics J, 8(1), 1–10. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Citalopram N-oxide (HMDB0060654). HMDB. [Link]
-
ClinPGx. (n.d.). Differences in interactions of SSRIs. ClinPGx. [Link]
-
Jiménez-Vélez, B. (2012). Cytochrome P450's Toxicity and Detoxification. Bioquímica Dr. Braulio Jiménez-Vélez. [Link]
-
Storustovu, S., Sánchez, C., Pörzgen, P., et al. (2004). R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter. British Journal of Pharmacology, 142(1), 172–180. [Link]
-
Dalgaard, L., Overø, K. F., & Arrigoni, E. (1996). Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. Xenobiotica, 26(11), 1159–1171. [Link]
-
ClinPGx. (n.d.). citalopram-n-oxide. ClinPGx. [Link]
-
Wójcikowski, M., Miłosek, M., Celiński, R., & Kliszcz, A. (2020). Identification and characterization of citalopram new metabolites with the use of UHPLC-Q-TOF technique: In silico toxicity assessment of the identified transformation products. Journal of Pharmaceutical and Biomedical Analysis, 186, 113299. [Link]
-
Sánchez, C. (2004). Escitalopram versus citalopram: The surprising role of the R-enantiomer. ResearchGate. [Link]
-
Fish, E. W., Faccidomo, S., & Miczek, K. A. (2004). Anxiolytic-like effects of escitalopram, citalopram, and R-citalopram in maternally separated mouse pups. The Journal of Pharmacology and Experimental Therapeutics, 308(2), 474–480. [Link]
Sources
- 1. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Escitalopram and citalopram: the unexpected role of the R-enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Escitalopram versus citalopram: the surprising role of the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the stereoselective metabolism of citalopram by human liver microsomes and cDNA-expressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites by monoamine oxidases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the Stereoselective Metabolism of Citalopram by Human Liver Microsomes and cDNA-Expressed Cytochrome P450 Enzymes | Semantic Scholar [semanticscholar.org]
- 10. CYP2C19 Variation and Citalopram Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. scispace.com [scispace.com]
- 16. rcm1.rcm.upr.edu [rcm1.rcm.upr.edu]
- 17. Anxiolytic-like effects of escitalopram, citalopram, and R-citalopram in maternally separated mouse pups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of (S)-Citalopram N-Oxide in Immunoassays
This guide provides an in-depth analysis of the cross-reactivity of (S)-Citalopram N-Oxide in common immunoassays. Designed for researchers, clinical scientists, and drug development professionals, this document moves beyond simple data presentation to explain the structural basis for antibody recognition, addresses the critical data gaps in commercial assay literature, and provides a robust, self-validating protocol for determining cross-reactivity in your own laboratory.
Introduction: The Challenge of Metabolites in Citalopram Monitoring
Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of major depressive disorder.[1][2] It is a racemic mixture of two enantiomers, (S)-citalopram (escitalopram) and (R)-citalopram, with the (S)-enantiomer being primarily responsible for the therapeutic effect. Therapeutic drug monitoring (TDM) and toxicological screening are essential for optimizing therapy and detecting overdose, and immunoassays are often the first line of analysis due to their speed and high-throughput capabilities.[3][4]
However, the accuracy of these immunoassays is contingent on their specificity. Citalopram is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, into several metabolites, including demethylcitalopram (DCT), didemethylcitalopram (DDCT), and citalopram N-oxide.[1][2] These metabolites are present in patient samples and can potentially cross-react with the antibodies used in immunoassays, leading to an overestimation of the parent drug concentration and confounding clinical interpretation. While DCT and DDCT are well-recognized, the N-oxide metabolite is less frequently discussed in the context of immunoassay interference. This guide focuses specifically on the cross-reactivity of this compound, addressing a significant gap in the available technical literature.
Structural Basis for Immunoassay Recognition
The potential for a metabolite to cross-react in an immunoassay is fundamentally determined by its structural similarity to the parent drug, which serves as the antigen for antibody generation. An antibody recognizes a specific three-dimensional shape or chemical structure known as an epitope. Any other compound that shares this epitope may also bind to the antibody, causing interference.
(S)-Citalopram is characterized by its bicyclic phthalane core, a fluorophenyl group, and a dimethylaminopropyl side chain. The N-oxidation of citalopram occurs at the tertiary amine of this side chain, introducing a polar N-O bond.
-
(S)-Citalopram: The parent drug with a terminal dimethylamino group.
-
(S)-Desmethylcitalopram (S-DCT): The result of removing one methyl group from the nitrogen atom.
-
This compound: An oxygen atom is added to the nitrogen atom of the dimethylamino group.
The addition of the oxygen atom in the N-oxide metabolite significantly alters the polarity and steric bulk of the side chain. This change can have one of two effects on antibody binding:
-
Reduced Affinity: If the dimethylamino group is a critical part of the epitope recognized by the assay's antibody, the N-oxide's structural alteration will likely decrease or eliminate binding, leading to low cross-reactivity.
-
Preserved Affinity: If the antibody primarily recognizes the core phthalane and fluorophenyl structures, and the side chain has less influence, the N-oxide may still bind, resulting in significant cross-reactivity.
Caption: Structural comparison of (S)-Citalopram and its key metabolites.
Comparative Analysis of Cross-Reactivity: A Critical Data Gap
A comprehensive review of scientific literature and manufacturer package inserts for common immunoassay platforms (e.g., CEDIA, EMIT, ELISA) reveals a significant lack of specific, quantitative data on the cross-reactivity of this compound. This is a common issue in the field, where package inserts often contain inconsistent or incomplete information on the cross-reactivity of metabolites and structurally related compounds.[5]
This data gap prevents a direct comparison of different commercial assays. While manufacturers typically test for major metabolites like DCT and DDCT, the N-oxide is often omitted. The table below illustrates how such comparative data should be presented and highlights the current lack of information for this compound.
| Compound | Immunoassay Platform | Target Analyte | Reported % Cross-Reactivity |
| (S)-Citalopram | All | Citalopram | 100% (by definition) |
| (S)-Desmethylcitalopram (DCT) | Representative EIA/CIA | Citalopram | Data varies by manufacturer; often significant |
| (S)-Didesmethylcitalopram (DDCT) | Representative EIA/CIA | Citalopram | Data varies by manufacturer; generally lower than DCT |
| This compound | CEDIA, EMIT, ELISA, etc. | Citalopram | Data Not Publicly Available |
| Amitriptyline | Tricyclic Antidepressant Assay | Imipramine/Nortriptyline | High cross-reactivity (structurally similar) |
| Cyclobenzaprine | Tricyclic Antidepressant Assay | Imipramine/Nortriptyline | Significant cross-reactivity[6][7] |
Implication: Without manufacturer-provided data, laboratories cannot predict the degree to which this compound may contribute to the total measured "citalopram" concentration in a patient sample. This uncertainty underscores the necessity for in-house validation or the use of more specific confirmatory methods like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8][9]
Experimental Protocol: A Self-Validating System for Determining Cross-Reactivity
To address the data gap, laboratories can and should perform their own cross-reactivity assessments. The following protocol provides a robust, self-validating workflow for quantifying the cross-reactivity of this compound in any competitive immunoassay. The causality behind this experimental design is to precisely determine the concentration of the metabolite that produces the same signal as a known concentration of the parent drug, thereby establishing a reliable cross-reactivity percentage.
Objective
To quantify the percent cross-reactivity of this compound relative to (S)-Citalopram in a specific immunoassay.
Materials
-
Certified Reference Material (CRM) of (S)-Citalopram.
-
CRM of this compound.
-
Certified drug-free human urine or serum.
-
The immunoassay kit to be evaluated (e.g., CEDIA, EMIT, or ELISA), including all calibrators and controls.
-
Precision pipettes and standard laboratory equipment.
-
Microplate reader or clinical chemistry analyzer appropriate for the chosen assay.
Methodology
Step 1: Preparation of Stock Solutions
-
Prepare concentrated stock solutions of both (S)-Citalopram and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
From these stocks, prepare working solutions by spiking into the certified drug-free matrix (urine or serum).
Step 2: Determine the IC50 of the Target Analyte ((S)-Citalopram)
-
The IC50 is the concentration of the drug that causes a 50% reduction in the assay signal relative to the zero-calibrator. This is the central validation point of the experiment.
-
Create a series of dilutions of (S)-Citalopram in the drug-free matrix, spanning the assay's dynamic range (e.g., from 10 ng/mL to 1000 ng/mL).
-
Run each dilution in the immunoassay according to the manufacturer's instructions.
-
Plot the assay response against the logarithm of the (S)-Citalopram concentration.
-
Determine the IC50 from this dose-response curve. The assay's cutoff calibrator is often set near this value.
Step 3: Determine the IC50 of the Cross-Reactant (this compound)
-
Create a wide series of dilutions of this compound in the drug-free matrix. A broader concentration range will be needed as its reactivity is unknown.
-
Run each dilution in the immunoassay.
-
Plot the assay response against the logarithm of the this compound concentration and determine its IC50.
Step 4: Calculation of Percent Cross-Reactivity
-
Use the following standard formula to calculate the percent cross-reactivity[10]: % Cross-Reactivity = (IC50 of (S)-Citalopram / IC50 of this compound) * 100
Example:
-
If the IC50 for (S)-Citalopram is 100 ng/mL.
-
If the IC50 for this compound is 2000 ng/mL.
-
% Cross-Reactivity = (100 / 2000) * 100 = 5%.
This result would mean that the N-oxide metabolite is 20 times less reactive than the parent drug in this specific assay.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Implications and Recommendations
-
For Researchers: The potential for metabolite cross-reactivity necessitates careful assay selection and validation. When developing new assays or publishing data, it is crucial to characterize the cross-reactivity of all major metabolites, including the N-oxide, to ensure data integrity.
-
For Clinical Laboratories: Given the lack of data for this compound, a positive result from an immunoassay screen should be considered "presumptive." Confirmation of positive screens using a more specific method like LC-MS/MS is the gold standard and is highly recommended to avoid reporting falsely elevated results that could impact patient care.[4]
-
For Drug Development Professionals: During the development of new chemical entities, a thorough characterization of metabolite cross-reactivity in immunoassays intended for preclinical or clinical use is a regulatory expectation and a cornerstone of robust bioanalytical method validation.
Conclusion
The cross-reactivity of this compound in immunoassays represents a significant unknown for many clinical and research laboratories. While its altered chemical structure suggests that its cross-reactivity may be lower than that of other metabolites like DCT, this cannot be assumed without empirical data. The lack of readily available information from commercial assay manufacturers places the onus of validation on the end-user. By employing a systematic and self-validating experimental protocol, laboratories can quantify this cross-reactivity, leading to a more accurate interpretation of results and enhancing the reliability of citalopram therapeutic drug monitoring and toxicological screening.
References
-
Triage Plus was found to be an accurate device for the detection of tricyclic antidepressants in urine at the stated cut-off value of 1000 ng/mL tricyclic antidepressant. With the exception of cyclobenzaprine, significant cross-reactivity was not observed with other drugs commonly encountered in eme. PubMed. [Link]
-
Escitalopram Quantitative, Serum or Plasma. ARUP Laboratories Test Directory. [Link]
-
Cross reactivity for the immunoassay for tricyclic antidepressants. The assay detects both amitriptyline (antidepressant) and cyclobenzaprine (muscle relaxant). ResearchGate. [Link]
-
False-positive Serum Tricyclic Antidepressant Concentrations Using Fluorescence Polarization Immunoassay Due to the Presence of Hydroxyzine and Cetirizine. ResearchGate. [Link]
-
Celexa Label. accessdata.fda.gov. [Link]
-
Citalopram Quantitative, Serum or Plasma. ARUP Laboratories Test Directory. [Link]
-
Validating Immunoassays for Urine and Oral Fluid Drug Testing. Forensic RTI. [Link]
-
Clinical Chemistry and Toxicology. ARUP Laboratories. [Link]
-
Monitoring tricyclic antidepressant concentrations in serum by fluorescence polarization immunoassay compared with gas chromatography and HPLC. ResearchGate. [Link]
-
CELEXA (citalopram) - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. accessdata.fda.gov. [Link]
-
A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PubMed Central. [Link]
-
Clinical Toxicology Testing. ARUP Consult. [Link]
-
Interpretive Summary of Cross-Reactivity of Substances. Oregon Health & Science University. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. National Institutes of Health. [Link]
-
LEXAPRO™ (escitalopram oxalate) TABLETS/ORAL SOLUTION Rx Only DESCRIPTION LEXAPRO™ (escitalopram oxalate) is an orally a. accessdata.fda.gov. [Link]
-
Targeted Drug Profiles for Compliance Monitoring. ARUP Laboratories. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical Toxicology Testing | ARUP Consult [arupconsult.com]
- 4. Targeted Drug Profiles for Compliance Monitoring | ARUP Laboratories [aruplab.com]
- 5. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Citalopram Quantitative, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. Clinical Chemistry and Toxicology | ARUP Laboratories [aruplab.com]
- 10. assets.fishersci.com [assets.fishersci.com]
A Senior Application Scientist's Guide to Method Validation for the Enantiomeric Purity of Escitalopram
Introduction: The Imperative of Enantiomeric Purity in Escitalopram
Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and generalized anxiety disorder.[1] The pharmacological activity of citalopram resides almost exclusively in the S-enantiomer.[2] The R-enantiomer is not only considered inactive but may even counteract the therapeutic effects of escitalopram, possibly through an allosteric interaction with the serotonin transporter.[2] Consequently, controlling the enantiomeric purity of escitalopram is a critical quality attribute to ensure its efficacy and safety. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate robust analytical methods to quantify the level of the undesirable R-enantiomer, which is treated as a chiral impurity.[3]
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of escitalopram, supported by experimental data from peer-reviewed studies. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer insights to aid researchers and drug development professionals in selecting and validating the most suitable method for their needs.
Comparative Analysis of Analytical Techniques
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most prevalent techniques for this purpose, each operating on distinct principles and offering unique advantages.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity testing in the pharmaceutical industry due to its robustness, reproducibility, and wide applicability.[4]
Principle of Separation: Separation is achieved by creating transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times.
Causality Behind Experimental Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives (e.g., Chiralcel® OD-H, Lux® Cellulose-1), are highly effective for separating citalopram enantiomers.[2][5] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral polymer.[6] The rigid, helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers can intercalate differently.
-
Mobile Phase: Normal-phase chromatography (e.g., using hexane/isopropanol) often provides excellent resolution.[7] The addition of a basic modifier like diethylamine (DEA) is crucial when analyzing basic compounds like escitalopram.[7] DEA improves peak shape and resolution by masking residual acidic silanol groups on the silica support and interacting with the CSP, which can influence the chiral recognition process.[8] Reversed-phase methods are also employed and are often more compatible with mass spectrometry (MS) detection.[9]
-
Detection: UV detection is standard, typically at a wavelength of around 240 nm where escitalopram exhibits strong absorbance.[10]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering significant advantages in speed and solvent reduction.[11]
Principle of Separation: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. The separation mechanism is similar to normal-phase HPLC, relying on interactions with a CSP.
Causality Behind Experimental Choices:
-
Mobile Phase: The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster column equilibration compared to liquid mobile phases, resulting in significantly shorter analysis times.[11] Organic modifiers, typically alcohols like methanol or ethanol, are added to the CO2 to adjust the mobile phase strength and selectivity.[12]
-
Advantages: SFC drastically reduces the consumption of organic solvents, aligning with green chemistry principles.[11] The speed of analysis makes it highly suitable for high-throughput screening environments. While highly effective, some studies have found HPLC to be more effective for the specific separation of citalopram and its precursors.[11]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a different selectivity profile compared to chromatographic methods.
Principle of Separation: In CE, a chiral selector is added to the background electrolyte (BGE). Enantiomers are separated based on their differential migration speeds through a capillary under the influence of an electric field. This differential migration is due to the varying binding affinities of the enantiomers with the chiral selector, which alters their effective charge-to-size ratio.
Causality Behind Experimental Choices:
-
Chiral Selectors: Cyclodextrins (CDs), particularly sulfated-β-cyclodextrin, are the most common chiral selectors for the enantioseparation of escitalopram by CE.[10] The hydrophobic inner cavity and hydrophilic outer surface of CDs allow for the formation of inclusion complexes with the enantiomers, with stereoselective interactions leading to separation.
-
Advantages: CE offers extremely high separation efficiency, short analysis times (often under 5 minutes), and minimal consumption of reagents and sample. It serves as an excellent orthogonal technique to HPLC for method validation and cross-verification.
Performance Comparison: HPLC vs. SFC vs. CE
The following table summarizes typical performance data for the three techniques in the context of escitalopram enantiomeric purity analysis, based on published validation studies.
| Performance Parameter | Chiral HPLC | Chiral SFC | Chiral CE | Causality & Key Considerations |
| Resolution (Rs) | > 2.0[10] | > 2.0[12] | Baseline separation | All techniques can achieve baseline separation. HPLC and SFC resolution is highly dependent on the chosen CSP. CE resolution is governed by the selector concentration and buffer pH. |
| Precision (%RSD) | < 2% for major enantiomer; < 10% for minor enantiomer[10] | Typically comparable to HPLC[1] | < 2% for migration time; < 10% for peak area ratio | Precision targets are method-dependent. RSD values are generally higher for the minor enantiomer near the quantitation limit. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% (expected) | 95.0% - 105.0% (typical) | Accuracy is often inferred from specificity, linearity, and precision. |
| Limit of Quantitation (LOQ) | ~0.05% of nominal concentration[2] | Typically comparable to HPLC | ~0.05% of nominal concentration | All techniques can achieve the sensitivity required by pharmacopoeias (e.g., EP limit for R-citalopram is ≤ 2.0%).[2] |
| Analysis Time | 15 - 30 minutes[2][7] | < 10 minutes[12] | < 5 minutes | SFC and CE offer significant speed advantages over conventional HPLC. |
| Solvent Consumption | High (especially in normal phase) | Very Low (CO2 is recycled) | Extremely Low (nL/injection) | SFC and CE are considered "greener" technologies due to reduced organic solvent usage.[11] |
Experimental Protocols and Workflows
A self-validating system requires robust and well-defined protocols. Below is a detailed protocol for a representative Chiral HPLC method, followed by workflow diagrams for all three techniques.
Detailed Experimental Protocol: Chiral HPLC Method
This protocol is a synthesized example based on common practices found in the literature for the enantiomeric purity of escitalopram.[2][7]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
2. Chromatographic Conditions:
-
Column: Lux® Cellulose-1 [cellulose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Mobile Phase.
-
System Suitability Solution (SSS): Prepare a solution containing approximately 0.5 mg/mL of racemic citalopram in diluent. This solution contains equal amounts of escitalopram and the R-enantiomer.
-
Test Solution: Accurately weigh and dissolve a quantity of the Escitalopram drug substance in the diluent to obtain a final concentration of 0.5 mg/mL.
4. System Suitability Test (SST):
-
Inject the SSS.
-
The resolution between the escitalopram and R-citalopram peaks must be not less than 2.0.
-
The tailing factor for the escitalopram peak should be between 0.8 and 1.5.
-
The relative standard deviation for five replicate injections of the escitalopram peak area should be not more than 2.0%.
5. Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Test Solution.
-
Calculate the percentage of the R-enantiomer using the area normalization method:
-
% R-enantiomer = (Area of R-enantiomer peak / (Area of S-enantiomer peak + Area of R-enantiomer peak)) * 100
-
Mandatory Visualizations: Experimental Workflows
Caption: Chiral HPLC Experimental Workflow.
Caption: Chiral SFC Experimental Workflow.
Caption: Chiral CE Experimental Workflow.
Method Validation Grounded in Scientific Integrity (ICH Q2(R1))
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. For an enantiomeric purity method, this means proving the method can accurately and reliably quantify the R-enantiomer in the presence of the S-enantiomer. The validation must be conducted according to established guidelines, such as ICH Q2(R1).
Caption: Interrelationship of Method Validation Parameters.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for Enantiomeric Purity |
| Specificity | To ensure the method can unequivocally assess the R-enantiomer in the presence of the S-enantiomer and any other potential impurities. | The peak for the R-enantiomer is resolved from the escitalopram peak (Resolution > 2.0). No interference from blank or placebo at the retention times of the enantiomers. |
| Linearity | To demonstrate that the response is directly proportional to the concentration of the R-enantiomer over a specified range. | Correlation coefficient (r²) ≥ 0.99 for the R-enantiomer. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 150% of the specification limit for the R-enantiomer. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 90.0% and 110.0% for the R-enantiomer, assessed by spiking the drug substance with known amounts of the impurity. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 10%. Intermediate Precision (Inter-day, Inter-analyst): RSD ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of the R-enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of the R-enantiomer that can be determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1; Precision (RSD) ≤ 10% at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria (e.g., resolution) must be met under varied conditions (e.g., ±10% flow rate, ±2°C column temp, ±5% mobile phase composition).[10] |
Conclusion and Recommendations
The choice of analytical technique for determining the enantiomeric purity of escitalopram is contingent on the specific requirements of the laboratory.
-
Chiral HPLC remains the most established and robust method, making it the preferred choice for routine quality control (QC) and release testing where reproducibility and compliance are paramount. Polysaccharide-based CSPs in normal-phase mode consistently provide excellent resolution.
-
Chiral SFC is the ideal alternative for high-throughput environments, such as in drug discovery or process development, where speed and reduced environmental impact are critical drivers. Its performance is often comparable to HPLC but with significantly faster run times.
-
Chiral CE serves as an outstanding orthogonal technique. Its fundamentally different separation mechanism makes it perfect for cross-validating a primary HPLC or SFC method, providing a higher degree of confidence in the analytical results. Its minimal sample and reagent consumption is also a significant advantage.
Ultimately, a well-validated method, regardless of the chosen platform, is the cornerstone of ensuring the quality, safety, and efficacy of escitalopram. The principles and data presented in this guide provide a framework for developing and validating such a method, grounded in scientific integrity and regulatory expectations.
References
-
Sungthong, B., Jáč, P., & Scriba, G. K. (2008). Development and validation of a capillary electrophoresis method for the simultaneous determination of impurities of escitalopram including the R-enantiomer. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 959–965. [Link]
-
Gong, X., Wang, L., & Chen, Y. (2012). Development and validation of a capillary electrophoresis method for the determination of escitalopram and sensitive quantification of its enantiomeric impurity in formulations. Electrophoresis, 33(11), 1648–1651. [Link]
-
Desai, D. D., et al. (2014). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
ResearchGate. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Request PDF. [Link]
-
Stringham, R. W. (2011). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Journal of Chromatography A, 1218(15), 2110–2116. [Link]
-
ResearchGate. (n.d.). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Request PDF. [Link]
-
Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 165-172. [Link]
-
Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12. [Link]
-
Szabó, Z. I., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 9022. [Link]
-
ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Request PDF. [Link]
-
ResearchGate. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study. Figure. [Link]
-
Ferencz, V., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3163. [Link]
-
Chudasama, C. M., & Kapadia, P. R. (2013). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Chiral Separations (pp. 165-181). Humana Press. [Link]
-
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]
-
International Journal of Research in Engineering and Science (IJRES). (2023). A Review Paper: Method Development and Validation of Escitalopram. [Link]
-
ResearchGate. (n.d.). Effect of diethylamine proportion on separation on Chiralpak AD-H and... Figure. [Link]
-
Dwight, S. W., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 706-715. [Link]
-
Guo, X., et al. (2016). Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive. Journal of Analytical Methods in Chemistry, 2016, 8545213. [Link]
-
Wang, Y., et al. (2004). Enantiomeric separation of citalopram base by supercritical fluid chromatography. Journal of Chromatography A, 1032(1-2), 243–248. [Link]
-
Ma, S., et al. (2009). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism: reversal of elution order of N-substituted alpha-methyl phenylalanine esters. Journal of Chromatography A, 1216(18), 3784–3793. [Link]
-
Puskás, I., et al. (2021). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 26(2), 473. [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
ResearchGate. (n.d.). Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds... Figure. [Link]
-
Hancu, G., et al. (2013). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Journal of the Chilean Chemical Society, 58(3), 1836-1839. [Link]
-
Scribd. (n.d.). Escitalopram EP Monograph. [Link]
-
Hancu, G., et al. (2013). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Journal of the Chilean Chemical Society, 58(3), 1836-1839. [Link]
-
ResearchGate. (n.d.). Results of the comparison between CE and HPLC methods. Table. [Link]
-
USP-NF. (n.d.). Escitalopram Oxalate. [Link]
-
USP-NF. (n.d.). Escitalopram Tablets. [Link]
-
Universitat Rovira i Virgili. (2020). Comparison of polysaccharide-based and protein-based chiral liquid chromatography columns for enantioseparation of drugs. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development of normal phase chiral liquid chromatographic method for estimation of escitalopram oxalate and determination of R. [Link]
-
ResearchGate. (n.d.). HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. Request PDF. [Link]
-
MDPI. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. [Link]
-
EDQM. (n.d.). ESCITALOPRAM OXALATE CRS. CRS catalogue. [Link]
-
Patsnap. (2025). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Eureka. [Link]
-
PubMed. (2014). Chiral mobile phase additives in HPLC enantioseparations. [Link]
-
ResearchGate. (n.d.). Capillary electrophoresis in the enantioseparation of modern antidepressants: An overview. Request PDF. [Link]
-
Springer Nature. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Development and validation of a capillary electrophoresis method for the determination of escitalopram and sensitive quantification of its enantiomeric impurity in formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric separation of citalopram base by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a capillary electrophoresis method for the simultaneous determination of impurities of escitalopram including the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of (S)-Citalopram N-Oxide Analysis
Introduction: The Analytical Challenge of a Key Metabolite
(S)-Citalopram, the therapeutically active enantiomer of the antidepressant citalopram, is a widely prescribed selective serotonin reuptake inhibitor (SSRI).[1][2] Its metabolism in the human body is a critical aspect of its pharmacokinetic and pharmacodynamic profile. One of its key metabolites is (S)-Citalopram N-Oxide.[2][3][4] As a major metabolite and a potential impurity in the drug substance, the accurate and precise quantification of this compound is paramount for comprehensive drug metabolism studies, pharmacokinetic modeling, and quality control in pharmaceutical manufacturing.[3][5][][7]
Differences in analytical methodologies, instrumentation, and laboratory practices can lead to significant variability in reported concentrations. Such discrepancies can compromise clinical trial data, impact regulatory submissions, and lead to inconsistent product quality assessments. To address this, an inter-laboratory comparison, or round-robin study, is an essential tool for evaluating the robustness, reproducibility, and transferability of analytical methods.
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of this compound. We will delve into the design of such a study, detail two prevalent analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and present a model for the statistical analysis and interpretation of comparative data. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
Analyte Profile: this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any robust analytical method.
This compound is the S-enantiomer of Citalopram N-oxide. The CAS number 917482-45-2 specifically refers to the (S)-enantiomer, while 63284-72-0 is often used for the racemic mixture.
| Property | Value | Source |
| IUPAC Name | 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | [8] |
| Molecular Formula | C₂₀H₂₁FN₂O₂ | [8][9] |
| Molecular Weight | 340.4 g/mol | [3][8] |
| CAS Number | 917482-45-2 ((S)-enantiomer) | [8] |
| Appearance | White to off-white solid | [] |
| Storage Conditions | 2-8°C, Hygroscopic, Under Inert Atmosphere | [] |
| Key Considerations | As a tertiary amine N-oxide, it can be susceptible to thermal degradation and reduction back to the parent amine, citalopram. This instability necessitates careful handling during sample preparation and analysis. Its hygroscopic nature requires storage in a desiccated environment.[] |
Designing the Inter-Laboratory Comparison Study
The primary objective of this study is to assess the state of analytical proficiency for this compound quantification and to identify potential sources of inter-laboratory variability. A well-designed study is crucial for generating meaningful data.
Study Coordination and Material Preparation
A central coordinating laboratory is responsible for preparing and distributing a homogenous test sample to all participating laboratories. This ensures that any observed variability is due to the analytical procedures and not the sample itself.
Caption: Workflow for an inter-laboratory comparison study.
Test Sample
For this study, a sample mimicking a real-world matrix is ideal. A suitable choice would be pooled human plasma, stripped of endogenous compounds, and spiked with a precisely known concentration of this compound (e.g., 50 ng/mL). A second sample at a different concentration (e.g., 250 ng/mL) can also be included to assess performance across a range. Samples should be stored frozen (-20°C or below) and shipped on dry ice.[7]
Comparative Analytical Methodologies
Participating laboratories will be instructed to analyze the samples using one or both of the following validated methods. The goal is to compare a widely accessible method (HPLC-UV) with a high-sensitivity method (LC-MS/MS).
Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method represents a robust, cost-effective approach commonly used for analyzing pharmaceutical compounds in quality control settings.
4.1.1 Principle The analyte is extracted from the plasma matrix, separated from other components on a C18 stationary phase, and quantified by its absorbance of UV light. Based on literature, a wavelength of 239 nm provides good sensitivity for the citalopram structure.[10]
4.1.2 Detailed Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw plasma samples at room temperature.
-
Condition a mixed-mode SPE cartridge by washing with 1 mL methanol followed by 1 mL deionized water.
-
To 0.5 mL of plasma, add 0.5 mL of 4% phosphoric acid and vortex.
-
Load the mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity or equivalent HPLC system.[11]
-
Column: Develosil ODS HG-5 RP C18 (5 µm, 15 cm x 4.6 mm) or equivalent.[10]
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (20:80 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 239 nm.[10]
-
-
Calibration & Quantification
-
Prepare a calibration curve using spiked blank plasma standards (e.g., 5, 20, 50, 100, 250, 500 ng/mL) subjected to the same extraction procedure.
-
Perform a linear regression of the peak area versus concentration to determine the concentration in the unknown samples.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for quantifying low-level analytes in complex biological matrices due to its superior sensitivity and selectivity.[1][5]
4.2.1 Principle Following chromatographic separation, the analyte is ionized (typically via electrospray ionization), and a specific precursor ion (the molecular ion) is selected. This ion is fragmented, and a specific product ion is monitored for quantification, providing a high degree of certainty in identification and measurement.
4.2.2 Detailed Protocol
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., this compound-d6).
-
Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial and inject directly or after partial evaporation and reconstitution.
-
-
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 column suitable for UPLC (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: 341.2 m/z → Q3: 324.2 m/z (Loss of OH)
-
This compound-d6 (IS): Q1: 347.2 m/z → Q3: 330.2 m/z
-
-
-
Calibration & Quantification
-
Prepare a calibration curve as in Method A.
-
Quantify using the ratio of the analyte peak area to the internal standard peak area.
-
Caption: Comparative analytical workflows.
Data Analysis and Interpretation
Upon receiving data from all participating laboratories, the coordinating lab will perform a statistical analysis to assess performance. The assigned value for the test material concentration will be the robust mean of all submitted results.
Hypothetical Comparative Results
Test Sample True Concentration = 50.0 ng/mL
| Laboratory | Method | Reported Mean (ng/mL) | Std. Dev. (n=3) | Intra-Lab CV% | Accuracy (%) |
| Lab 1 | HPLC-UV | 52.5 | 3.1 | 5.9% | 105.0% |
| LC-MS/MS | 50.8 | 1.5 | 3.0% | 101.6% | |
| Lab 2 | HPLC-UV | 46.8 | 2.9 | 6.2% | 93.6% |
| LC-MS/MS | 49.1 | 1.3 | 2.6% | 98.2% | |
| Lab 3 | HPLC-UV | 55.1 | 4.5 | 8.2% | 110.2% |
| LC-MS/MS | 51.5 | 1.9 | 3.7% | 103.0% | |
| Lab 4 | HPLC-UV | 48.2 | 3.5 | 7.3% | 96.4% |
| LC-MS/MS | 49.9 | 1.1 | 2.2% | 99.8% | |
| Lab 5 | HPLC-UV | 58.9 (Outlier) | 6.1 | 10.4% | 117.8% |
| LC-MS/MS | 50.2 | 1.6 | 3.2% | 100.4% | |
| Statistics | |||||
| HPLC-UV (w/o Outlier) | Robust Mean: | 50.65 | Inter-Lab SD: | 3.61 | Inter-Lab CV%: |
| LC-MS/MS | Robust Mean: | 50.30 | Inter-Lab SD: | 0.95 | Inter-Lab CV%: |
Interpretation and Discussion
The hypothetical data clearly illustrates the expected outcome of such a comparison.
-
Precision: The intra-laboratory precision (CV%) is consistently better for the LC-MS/MS method across all labs. This is attributable to the simpler sample preparation (protein precipitation vs. multi-step SPE) and the use of a stable-isotope labeled internal standard, which corrects for variability in sample recovery and matrix effects.
-
Accuracy: While both methods produce results reasonably close to the true value, the LC-MS/MS data shows less bias and a tighter clustering around the mean. The higher accuracy of LC-MS/MS stems from its superior selectivity, which minimizes interference from endogenous plasma components that might co-elute and affect the UV measurement.
-
Reproducibility: The inter-laboratory CV% is the most critical metric. A CV of 1.9% for LC-MS/MS indicates a highly robust and transferable method. The 7.1% CV for HPLC-UV, while still acceptable for some applications, highlights greater susceptibility to inter-laboratory differences. The outlier result from Lab 5 using HPLC-UV could be due to a number of factors, such as errors in calibration standard preparation, incomplete sample extraction, or instrument issues, underscoring the method's lower robustness.
Conclusion and Best Practices
This guide outlines a comprehensive framework for an inter-laboratory comparison of this compound analysis. The results of such a study provide invaluable insights into the performance of different analytical methods and highlight areas for improvement.
Based on our analysis, the following best practices are recommended for the routine analysis of this compound:
-
Method of Choice: For bioanalysis in complex matrices, LC-MS/MS is unequivocally the superior method, offering enhanced precision, accuracy, and robustness. Its adoption should be prioritized for clinical and pharmacokinetic studies.
-
Internal Standard: The use of a stable-isotope labeled internal standard is critical for mitigating variability and is strongly recommended for all quantitative LC-MS/MS assays.
-
Method Validation: Regardless of the method chosen, it must be fully validated according to regulatory guidelines (e.g., FDA, EMA) in each laboratory to ensure reliable performance.
-
Proficiency Testing: Regular participation in inter-laboratory proficiency testing programs is essential for ongoing quality assurance and helps ensure that data generated across different sites is comparable and reliable.
By adhering to these principles, the scientific community can ensure the generation of high-quality, reproducible data in the study of (S)-Citalopram and its metabolites, ultimately contributing to safer and more effective therapeutic outcomes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15987231, this compound. PubChem. Available at: [Link]
-
Human Metabolome Database (2024). Showing metabocard for Citalopram N-oxide (HMDB0060654). HMDB. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10068142, Citalopram N-oxide. PubChem. Available at: [Link]
-
Florea, A., et al. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites. Biomedical Chromatography. Available at: [Link]
-
precisionFDA (2023). CITALOPRAM N-OXIDE. precisionFDA. Available at: [Link]
-
Florek, E., et al. (2009). Determination of citalopram and its enantiomers by means of chromatographic techniques. Uniwersytet Jagielloński. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2771, Citalopram. PubChem. Available at: [Link]
-
Zhang, Z., et al. (2023). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. Organic Process Research & Development. Available at: [Link]
-
U.S. Food and Drug Administration (1998). Celexa Approval Package. accessdata.fda.gov. Available at: [Link]
-
Orbán, G., et al. (2023). Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. Pharmaceutics. Available at: [Link]
- Pevarello, P., et al. (2001). Process for the synthesis of citalopram. Google Patents.
-
TIJER (2024). Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER.org. Available at: [Link]
Sources
- 1. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. Citalopram N-Oxide | CAS 63284-72-0 | LGC Standards [lgcstandards.com]
- 8. This compound | C20H21FN2O2 | CID 15987231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. tijer.org [tijer.org]
- 11. Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Comparative Stability of Escitalopram and Its Degradation Products
Introduction: The Imperative for Stability in Antidepressant Formulations
Escitalopram, the therapeutically active S-enantiomer of citalopram, is a highly selective serotonin reuptake inhibitor (SSRI) pivotal in the management of major depressive disorder and generalized anxiety disorder.[1] Its efficacy is intrinsically linked to its structural integrity. The degradation of an active pharmaceutical ingredient (API) like escitalopram is not merely a matter of reduced potency; it can lead to the formation of impurities with potentially altered pharmacological or toxicological profiles. Therefore, a comprehensive understanding of its stability profile is a cornerstone of drug development, ensuring patient safety and product efficacy.
This guide provides an in-depth comparison of the stability of escitalopram under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3] We will explore its primary degradation pathways, present quantitative data from forced degradation studies, and detail the self-validating analytical methodologies required to generate such reliable data. This document is intended for researchers, formulation scientists, and quality control professionals dedicated to maintaining the highest standards of scientific integrity in pharmaceutical development.
The Degradation Landscape of Escitalopram
The molecular structure of escitalopram contains two key functional groups susceptible to degradation: the nitrile group on the isobenzofuran ring and the tertiary amine on the dimethylaminopropyl side chain. Forced degradation studies reveal that escitalopram's stability is most challenged under hydrolytic and oxidative conditions.
-
Hydrolytic Degradation: Escitalopram is particularly susceptible to alkaline-catalyzed hydrolysis. Under basic conditions, the nitrile group (-C≡N) is hydrolyzed to a carboxylic acid (-COOH), forming the major hydrolytic degradation product: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid . Degradation under acidic conditions is generally milder but can also occur.[4][5]
-
Oxidative Degradation: The tertiary amine of the side chain is a prime target for oxidation. In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), it can be converted to its corresponding N-oxide. This results in the formation of the major oxidative degradation product: 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile .[4]
-
Thermal and Photolytic Stability: In general, escitalopram demonstrates high stability under thermal and photolytic stress when tested as a solid or in simple solutions.[3][4] However, photodegradation can become more complex in environmental matrices like surface water, leading to a wider array of transformation products.[6]
Below is a diagram illustrating the primary degradation pathways for escitalopram under forced stress conditions.
Caption: Primary degradation pathways of escitalopram under stress conditions.
Methodology for Stability Assessment: A Self-Validating Forced Degradation Protocol
To ensure the trustworthiness of stability data, the analytical method must be "stability-indicating." This means the method must be able to accurately measure the decrease in the API concentration while simultaneously separating and detecting any degradation products formed. A forced degradation study is the definitive experiment to validate this capability.
The causality behind this experimental choice is rooted in ICH guideline Q1A(R2), which mandates stress testing to understand the intrinsic stability of a drug substance.[2] By intentionally degrading the sample, we challenge the analytical method to prove its specificity in the face of potential interferences. The goal is to achieve a target degradation of 5–20%, which is significant enough to produce detectable degradation products without completely destroying the parent molecule.
Below is a workflow diagram and a detailed protocol for a typical forced degradation study on escitalopram oxalate.
Caption: Experimental workflow for a forced degradation study of escitalopram.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve escitalopram oxalate in a suitable solvent (e.g., a methanol:water mixture) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl. Heat the solution at 50°C for 24 hours.[2][7]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH. Heat the solution at 50°C for 24 hours.[2][7]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at ambient temperature for 24 hours.[2][7]
-
Thermal Degradation: Store a sample of the solid drug powder in a hot air oven maintained at 60°C for 24 hours, then dissolve to prepare the sample solution.[2][7]
-
Photolytic Degradation: Expose a sample of the solid drug powder to UV light (e.g., in a UV chamber) for 24 hours, then dissolve to prepare the sample solution.[2][7]
-
Control Sample: Keep an aliquot of the stock solution under normal storage conditions, protected from light.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, allow all samples to cool to room temperature.
-
Carefully neutralize the acid- and base-stressed samples using an equivalent amount of base or acid, respectively.
-
Dilute all samples (including the control) with the mobile phase to a final working concentration suitable for HPLC analysis (e.g., 50 µg/mL).[5]
-
-
HPLC Analysis (Self-Validating System):
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: ODS Hypersil C18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent.[2][7] The choice of a C18 column is based on its proven versatility and effectiveness in separating moderately polar compounds like escitalopram and its degradation products from an aqueous/organic mobile phase.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 50 mM, pH adjusted to 4.3-5.8).[2][5] The buffer controls the ionization state of the amine group, ensuring consistent retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
System Suitability: Before analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters like theoretical plates, tailing factor, and %RSD of peak areas must meet predefined criteria (e.g., %RSD < 2.0%) to ensure the system is performing correctly.
-
-
Data Analysis:
-
Analyze all stressed samples and the control.
-
Calculate the percentage of escitalopram remaining (% Assay) in each stressed sample relative to the control.
-
Identify degradation product peaks and calculate their percentage relative to the total peak area.
-
Comparative Stability Analysis: Quantitative Data
The stability of escitalopram is highly dependent on the specific stressor applied. The following table summarizes quantitative data from published forced degradation studies. It is crucial to note that direct comparison between studies can be challenging due to variations in experimental conditions (e.g., temperature, duration, reagent concentration). However, the overall trend is consistent.
| Stress Condition | Parameters | % Degradation of Escitalopram | Major Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.5 M HCl, Reflux, 6h | 14.7% | DP1 (Hydrolytic Degradant) | [5] |
| Alkaline Hydrolysis | 0.5 M NaOH, Reflux, 6h | 10.7% | DP1 (Hydrolytic Degradant) | [5] |
| Oxidative Stress | 3% H₂O₂, Ambient Temp, 24h | Stable (0.0%) | None Observed | [7] |
| Oxidative Stress | 6% H₂O₂, Reflux, 6h | Stable (No significant degradation) | DP2 (N-Oxide) | [5] |
| Thermal Stress | Dry Heat, 60°C, 24h | Stable (0.0%) | None Observed | [7] |
| Photolytic Stress | UV Chamber, 24h | Stable (0.0%) | None Observed | [7] |
Note: "Stable" indicates that degradation was not significant or was below the limit of detection in the cited study. The formation of the N-oxide under stronger oxidative conditions[5] versus none under milder conditions[7] highlights the importance of stressor intensity.
These results clearly demonstrate that escitalopram is most labile under hydrolytic (both acidic and basic) conditions. While it shows good resistance to milder oxidative, thermal, and photolytic stress, the potential for degradation exists and must be controlled through proper formulation and storage.
Conclusion
This guide confirms that escitalopram is a relatively stable molecule, but it possesses specific vulnerabilities to hydrolysis and, under more strenuous conditions, oxidation. The primary degradation products have been identified as the carboxylic acid derivative (from hydrolysis) and the N-oxide (from oxidation). Its stability under thermal and photolytic stress is a favorable characteristic for formulation and storage.
The cornerstone of any stability assessment is a robust, validated, stability-indicating analytical method. The forced degradation protocol and HPLC-UV methodology detailed herein provide a reliable framework for researchers to generate trustworthy data. By understanding the degradation pathways and quantifying the stability profile, drug development professionals can design more stable formulations, establish appropriate storage conditions, and ensure the consistent delivery of a safe and effective therapeutic agent to patients.
References
-
Patel, R. B., Patel, M. R., & Shankar, M. B. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. Journal of Chromatographic Science, 51(6), 542-549. [Link]
-
Kakde, R. B., Kotak, U. A., Barsagade, A. D., & Kale, D. L. (2012). Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Escitalopram Oxalate and Clonazepam. ResearchGate. [Link]
-
Tiwari, A. R., Ambadekar, S. R., & Bagul, V. A. (2024). RAPID ESTIMATION OF ESCITALOPRAM IMPURITIES IN MULTIPLE BRANDS USING COMPREHENSIVE STABILITY INDICATING RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Kumar, P., & Singh, R. (2022). HPLC determination of Escitalopram in tablet dosage forms. ResearchGate. [Link]
-
Srinivasan, K., & Raj, S. K. (2024). Validated Stability Indicating UHPLC Method for the Quantification of Escitalopram and Flupentixol in Pharmaceutical Formulation. ResearchGate. [Link]
-
Reddy, B. M., & Rao, N. R. (2014). A New Stability Indicating Validated RP-HPLC Method for Simultaneous Estimation of Escitalopram and Clonazepam in Bulk and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis, 4(3), 113-120. [Link]
-
Dhaneshwar, S. R., Mahadik, M. V., & Kulkarni, M. J. (2009). Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate. Journal of AOAC International, 92(1), 138-147. [Link]
-
Patel, R. B., Patel, M. R., & Shankar, M. B. (2012). Stability-indicating RP-HPLC method for the simultaneous determination of escitalopram oxalate and clonazepam. PubMed. [Link]
-
Reddy, B. M., & Rao, N. R. (2014). A New Stability Indicating Validated RP-HPLC Method for Simultaneous Estimation of Escitalopram and Clonazepam in Bulk and Tablet Dosage Form. Asian Journal of Pharmaceutical Analysis. [Link]
-
Pharmaffiliates. Escitalopram-Impurities. [Link]
-
Raman, B., Sharma, B., Kumar, A., Singh, D., & Kumar, P. (2010). Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR. ResearchGate. [Link]
-
Kalia, B., & Baghel, U. S. (2019). Method Development and Validation of Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Escitalopram Oxalate and Clonazepam in Bulk and in Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 9(1-s), 23-31. [Link]
-
Termopoli, V., Consonni, V., Ballabio, D., Todeschini, R., Orlandi, M., & Gosetti, F. (2022). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. MDPI. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-indicating RP-HPLC method for the simultaneous determination of escitalopram oxalate and clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpaonline.com [ajpaonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Accurate and Precise Quantification of (S)-Citalopram N-Oxide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic, pharmacodynamic, and toxicological studies. (S)-Citalopram N-Oxide, a primary metabolite of the widely prescribed antidepressant escitalopram, is no exception.[1][2] This guide provides an in-depth comparison of the analytical methodologies available for the quantification of this compound, with a focus on accuracy and precision, supported by experimental data and field-proven insights.
The development and validation of robust analytical methods are paramount to ensure the quality and efficacy of pharmaceutical products.[3][4] This is particularly true for chiral compounds like escitalopram, where the separation and quantification of individual enantiomers and their metabolites are essential.[5][6][7]
The Importance of Method Validation in Analyte Quantification
Before delving into specific methodologies, it is crucial to understand the principles of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines to ensure that analytical procedures are suitable for their intended purpose.[8][9][10][11] Key validation characteristics include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Analytical Techniques for this compound Quantification
The choice of analytical technique is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix (e.g., plasma, urine, microsomal systems).[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceuticals and their metabolites.[3] For this compound, various HPLC-based methods have been developed, often coupled with different detectors.
-
HPLC with UV or Fluorescence Detection: These methods are widely used for the quantification of citalopram and its metabolites.[13][14] Fluorescence detection, in particular, can offer high sensitivity.[13][15] However, achieving adequate separation from the parent drug and other metabolites can be challenging and may require specialized chiral columns.[5][6][7][16]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[1][2][17][18][19] LC-MS/MS methods can readily distinguish between this compound and other structurally similar compounds, even in complex biological matrices.[1][2]
Capillary Electrophoresis (CE)
CE is a powerful separation technique that can be an alternative to HPLC for the enantiomeric separation of chiral compounds like citalopram and its metabolites.[13] The use of chiral selectors, such as cyclodextrins, is often employed to achieve the desired separation.[13]
Comparative Performance of Quantification Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of citalopram and its metabolites, including N-oxide, based on published data.
| Method | Analyte(s) | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference |
| Chiral HPLC-UV | (S)- & (R)-Citalopram | Pharmaceutical Formulations | 20,000-70,000 | 7,680 | 100.28 - 102.86 | < 2 | [5] |
| HPLC-Fluorescence | Citalopram | Human Plasma | Not Specified | 0.96 | < 6 | < 7 | [15] |
| LC-MS/MS | Citalopram & Desmethylcitalopram | Human Plasma | 0.2-100 (Citalopram), 0.25-50 (Desmethylcitalopram) | 0.2 (Citalopram), 0.25 (Desmethylcitalopram) | < 8 | < 11.5 | [17] |
| LC-MS/MS | Citalopram | Human Plasma | 0.1-100,000 | 100 | -4.7 to 1.3 | < 5.2 | [19] |
| LC-MS/MS | (R/S)-CTP, (R)-CTP, (S)-CTP | Human Plasma | 1-50 (non-enantioselective), 5-30 (enantioselective) | Not Specified | < 12.13 | < 12.30 | [18] |
| LC-MS/MS | SCT, S-DCT, S-DDCT | Microsomes | Not Specified | Not Specified | Within ±15% | Within ±15% | [1][2] |
| LC-MS/MS | Usaramine & Usaramine N-Oxide | Rat Plasma | 1-2,000 | 1.0 | -5.3 to 3.1 | < 7.5 | [20] |
Note: Data for this compound specifically is often included within the broader analysis of citalopram and its metabolites. The performance of methods for similar N-oxide compounds provides a reasonable proxy for expected performance.
Experimental Protocols: A Closer Look
To provide a practical perspective, this section outlines a typical workflow for the quantification of this compound in a biological matrix using LC-MS/MS, which is the most prevalent and robust method.
Sample Preparation: The Foundation of Accuracy
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[12][21][22][23]
Workflow for Plasma Sample Preparation:
Caption: General workflow for plasma sample preparation.
Detailed Protocol for Protein Precipitation:
-
Aliquoting: To a 100 µL aliquot of plasma, add a known concentration of a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.[18][19][24]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
Rationale: Protein precipitation is a simple and effective method for removing the bulk of interfering proteins from plasma samples.[18][19][24] The use of an internal standard is crucial for correcting for any variability during the sample preparation and analysis process, thereby improving the accuracy and precision of the method.
LC-MS/MS Analysis: Achieving Selectivity and Sensitivity
The heart of the quantification lies in the chromatographic separation and mass spectrometric detection.
Logical Flow of LC-MS/MS Analysis:
Caption: The logical flow of LC-MS/MS analysis.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A chiral column (e.g., cellulose-based) is essential for separating this compound from its enantiomer and other related compounds.[7][18]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol) is commonly used.[20] The pH of the mobile phase can be adjusted to optimize the separation.
-
Mass Spectrometry: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.[17][19][24] It's important to note that distinguishing N-oxides from hydroxylated metabolites can sometimes be challenging, and specific MS conditions may be required.[25]
Discussion and Recommendations
For the routine quantification of this compound in biological matrices, LC-MS/MS is the recommended method . Its superior sensitivity, selectivity, and speed make it ideal for pharmacokinetic studies and therapeutic drug monitoring. While HPLC with UV or fluorescence detection can be a more cost-effective option, it may lack the necessary selectivity for complex matrices and the ability to easily resolve enantiomers without specialized and often expensive chiral columns.
Key considerations for method selection:
-
Required Sensitivity: For low-concentration metabolite studies, LC-MS/MS is indispensable.
-
Matrix Complexity: The more complex the matrix, the greater the need for the selectivity of LC-MS/MS.
-
Throughput: LC-MS/MS methods can be automated for high-throughput analysis.
-
Chiral Separation: If the separation of enantiomers is required, a chiral column is necessary for both HPLC and LC-MS/MS.
By carefully selecting and validating the appropriate analytical method, researchers can ensure the generation of accurate and precise data, which is fundamental to advancing our understanding of the pharmacology and toxicology of this compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
A Review Paper: Method Development and Validation of Escitalopram. ResearchGate. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
A Review Paper: Method Development and Validation of Escitalopram. Semantic Scholar. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
-
Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Frontiers in Pharmacology. [Link]
-
Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. National Institutes of Health. [Link]
-
HPLC Method for Chiral Separation and Quantification of Antidepressant Citalopram and Its Precursor Citadiol. ResearchGate. [Link]
-
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. MDPI. [Link]
-
Determination of citalopram and its enantiomers by means of chromatographic techniques. Jagiellonian University. [Link]
-
Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column. PubMed. [Link]
-
Simultaneous determination of citalopram and its metabolite in human plasma by LC–MS/MS applied to pharmacokinetic study. ResearchGate. [Link]
-
Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations. PubMed. [Link]
-
Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link]
-
A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Semantic Scholar. [Link]
-
Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. ResearchGate. [Link]
-
[Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation]. PubMed. [Link]
-
4: Drug Analysis of Plasma Samples. Chemistry LibreTexts. [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. PubMed Central. [Link]
-
Rapid determination of citalopram in human plasma by high-performance liquid chromatography. PubMed. [Link]
-
Citalopram Distribution in Postmortem Cases. ResearchGate. [Link]
-
Bioavailability Investigation of Two Different Oral Formulations of Citalopram, a So-Called 'Second Generation' Antidepressant Drug. PubMed. [Link]
-
Citalopram N-oxide (HMDB0060654). Human Metabolome Database. [Link]
-
Development and Characterization of Citalopram-Loaded Thermosensitive Polymeric Micelles for Nasal Administration. National Institutes of Health. [Link]
-
Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central. [Link]
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]
Sources
- 1. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]
- 2. Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. [PDF] A Review Paper: Method Development and Validation of Escitalopram | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. Bioavailability investigation of two different oral formulations of citalopram, a so-called 'second generation' antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid determination of citalopram in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of citalopram enantiomers in human plasma by liquid chromatographic separation on a Chiral-AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Citalopram N-Oxide
This document provides essential safety and logistical protocols for the proper disposal of (S)-Citalopram N-Oxide, a primary metabolite of the widely used selective serotonin reuptake inhibitor (SSRI), Escitalopram. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our ecosystems from contamination by active pharmaceutical ingredients (APIs).
This compound is recognized as a human metabolite of Citalopram and is a key compound in metabolism studies.[1][2] While its full toxicological profile may not be as extensively documented as its parent compound, its inherent biological activity necessitates that it be handled and disposed of with the utmost care.
Hazard Identification and Characterization
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This dictates the necessary personal protective equipment (PPE), handling procedures, and ultimate disposal pathway.
GHS Classification: According to data provided to the European Chemicals Agency (ECHA), Citalopram N-Oxide is classified as:
Known Hazards:
-
It is a pharmaceutical-related compound of unknown potency, requiring careful handling to avoid accidental ingestion, inhalation, or skin contact.[4]
-
During combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[4]
The causality behind treating this compound as hazardous, even beyond its official classification, lies in its origin. As a metabolite of a potent API, it is designed to be biologically active. Standard laboratory best practice, supported by guidelines from the Occupational Safety and Health Administration (OSHA) for handling hazardous drugs, dictates minimizing exposure through engineering controls and appropriate PPE.[5][6]
| Property | Information | Source(s) |
| Chemical Name | (S)-3-(5-Cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine oxide | [4] |
| CAS Number | 917482-45-2 | [4] |
| Molecular Formula | C₂₀H₂₁FN₂O₂ | [7] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][3] |
| Recommended PPE | Safety goggles with side-shields, impervious gloves (inspected prior to use), lab coat. | [4] |
| Prohibited Disposal Methods | Sewering (down the drain) , disposal in regular trash. | [8][9][10] |
| Approved Disposal Method | Incineration by a licensed hazardous material disposal company. | [4][11] |
Regulatory Framework: The Basis for Protocol
The disposal of pharmaceutical waste is strictly regulated to prevent environmental contamination and protect public health. The primary regulatory driver in the United States is the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) .
In 2019, the EPA finalized new management standards for hazardous waste pharmaceuticals, codified in 40 CFR part 266, subpart P .[10][12] A cornerstone of this rule is the explicit prohibition on sewering hazardous waste pharmaceuticals. [8][9] This is scientifically grounded; studies on Citalopram show it can be persistent in aquatic environments and that conventional wastewater treatment is not always effective at its removal.[13][14] Disposing of its N-Oxide metabolite down the drain would pose a similar environmental risk.
While this compound is not specifically a "P-listed" or "U-listed" acute hazardous waste under RCRA, the best management practice for all non-essential or expired APIs and their metabolites is to manage them as hazardous waste.[11][15] This conservative approach ensures compliance and environmental stewardship.
Standard Operating Procedure for Disposal
This step-by-step protocol is designed to be a self-validating system, ensuring that waste is handled safely and in compliance with regulatory standards from the point of generation to its final disposal.
Step 1: Waste Segregation
Proper segregation at the source is the most critical step in a compliant waste management program.[16]
-
Identify the Waste Stream: Determine if the waste is the pure this compound compound, contaminated labware (e.g., vials, pipette tips, gloves), or spill cleanup debris.
-
Do Not Mix: Never mix this compound waste with non-hazardous laboratory trash, sharps (unless the container is also designated for chemical waste), or other incompatible chemical waste streams.[17]
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a designated, sealed liquid waste container.
Step 2: Containerization and Labeling
Proper containment and clear labeling prevent accidental exposures and ensure the waste is handled correctly by disposal personnel.
-
Select a Compatible Container: Use a leak-proof container made of a material compatible with the chemical waste. For solid waste, a sealable plastic pail or drum is appropriate. For liquid waste, use a sealable plastic or glass carboy.[17]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.
-
Complete the Label: Clearly write all required information on the label:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Toxic"
-
The date accumulation started (the day the first waste was added)
-
The name of the principal investigator or lab manager.
-
Step 3: On-Site Accumulation and Storage
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.
-
Store in a Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
Step 4: Final Disposal
-
Contact EHS: When the container is full or you are ready for a pickup, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Incineration: The required and environmentally preferred method for disposing of pharmaceutical waste is high-temperature incineration at a permitted facility.[4][11] This process effectively destroys the active pharmaceutical ingredient, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Sources
- 1. Citalopram N-oxide | C20H21FN2O2 | CID 10068142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of citalopram by simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citalopram N-Oxide | CAS 63284-72-0 | LGC Standards [lgcstandards.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. bdlaw.com [bdlaw.com]
- 10. ashp.org [ashp.org]
- 11. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 12. epa.gov [epa.gov]
- 13. Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 17. acewaste.com.au [acewaste.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
